4-Methoxyoxindole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-methoxy-1,3-dihydroindol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-12-8-4-2-3-7-6(8)5-9(11)10-7/h2-4H,5H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WINOEVFNWAEXIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1CC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20344332 | |
| Record name | 4-Methoxyoxindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20344332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7699-17-4 | |
| Record name | 4-Methoxyoxindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20344332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Methoxy-2-indolinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: The Significance of the 4-Methoxyoxindole Scaffold
An In-Depth Technical Guide to the Synthesis of 4-Methoxyoxindole: Pathways and Mechanisms
The oxindole core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic compounds with significant biological activity. The this compound derivative, in particular, serves as a crucial building block in the synthesis of various pharmacologically relevant molecules.[1] Its strategic importance lies in the methoxy group's electronic influence on the aromatic ring, which can modulate the binding affinity and selectivity of target compounds in drug discovery programs, including the development of anticancer agents and inhibitors for enzymes like HIV-1 integrase.[1]
This guide provides a comprehensive overview of the primary synthetic pathways to this compound, designed for researchers and drug development professionals. We will delve into the mechanistic underpinnings of these transformations, explaining the causality behind experimental choices and providing detailed, field-proven protocols.
Overview of Synthetic Strategies
The construction of the this compound ring system is predominantly achieved through intramolecular cyclization reactions. The choice of strategy often depends on the availability of starting materials and the desired substitution pattern. The most powerful and versatile methods rely on transition-metal catalysis, particularly with palladium, which facilitates the formation of the critical C-N or C-C bond to close the five-membered ring.
Caption: Core synthetic strategies for this compound.
Pathway 1: Palladium-Catalyzed Intramolecular Heck Cyclization
The intramolecular Heck reaction is a robust method for constructing the oxindole core. This pathway typically involves the palladium-catalyzed cyclization of an N-protected o-halo-acrylamide derivative. For this compound, the precursor would be an appropriately substituted N-acryloyl-3-methoxyaniline.
Mechanistic Rationale
The catalytic cycle of the Heck reaction is a well-established sequence involving palladium cycling between the Pd(0) and Pd(II) oxidation states. The choice of ligand is critical, as it influences the stability of the catalyst, the rate of oxidative addition, and the regioselectivity of the cyclization. Ligands such as 2-(di-tert-butylphosphino)biphenyl are often employed for their ability to promote efficient C-N bond formation.[2]
Caption: Catalytic cycle of the intramolecular Heck reaction.
Experimental Protocol: Heck Cyclization
This protocol is adapted from established methods for oxindole synthesis.[2][3]
-
Reactor Setup: To a dry, argon-purged reaction vessel, add N-(2-chloro-3-methoxyphenyl)acrylamide (1.0 equiv), palladium acetate (Pd(OAc)₂, 0.05 equiv), and 2-(di-tert-butylphosphino)biphenyl (0.10 equiv).
-
Solvent and Base Addition: Add anhydrous toluene as the solvent, followed by triethylamine (Et₃N, 2.0 equiv) as the base.
-
Reaction Conditions: Heat the mixture to 100-110 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature and filter through a pad of Celite to remove the palladium catalyst.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield this compound.
| Parameter | Condition | Rationale |
| Catalyst | Pd(OAc)₂ | Precursor to the active Pd(0) species. |
| Ligand | 2-(di-tert-butylphosphino)biphenyl | Bulky, electron-rich ligand that promotes oxidative addition and reductive elimination.[2] |
| Base | Triethylamine (Et₃N) | Neutralizes the H-X acid formed during the catalytic cycle, regenerating the Pd(0) catalyst.[2] |
| Solvent | Toluene | High-boiling, non-polar solvent suitable for palladium catalysis. |
| Temperature | 100-110 °C | Provides the necessary thermal energy to overcome the activation barriers of the catalytic cycle. |
| Typical Yield | 70-90% | Varies with substrate and precise conditions. |
Pathway 2: Intramolecular Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for forming C-N bonds.[4][5] Its intramolecular variant provides a direct and high-yielding route to oxindoles from α-chloroacetanilides. This approach is particularly advantageous due to its high functional group tolerance.[2]
Mechanistic Rationale
The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle. An active Pd(0) complex undergoes oxidative addition into the aryl C-Cl bond of the N-chloroacetyl-3-methoxyaniline precursor. The amide nitrogen then displaces the chloride ligand on the palladium center. A strong, non-nucleophilic base deprotonates the coordinated amide, and the resulting complex undergoes reductive elimination to form the C-N bond of the oxindole ring, regenerating the Pd(0) catalyst.[4][6][7]
Caption: Catalytic cycle of intramolecular Buchwald-Hartwig amination.
Experimental Protocol: Buchwald-Hartwig Cyclization
This protocol is based on the highly efficient method developed by Buchwald and coworkers.[2]
-
Reactor Setup: In a glovebox, charge a reaction tube with 2-chloro-N-(3-methoxyphenyl)acetamide (1.0 equiv), Pd₂(dba)₃ (0.01 equiv), and a suitable phosphine ligand (e.g., XantPhos, 0.02 equiv).[8]
-
Base and Solvent: Add sodium tert-butoxide (NaOtBu, 1.2 equiv) as the base. Add anhydrous dioxane or toluene as the solvent.
-
Reaction Conditions: Seal the tube and heat the mixture to 80-100 °C for 4-12 hours. Monitor the reaction's completion via LC-MS.
-
Workup: After cooling, dilute the reaction mixture with ethyl acetate and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Separate the layers and extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).
-
Purification: Filter and concentrate the solution. Purify the resulting crude material via silica gel chromatography to afford pure this compound.
| Parameter | Condition | Rationale |
| Catalyst | Pd₂(dba)₃ / Phosphine Ligand | A robust Pd(0) source. The choice of ligand (e.g., XantPhos, BINAP) is crucial for reaction efficiency.[4][8] |
| Base | Sodium tert-butoxide (NaOtBu) | A strong, non-nucleophilic base required to deprotonate the amide nitrogen, facilitating reductive elimination.[8] |
| Solvent | Dioxane / Toluene | Aprotic solvents that are compatible with the catalyst system and reagents. |
| Temperature | 80-100 °C | Sufficient to promote catalysis without significant decomposition of starting materials or products. |
| Typical Yield | 85-98% | Generally very high-yielding and reliable.[2] |
Pathway 3: Friedel-Crafts Type Intramolecular Cyclization
A classic approach to oxindoles involves the intramolecular Friedel-Crafts acylation of an N-protected phenylacetic acid derivative. For this compound, the starting material is typically 4-methoxyphenylacetic acid, which is first converted to an N-substituted amide.[9]
Mechanistic Rationale
This pathway does not rely on transition-metal catalysis. The key step is an electrophilic aromatic substitution. The N-acylamino acid is first converted to a more reactive species, such as an acid chloride (using SOCl₂ or (COCl)₂) or activated by a strong Lewis acid or superacid (e.g., polyphosphoric acid (PPA), Eaton's reagent). This generates a highly electrophilic acylium ion or a related complex, which is then attacked by the electron-rich aromatic ring at the ortho position to the activating methoxy group, followed by rearomatization to form the oxindole ring.
Caption: Mechanism of Friedel-Crafts type cyclization.
Experimental Protocol: Friedel-Crafts Cyclization
-
Starting Material Prep: Prepare N-formyl-4-methoxyphenylacetamide from 4-methoxyphenylacetic acid.[9][10]
-
Reaction Setup: Add the N-formyl-4-methoxyphenylacetamide (1.0 equiv) to polyphosphoric acid (PPA) (10-20 equiv by weight).
-
Reaction Conditions: Heat the viscous mixture to 80-100 °C with efficient mechanical stirring for 1-3 hours.
-
Quenching: Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.
-
Extraction: Extract the resulting aqueous suspension with ethyl acetate or dichloromethane.
-
Neutralization & Wash: Wash the combined organic extracts with saturated sodium bicarbonate solution until neutral, then with brine.
-
Purification: Dry the organic phase over Na₂SO₄, filter, and evaporate the solvent. Purify the crude product by recrystallization or column chromatography.
| Parameter | Condition | Rationale |
| Reagent | Polyphosphoric Acid (PPA) | Acts as both a strong Brønsted acid catalyst and a dehydrating agent to promote the formation of the electrophilic acylium species. |
| Substrate | N-acyl-4-methoxyphenylacetamide | The acyl group on the nitrogen is required to activate the molecule for cyclization. |
| Temperature | 80-100 °C | Required to overcome the high activation energy of the intramolecular acylation. |
| Workup | Quenching on ice | Exothermic quenching requires careful temperature control to prevent side reactions. |
| Typical Yield | 50-75% | Generally lower and less "clean" than palladium-catalyzed methods, often requiring more rigorous purification. |
Conclusion and Outlook
The synthesis of this compound can be achieved through several robust pathways. For efficiency, functional group tolerance, and high yields, modern palladium-catalyzed methods such as the intramolecular Heck reaction and Buchwald-Hartwig amination are the strategies of choice.[2] These methods have become indispensable tools in pharmaceutical and academic laboratories. While classic Friedel-Crafts cyclizations offer a metal-free alternative, they often suffer from harsher conditions and lower yields. The selection of a specific pathway will ultimately be guided by factors such as substrate availability, scalability, and the specific requirements of the overall research program.
References
- 1. goldbio.com [goldbio.com]
- 2. Oxindole synthesis [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. research.rug.nl [research.rug.nl]
- 7. youtube.com [youtube.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. 4-Methoxyphenylacetic Acid | C9H10O3 | CID 7690 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
4-Methoxyoxindole: A Technical Overview of its Potential Anticancer Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Methoxyoxindole, a derivative of the oxindole scaffold, represents a class of heterocyclic compounds with significant potential in oncology. While direct, in-depth research on the specific mechanism of action of this compound in cancer cells is emerging, the broader family of indole and oxindole derivatives has been extensively studied, revealing a range of anticancer activities. This technical guide synthesizes the current understanding of the potential mechanisms through which this compound may exert its effects, drawing parallels from closely related analogs and outlining key signaling pathways implicated in its putative anticancer activity. This document provides a comprehensive resource for researchers, including detailed experimental protocols and visual representations of cellular pathways, to facilitate further investigation into this promising compound.
Introduction
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds. Oxindole, an oxidized derivative of indole, and its substituted analogs have demonstrated a wide spectrum of pharmacological activities, including potent anticancer effects. These compounds are known to interfere with fundamental cellular processes in cancer cells, such as proliferation, survival, and cell cycle progression. This compound, characterized by a methoxy group at the fourth position of the oxindole ring, is a subject of growing interest for its potential as a therapeutic agent. This guide explores its hypothesized mechanisms of action, supported by data from related compounds and general principles of cancer cell biology.
Potential Molecular Targets and Mechanisms of Action
Based on the activities of structurally similar compounds, this compound is likely to exert its anticancer effects through a multi-targeted approach, primarily by inducing cell cycle arrest and apoptosis.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a critical process that is often dysregulated in cancer. Many indole and oxindole derivatives have been shown to induce apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
-
Intrinsic Pathway: This pathway is triggered by intracellular stress, leading to the release of cytochrome c from the mitochondria. Cytochrome c then activates a cascade of caspases, ultimately leading to cell death.
-
Extrinsic Pathway: This pathway is initiated by the binding of extracellular ligands to death receptors on the cell surface, leading to the activation of a separate caspase cascade.
Cell Cycle Arrest
The cell cycle is a tightly regulated process that governs cell division. Cancer cells often exhibit uncontrolled proliferation due to defects in cell cycle checkpoints. Several oxindole derivatives have been reported to induce cell cycle arrest at different phases, most commonly at the G0/G1 or G2/M phases, thereby preventing cancer cell division.
A Potential Key Target: GADD45G
Recent research on the structurally related compound, 4-methoxydalbergione (4MOD), has identified the Growth Arrest and DNA Damage-inducible gamma (GADD45G) protein as a key molecular target in liver cancer cells.[1][2][3] GADD45G is a tumor suppressor that plays a crucial role in cell cycle regulation and the cellular response to DNA damage.[2] Upregulation of GADD45G by 4MOD was shown to inhibit cancer cell proliferation and migration while promoting apoptosis.[1] Given the structural similarity, it is plausible that this compound may share this mechanism of action.
Signaling Pathways
The anticancer effects of this compound are likely mediated by its influence on critical signaling pathways that regulate cell survival and proliferation.
The GADD45G-MAPK Signaling Axis
As implicated by studies on 4-methoxydalbergione, a potential mechanism for this compound involves the upregulation of GADD45G, which in turn modulates the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[1] The MAPK pathway is a key regulator of cellular processes including proliferation, differentiation, and apoptosis.[1] Dysregulation of this pathway is a common feature of many cancers.[1]
Caption: Putative GADD45G-MAPK signaling pathway activated by this compound.
General Apoptosis Signaling
The induction of apoptosis by this compound would likely involve the canonical intrinsic and extrinsic pathways, culminating in the activation of executioner caspases.
Caption: Overview of the intrinsic and extrinsic apoptosis pathways.
Cell Cycle Regulation
The arrest of the cell cycle is controlled by a complex network of cyclins and cyclin-dependent kinases (CDKs). This compound may influence the expression or activity of these key regulatory proteins.
Caption: Potential points of cell cycle arrest induced by this compound.
Quantitative Data
While specific IC50 values for this compound are not extensively reported in the public domain, the following table summarizes the cytotoxic activities of some related methoxy-substituted indole and oxindole derivatives against various cancer cell lines. This data serves as a reference for the potential potency of this class of compounds.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Methoxy-substituted Hydrazones | K-562 (Leukemia) | 0.04 - 1.2 | [4] |
| BV-173 (Leukemia) | ~1.0 - 5.0 | [4] | |
| KE-37 (Leukemia) | ~1.0 - 6.0 | [4] | |
| SaOS-2 (Osteosarcoma) | ~2.0 - 4.0 | [4] | |
| Methoxy-substituted Flavones | MCF-7 (Breast Cancer) | 3.71 - 4.9 | |
| HCT116 (Colon Cancer) | ~15 - 21 | ||
| 6,7-Annulated-4-substituted Indoles | L1210 (Leukemia) | 0.5 - 4.0 (after 4 days) | [5] |
Experimental Protocols
The following are detailed methodologies for key experiments to investigate the anticancer mechanism of this compound.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Materials:
-
Cancer cell lines of interest
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat cells with serial dilutions of this compound for 24, 48, or 72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
-
-
Procedure:
-
Cell Treatment: Treat cells with this compound at desired concentrations for a specified time.
-
Cell Harvesting: Harvest both adherent and floating cells.
-
Washing: Wash cells with cold PBS.
-
Staining: Resuspend cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the different cell populations.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in the different phases of the cell cycle.
-
Materials:
-
Treated and untreated cancer cells
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
-
Procedure:
-
Cell Treatment: Treat cells with this compound.
-
Cell Harvesting: Harvest the cells.
-
Fixation: Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells and resuspend in PI staining solution.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.[6][7]
-
Conclusion and Future Directions
While direct evidence for the mechanism of action of this compound is still being established, the existing literature on related compounds provides a strong foundation for targeted research. The upregulation of GADD45G and subsequent modulation of the MAPK pathway, as seen with 4-methoxydalbergione, presents a compelling hypothesis for the anticancer activity of this compound. Future studies should focus on validating this potential mechanism through target identification and pathway analysis. Furthermore, comprehensive screening of this compound against a panel of cancer cell lines is necessary to determine its cytotoxic profile and to identify cancer types that are most sensitive to its effects. The experimental protocols and conceptual frameworks provided in this guide offer a roadmap for researchers to further elucidate the therapeutic potential of this promising compound.
References
- 1. goldbio.com [goldbio.com]
- 2. mdpi.com [mdpi.com]
- 3. soc.chim.it [soc.chim.it]
- 4. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antitumor Effects of Synthetic 6,7-Annulated-4-substituted Indole Compounds in L1210 Leukemic Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The Cell-Cycle Arrest and Apoptotic Functions of p53 in Tumor Initiation and Progression - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Isolation of Novel 4-Methoxyoxindole Compounds: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of novel 4-methoxyoxindole compounds. Aimed at researchers, scientists, and drug development professionals, this document details the core methodologies and presents key data to facilitate further research and development in this promising area of medicinal chemistry. While the primary focus is on the this compound scaffold, this guide also incorporates detailed information on closely related and illustrative 5-methoxyoxindole analogues due to the current availability of comprehensive public data.
The oxindole core is a privileged scaffold in drug discovery, with numerous derivatives exhibiting a wide range of biological activities, including anticancer and anti-inflammatory properties. The introduction of a methoxy group at the 4-position of the oxindole ring is of significant interest as it is anticipated to modulate the compound's physicochemical properties and biological activity. This guide will explore the synthesis, isolation, and therapeutic potential of this emerging class of compounds.
I. Synthesis of Novel Methoxyoxindole Derivatives
The synthesis of substituted oxindoles can be achieved through various established chemical reactions. A notable example is the synthesis of novel benzylidene- and ketoxime-substituted 5-methoxyoxindoles, which have demonstrated significant anti-inflammatory and analgesic activities.
General Synthetic Workflow
The synthesis of these novel compounds typically involves a multi-step process, starting from commercially available substituted oxindoles. A general workflow for the synthesis of such derivatives is outlined below.
physicochemical properties of 4-Methoxyoxindole
An In-depth Technical Guide to the Physicochemical Properties of 4-Methoxyoxindole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the core (CAS RN: 7699-17-4), a substituted oxindole of interest in medicinal chemistry and organic synthesis. This document collates available experimental and predicted data, outlines a representative synthetic pathway, and provides generalized experimental protocols relevant to its characterization.
Core Physicochemical Properties
This compound, also known as 4-methoxyindolin-2-one, is an aromatic heterocyclic organic compound. Its core structure consists of a benzene ring fused to a pyrrolidinone ring, with a methoxy group substitution at the 4-position. The presence of the lactam (cyclic amide) functionality, the aromatic ring, and the electron-donating methoxy group dictates its chemical reactivity and physical properties.
Data Summary
The known and predicted are summarized in the table below. It is important to note that while experimental data for the melting point is available, other parameters are derived from computational predictions and should be treated as estimates.
| Property | Value | Data Type | Source(s) |
| CAS Registry Number | 7699-17-4 | Experimental | [1] |
| Molecular Formula | C₉H₉NO₂ | Experimental | [1] |
| Molecular Weight | 163.17 g/mol | Calculated | [1] |
| Appearance | Off-white to light brown solid | Experimental | [1] |
| Melting Point | 196 °C | Experimental | [1] |
| Boiling Point | 355.4 ± 42.0 °C | Predicted | [1] |
| Density | 1.208 ± 0.06 g/cm³ | Predicted | [1] |
| pKa (Acidic) | 13.79 ± 0.20 | Predicted | [1] |
Synthesis and Experimental Protocols
While specific, peer-reviewed synthesis protocols for this compound are not widely published, a common and effective method for producing substituted oxindoles is through the reductive cyclization of corresponding 2-nitrophenylacetic acids.
Generalized Synthesis Workflow
The synthesis of this compound can be logically proposed via a two-step process starting from 2-methoxy-6-nitrotoluene. The workflow involves an oxidation step to form the acetic acid derivative, followed by a reductive cyclization to yield the final oxindole product.
Experimental Protocol: Melting Point Determination
The melting point is a critical parameter for assessing the purity of a crystalline solid. The following is a standard protocol for its determination.
Objective: To determine the melting point range of a synthesized solid sample of this compound.
Apparatus:
-
Capillary melting point apparatus
-
Glass capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle
-
Sample of this compound (dried)
Procedure:
-
Sample Preparation: Ensure the this compound sample is completely dry and free of solvent. If necessary, grind the crystalline sample into a fine powder using a mortar and pestle.
-
Capillary Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount of material into the tube. The packed sample should be approximately 2-3 mm in height.
-
Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.
-
Heating and Observation:
-
Set the apparatus to heat at a rapid rate initially to approach the expected melting point (e.g., to ~180 °C).
-
Reduce the heating rate to 1-2 °C per minute as the temperature nears the expected melting point of 196 °C.
-
Carefully observe the sample through the magnifying lens.
-
-
Data Recording:
-
Record the temperature at which the first drop of liquid appears. This is the onset of melting.
-
Record the temperature at which the entire solid sample has turned into a clear liquid. This is the completion of melting.
-
The two recorded temperatures constitute the melting point range. For a pure compound, this range should be narrow (typically < 2 °C).
-
Biological Activity and Signaling Pathways
As of the current literature, there is limited specific information detailing the biological activity or signaling pathway modulation for this compound itself. However, the oxindole scaffold is a well-established "privileged structure" in medicinal chemistry. Various substituted oxindoles are known to be potent inhibitors of several protein kinases, including receptor tyrosine kinases (RTKs) like VEGFR and PDGFR, and intracellular kinases such as Src and Aurora kinases.
The logical workflow for investigating a novel oxindole derivative like this compound would involve a series of tiered screening and validation steps.
References
The 4-Methoxyoxindole Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 4-methoxyoxindole core is a prominent structural motif in medicinal chemistry, recognized for its versatile biological activities. This heterocyclic scaffold serves as a cornerstone for the development of novel therapeutic agents, particularly in oncology. Its unique stereoelectronic properties allow for diverse functionalization, leading to compounds with potent and selective inhibitory effects on various biological targets. This guide provides a comprehensive overview of the this compound scaffold, including its synthesis, biological activities, and mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual diagrams of relevant cellular pathways and workflows.
Synthesis of the this compound Scaffold
The synthesis of this compound and its derivatives can be achieved through several established chemical routes. A common strategy involves the cyclization of appropriately substituted anilines. One illustrative method is the Knoevenagel condensation of an oxindole with a substituted aromatic aldehyde, which can then be further modified.
A general synthetic approach is outlined below:
Biological Activities and Therapeutic Potential
Derivatives of the this compound scaffold have demonstrated a broad spectrum of biological activities, with the most significant being in the realm of cancer therapy. These compounds are known to target fundamental cellular processes involved in cancer progression, such as cell division and signal transduction.
Anticancer Activity
A primary mechanism through which this compound derivatives exert their anticancer effects is by inhibiting tubulin polymerization.[1] By binding to the colchicine site on β-tubulin, these compounds disrupt the formation of microtubules, which are essential components of the mitotic spindle. This disruption leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis (programmed cell death).[2]
Several this compound derivatives have shown potent cytotoxicity against a range of human cancer cell lines. The table below summarizes the in vitro anticancer activity of selected compounds.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 1 | A549 (Lung) | 0.19 - 0.41 | [3] |
| KB (Nasopharyngeal) | 0.19 - 0.41 | [3] | |
| DU145 (Prostate) | 0.19 - 0.41 | [3] | |
| Compound 2 | A549 (Lung) | 1.51 | [1] |
| MDA-MB-231 (Breast) | 2.83 | [1] | |
| Compound 3 | K-562 (Leukemia) | 0.04 | [4] |
| SaOS-2 (Osteosarcoma) | 0.04 | [4] |
Kinase Inhibition
In addition to their effects on tubulin, some oxindole derivatives function as kinase inhibitors.[5] Kinases are crucial enzymes in cellular signaling pathways that regulate cell growth, proliferation, and survival. The PI3K/Akt/mTOR pathway is a key signaling cascade that is often dysregulated in cancer. Indole compounds have been shown to modulate this pathway, thereby inhibiting cancer cell proliferation and survival.[6]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.
General Synthesis Protocol for 3-Substituted Methylidene Oxindoles
This protocol describes a Knoevenagel condensation for the synthesis of 3-substituted methylidene oxindoles.[7]
Materials:
-
Oxindole (10 mmol)
-
Substituted aromatic aldehyde (10 mmol)
-
Propan-2-ol (10 ml)
-
Piperidine (0.5 ml)
Procedure:
-
A solution of oxindole (1.37 g, 10 mmol) and the substituted aldehyde (10 mmol) in propan-2-ol (10 ml) is prepared in a round-bottom flask.
-
Piperidine (0.5 ml, 5 mmol) is added to the solution.
-
The reaction mixture is refluxed at 100°C for 3 hours.
-
Upon cooling, the resulting solid is filtered and dried under reduced pressure.
-
The crude product is purified by sublimation to yield the final 3-substituted methylidene oxindole.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[1][3]
Materials:
-
Human cancer cell lines
-
Culture medium (e.g., DMEM with 10% FBS)
-
This compound derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS)
-
DMSO
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the this compound derivative and incubate for 48-72 hours.
-
Add 20 µl of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µl of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Tubulin Polymerization Inhibition Assay
This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.[2]
Materials:
-
Purified tubulin
-
GTP solution
-
Polymerization buffer
-
This compound derivative
-
Spectrophotometer with temperature control
Procedure:
-
Prepare a reaction mixture containing tubulin in polymerization buffer.
-
Add various concentrations of the this compound derivative or vehicle control.
-
Initiate polymerization by adding GTP and increasing the temperature to 37°C.
-
Monitor the change in absorbance at 340 nm over time.
-
The rate of tubulin polymerization is proportional to the increase in absorbance. Calculate the percentage of inhibition relative to the control.
Western Blot Analysis
Western blotting is used to detect specific proteins in a cell lysate, for example, to assess the levels of proteins involved in cell cycle regulation or apoptosis.
Materials:
-
Cell lysates from treated and untreated cells
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., against β-actin, cyclin B1, Bcl-2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Separate proteins from cell lysates by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Conclusion
The this compound scaffold represents a highly "privileged" structure in the landscape of drug discovery. Its synthetic tractability and the potent biological activities of its derivatives, particularly as anticancer agents, make it an area of intense research. The ability of these compounds to target fundamental cellular machinery such as the microtubule network and key signaling pathways underscores their therapeutic potential. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to explore and expand upon the promise of the this compound core in the quest for novel and effective medicines.
References
- 1. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of New Antitubulin Agents Containing 2-(3′,4′,5′-trimethoxyanilino)-3,6-disubstituted-4,5,6,7-tetrahydrothieno[2,3-c]pyridine Scaffold | MDPI [mdpi.com]
- 3. baylor-ir.tdl.org [baylor-ir.tdl.org]
- 4. Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and anticancer evaluation of novel hydrazide-2-oxindole analogues as GSK-3β kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 4-Methoxyindole | High-Purity Research Compound [benchchem.com]
Spectroscopic Characterization of 4-Methoxyoxindole: A Technical Guide for Drug Discovery Professionals
Introduction: The Significance of the 4-Methoxyoxindole Scaffold
The oxindole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities. Its rigid, bicyclic structure provides a unique three-dimensional framework for interacting with biological targets. The introduction of a methoxy group at the 4-position of the aromatic ring, yielding this compound, significantly modulates the electronic properties of the molecule. This electron-donating group can influence binding affinities, metabolic stability, and pharmacokinetic profiles, making it a valuable building block in drug discovery programs targeting kinases, proteases, and other enzyme families.
This guide provides an in-depth analysis of the essential spectroscopic techniques required for the unambiguous structural elucidation and characterization of this compound. As direct, published spectra for this specific compound are not consolidated in a single source, this document synthesizes data from analogous structures and first principles to present a predictive yet robust characterization profile. The causality behind experimental choices and the logic of spectral interpretation are emphasized to provide field-proven insights for researchers.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy is the cornerstone for determining the proton framework of a molecule. It provides precise information on the chemical environment, connectivity, and relative number of different types of protons.
Expert Rationale & Experimental Protocol
The primary objective is to resolve all proton signals and their coupling patterns. A high-field spectrometer (≥400 MHz) is chosen to maximize signal dispersion, which is crucial for resolving the closely spaced aromatic protons. Deuterated dimethyl sulfoxide (DMSO-d₆) is selected as the solvent due to its excellent solvating power for polar molecules like oxindoles and its ability to sharpen the N-H proton signal through hydrogen bonding, making it easier to identify.
Step-by-Step Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of DMSO-d₆.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
Instrument Setup: Acquire the spectrum on a 400 MHz NMR spectrometer.
-
Acquisition Parameters: Utilize a standard pulse sequence with a sufficient number of scans (e.g., 16-32) to achieve a high signal-to-noise ratio.
Caption: Workflow for ¹H NMR Spectroscopic Analysis.
Predicted Spectrum and Interpretation
The ¹H NMR spectrum of this compound is expected to display five distinct signals corresponding to its nine protons. The interpretation relies on analyzing chemical shift (δ), integration, and multiplicity.
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
| NH | ~10.4 | Singlet (s) | 1H | The amide proton is deshielded and typically appears as a broad or sharp singlet downfield. Its chemical shift is solvent-dependent. |
| H-6 | ~7.20 | Triplet (t) | 1H | Coupled to both H-5 and H-7 with similar coupling constants, resulting in a triplet. It is in a standard aromatic region. |
| H-5 | ~6.90 | Doublet (d) | 1H | Ortho-coupled to H-6. Experiences some shielding from the adjacent methoxy group at C4. |
| H-7 | ~6.85 | Doublet (d) | 1H | Ortho-coupled to H-6. This proton is part of the benzene ring fused to the heterocyclic portion. |
| OCH₃ | ~3.90 | Singlet (s) | 3H | Methoxy protons are shielded and appear as a characteristic sharp singlet with no coupling. |
| CH₂ | ~3.50 | Singlet (s) | 2H | The methylene protons at C3 are adjacent to a carbonyl and a quaternary carbon, resulting in a singlet in a region typical for such groups. |
Note: Predicted chemical shifts are based on data for the unsubstituted oxindole core and known substituent effects of a 4-methoxy group on an aromatic ring.[1][2]
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy complements ¹H NMR by providing a map of the carbon skeleton. In a standard proton-decoupled experiment, each unique carbon atom produces a single sharp peak, allowing for a direct count of non-equivalent carbons.
Expert Rationale & Experimental Protocol
The protocol is similar to that of ¹H NMR, but requires a significantly higher number of scans due to the low natural abundance of the ¹³C isotope (~1.1%). The choice of a high-field instrument helps in reducing acquisition time and improving resolution.
Step-by-Step Protocol:
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration may be used if needed.
-
Instrument Setup: Acquire the spectrum on the same 400 MHz spectrometer, switching to the carbon channel (e.g., 101 MHz).
-
Acquisition Parameters: Employ a proton-decoupled pulse sequence. The number of scans will be substantially higher (e.g., 1024 or more) to achieve adequate signal intensity.
Caption: Correlation of Structure to Unique ¹³C NMR Signals.
Predicted Spectrum and Interpretation
This compound has nine carbon atoms, all of which are chemically non-equivalent, leading to nine expected signals in the proton-decoupled ¹³C NMR spectrum.
| Carbon Assignment | Predicted δ (ppm) | Rationale |
| C=O (C-2) | ~178 | The lactam carbonyl carbon is highly deshielded and appears significantly downfield, a characteristic feature of oxindoles. |
| C-4 | ~155 | Aromatic carbon directly attached to the electron-donating methoxy group, making it highly deshielded. |
| C-7a | ~145 | Quaternary aromatic carbon at the ring junction, typically found in this downfield region. |
| C-6 | ~128 | Aromatic CH carbon, its shift is influenced by its position relative to the other substituents. |
| C-3a | ~125 | Quaternary aromatic carbon adjacent to the methylene group. |
| C-7 | ~115 | Aromatic CH carbon. |
| C-5 | ~110 | Aromatic CH carbon, shielded by the para-methoxy group. |
| OCH₃ | ~56 | The methoxy carbon signal is highly characteristic and appears in a predictable region.[3] |
| CH₂ (C-3) | ~36 | The aliphatic methylene carbon is shielded relative to the aromatic carbons and appears in a typical range for a CH₂ group alpha to a carbonyl. |
Note: Predicted chemical shifts are based on general values for substituted benzenes and oxindole derivatives.[4]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Expert Rationale & Experimental Protocol
The goal is to obtain a clear spectrum showing all characteristic vibrational bands. The solid-state KBr pellet method is chosen as it avoids solvent interference and provides sharp, well-defined peaks for crystalline samples.
Step-by-Step Protocol:
-
Sample Preparation: Grind a small amount (~1-2 mg) of this compound with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle.
-
Pellet Formation: Press the resulting powder into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and record the spectrum, typically from 4000 to 400 cm⁻¹.
-
Background Correction: A background spectrum of an empty sample holder or a pure KBr pellet must be recorded and subtracted from the sample spectrum.
Caption: Correlation of Functional Groups to IR Frequencies.
Predicted Spectrum and Interpretation
The FTIR spectrum provides a distinct "fingerprint" for this compound, with several key absorption bands confirming its structure.
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity | Significance |
| N-H Stretch | ~3200 | Strong, Broad | Confirms the presence of the secondary amide (lactam) N-H group. Broadening is due to hydrogen bonding in the solid state.[5] |
| Aromatic C-H Stretch | 3000 - 3100 | Medium | Characteristic of C-H bonds on the benzene ring. |
| Aliphatic C-H Stretch | 2850 - 2980 | Medium | Corresponds to the stretching of C-H bonds in the CH₂ and OCH₃ groups. |
| C=O Stretch (Amide I) | ~1700 | Very Strong, Sharp | This is the most intense and diagnostic peak in the spectrum, confirming the presence of the five-membered lactam carbonyl group.[2][6] |
| Aromatic C=C Stretch | ~1610, ~1480 | Medium-Strong | These absorptions are characteristic of the benzene ring. |
| Aromatic C-O Stretch | ~1250 | Strong | Arises from the asymmetric stretching of the C-O-C ether linkage. |
Mass Spectrometry (MS)
Mass spectrometry is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
Expert Rationale & Experimental Protocol
Electrospray Ionization (ESI) is selected as the ionization method because it is a "soft" technique that minimizes fragmentation, ensuring a strong signal for the molecular ion. Operating in positive ion mode is ideal for nitrogen-containing compounds like oxindoles, as the nitrogen atom is readily protonated to form a stable [M+H]⁺ ion.
Step-by-Step Protocol:
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., ~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: Introduce the sample into the ESI source of the mass spectrometer via direct infusion using a syringe pump.
-
Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode, scanning a relevant m/z range (e.g., 50-500 Da). High-resolution mass spectrometry (HRMS) can be used for exact mass determination.
Caption: Experimental Workflow for ESI-Mass Spectrometry.
Predicted Spectrum and Interpretation
The molecular formula of this compound is C₉H₉NO₂, with a calculated monoisotopic mass of 163.06 g/mol .
| Ion | Predicted m/z | Significance |
| [M+H]⁺ | 164.065 | This is the protonated molecular ion, which should be the base peak (most intense signal) in the ESI spectrum. Its accurate mass confirms the elemental composition. |
| [M+Na]⁺ | 186.047 | An adduct with sodium ions is commonly observed in ESI-MS. |
| [M+H-CO]⁺ | 136.070 | A characteristic fragmentation pathway for oxindoles involves the loss of a neutral carbon monoxide (CO) molecule (28 Da) from the lactam ring.[7] |
| [M+H-CH₃]⁺ | 149.049 | Loss of a methyl radical from the methoxy group is another plausible fragmentation pathway. |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, providing information about electronic transitions within a molecule. It is particularly useful for characterizing compounds with conjugated π-electron systems.
Expert Rationale & Experimental Protocol
The conjugated system of the benzene ring fused to the α,β-unsaturated lactam in this compound is expected to produce characteristic UV absorptions. Ethanol is chosen as the solvent because it is transparent in the relevant UV range (200-400 nm) and effectively solubilizes the analyte.
Step-by-Step Protocol:
-
Sample Preparation: Prepare a dilute stock solution of this compound in ethanol. Perform serial dilutions to find a concentration that gives a maximum absorbance reading between 0.5 and 1.0.
-
Blank Measurement: Fill a quartz cuvette with pure ethanol and use it to zero the spectrophotometer (this is the blank).
-
Sample Measurement: Replace the blank with a cuvette containing the sample solution.
-
Data Acquisition: Scan the absorbance from approximately 400 nm down to 200 nm to generate the absorption spectrum.
Predicted Spectrum and Interpretation
The UV-Vis spectrum of this compound is predicted to show distinct absorption bands related to π→π* electronic transitions within its aromatic and conjugated system.
| Predicted λₘₐₓ (nm) | Associated Transition | Rationale |
| ~250 nm | π→π | This band is characteristic of the substituted benzene ring chromophore. |
| ~290-310 nm | π→π | This longer-wavelength absorption is attributed to the extended conjugation of the entire oxindole system. The electron-donating methoxy group (an auxochrome) likely shifts this band to a longer wavelength (a bathochromic shift) compared to unsubstituted oxindole.[8][9] |
Conclusion
The comprehensive application of ¹H NMR, ¹³C NMR, FTIR, Mass Spectrometry, and UV-Vis spectroscopy provides a self-validating system for the complete and unambiguous characterization of this compound. ¹H and ¹³C NMR define the precise carbon-hydrogen framework, FTIR confirms the presence of key functional groups (notably the lactam C=O and N-H), mass spectrometry verifies the molecular weight and elemental composition, and UV-Vis spectroscopy corroborates the nature of the conjugated electronic system. Together, these techniques form an indispensable toolkit for chemists in drug discovery and development, ensuring the identity, purity, and structural integrity of this valuable synthetic intermediate.
References
- 1. 4-Methoxyindole(4837-90-5) 1H NMR spectrum [chemicalbook.com]
- 2. Oxindole(59-48-3) IR Spectrum [m.chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. Polarized IR spectra of the hydrogen bond in two different oxindole polymorphs with cyclic dimers in their lattices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and solid-state characterisation of 4-substituted methylidene oxindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Potential Therapeutic Targets of 4-Methoxyoxindole: A Technical Guide for Drug Discovery Professionals
Disclaimer: Publicly available research specifically detailing the therapeutic targets of 4-methoxyoxindole is limited. This document provides an in-depth analysis of the potential therapeutic targets of this compound by examining the well-established biological activities of the broader oxindole chemical scaffold. The information presented herein is intended to guide future research and drug development efforts by highlighting promising avenues of investigation based on data from structurally related compounds.
Introduction
The oxindole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs. Its versatile structure allows for substitutions at various positions, leading to a diverse range of pharmacological activities. While this compound itself has not been extensively studied, its structural analogs have shown significant potential in oncology, immunology, and metabolic diseases. This technical guide consolidates the current understanding of the therapeutic targets of oxindole derivatives to infer the potential mechanisms of action and therapeutic applications of this compound.
Potential Therapeutic Targets
Based on the activities of related oxindole-containing molecules, the primary potential therapeutic targets for this compound and its derivatives can be categorized into three main classes: Protein Kinases, Immuno-oncology targets, and G-protein coupled receptors.
Protein Kinase Inhibition
The oxindole core is a common feature in many potent protein kinase inhibitors. These enzymes play a crucial role in cell signaling pathways that regulate cell growth, proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.
Key Kinase Targets for Oxindole Derivatives:
-
VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): A key regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.
-
CDKs (Cyclin-Dependent Kinases): Master regulators of the cell cycle. Inhibition of CDKs can lead to cell cycle arrest and apoptosis in cancer cells.
-
PI3Kδ (Phosphoinositide 3-kinase delta): Involved in the PI3K/Akt/mTOR signaling pathway, which is frequently hyperactivated in cancer and plays a role in cell survival and proliferation.
-
TAK1 (Transforming growth factor-β-activated kinase 1): A key mediator in the MAPK signaling pathway, involved in inflammation and immunity.
-
FLT3 (FMS-like tyrosine kinase 3): Often mutated and constitutively active in acute myeloid leukemia (AML).
Quantitative Data on Oxindole-Based Kinase Inhibitors:
| Compound Class | Target Kinase | IC50 Value | Reference |
| Oxindole-pyridine derivatives | Akt1 | 0.17 nM | [1] |
| 3-alkenyl-oxindole derivatives | VEGFR-2 | 13 nM (Nintedanib) | [2] |
| Oxindole derivatives | TAK1 | 8.9 nM | [3][4] |
| Oxindole-based derivatives | FLT3 | 36.21 nM | [5] |
| Oxindole-based derivatives | CDK2 | 8.17 nM | [5] |
| Benzyl oxindole derivatives | PI3Kδ | 6.3 nM | [6] |
Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibition
IDO1 is a heme-containing enzyme that catalyzes the initial and rate-limiting step in tryptophan catabolism. In the context of cancer, increased IDO1 activity leads to the depletion of tryptophan, an essential amino acid for T-cell proliferation and function, and the accumulation of kynurenine metabolites, which are immunosuppressive. By inhibiting IDO1, the tumor's ability to evade the immune system can be compromised. Several oxindole-based compounds have been identified as potent IDO1 inhibitors.[7]
Quantitative Data on Oxindole-Based IDO1 Inhibitors:
| Compound Class | Target Enzyme | IC50 Value | Reference |
| Alkene oxindole derivatives | IDO1 | 0.19 µM | [7] |
| Spiro-oxindole derivatives | IDO1 | 7.9 µM | [8] |
| 2H-benzo[b][7][9]oxazin-3(4H)-one derivatives with 1,2,3-triazole | IDO1 | 3.63 µM | [10] |
β3-Adrenergic Receptor Agonism
A direct, albeit developmental, link for this compound has been established through its use as a precursor in the synthesis of potent and selective β3-adrenergic receptor agonists.[11] The β3-adrenergic receptor is predominantly expressed in adipose tissue and the bladder. Agonism of this receptor can lead to increased lipolysis and thermogenesis, as well as relaxation of the bladder detrusor muscle. This suggests a potential therapeutic application for this compound derivatives in the treatment of metabolic disorders like obesity and type 2 diabetes, as well as overactive bladder.
Signaling Pathways
The therapeutic effects of oxindole derivatives are mediated through their modulation of key intracellular signaling pathways.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, survival, and metabolism. Oxindole derivatives have been shown to inhibit key components of this pathway, leading to anti-proliferative effects in cancer cells.[12][13]
Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by this compound.
MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the ERK cascade, is critical for cell proliferation, differentiation, and survival. The oxindole derivative GW-5074 has been shown to inhibit this pathway by antagonizing ERK phosphorylation, leading to antiviral effects.[14][15]
Caption: Potential antagonism of the MAPK/ERK signaling pathway by this compound.
Experimental Protocols
Detailed methodologies are crucial for the validation and advancement of drug discovery programs. Below are representative protocols for key assays used to evaluate the activity of oxindole derivatives.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay quantifies the amount of ADP produced in a kinase reaction, which is proportional to the kinase activity.
Materials:
-
Kinase of interest (e.g., VEGFR-2, CDK2)
-
Kinase substrate peptide
-
ATP
-
Test compound (e.g., this compound derivative)
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96- or 384-well plates
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Perform serial dilutions to create a concentration gradient.
-
Kinase Reaction:
-
In a multi-well plate, add the serially diluted test compound or DMSO as a vehicle control.
-
Add the kinase to each well and incubate for a defined period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
IDO1 Enzyme Inhibition Assay (Cell-Free, Absorbance-Based)
This method measures the production of kynurenine, the product of the IDO1-catalyzed reaction, which can be detected by its absorbance.[16]
Materials:
-
Recombinant human IDO1 enzyme
-
L-tryptophan (substrate)
-
Test compound
-
Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5)
-
Cofactors: Ascorbic acid, Methylene blue
-
Catalase
-
Trichloroacetic acid (TCA)
-
96-well UV-transparent plates
Procedure:
-
Reaction Setup:
-
In a 96-well plate, prepare a reaction mixture containing the assay buffer, L-tryptophan, ascorbic acid, methylene blue, and catalase.
-
Add the test compound at various concentrations or DMSO as a control.
-
Initiate the reaction by adding the IDO1 enzyme.
-
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Reaction Termination and Hydrolysis:
-
Stop the reaction by adding TCA.
-
Incubate the plate at 50°C for 30 minutes to hydrolyze the initial product, N-formylkynurenine, to kynurenine.
-
-
Data Acquisition:
-
Measure the absorbance of the kynurenine product at a wavelength of 320-325 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition of IDO1 activity for each compound concentration.
-
Determine the IC50 value from the dose-response curve.
-
Experimental Workflow
The following diagram illustrates a typical workflow for the initial screening and characterization of a novel oxindole derivative like this compound.
Caption: A generalized workflow for the discovery and development of oxindole-based therapeutics.
Conclusion
While direct evidence for the therapeutic targets of this compound is currently sparse, the extensive research on the broader oxindole class of compounds provides a strong foundation for future investigations. The potential for this compound and its derivatives to act as inhibitors of key protein kinases and the immuno-oncology target IDO1, as well as modulators of the β3-adrenergic receptor, warrants further exploration. The experimental protocols and workflows outlined in this guide offer a systematic approach to elucidating the biological activity of this compound and advancing its potential as a novel therapeutic agent. Researchers and drug development professionals are encouraged to leverage this information to design and execute studies that will uncover the full therapeutic potential of this promising scaffold.
References
- 1. Discovery and SAR of oxindole-pyridine-based protein kinase B/Akt inhibitors for treating cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of a new potent oxindole multi-kinase inhibitor among a series of designed 3-alkenyl-oxindoles with ancillary carbonic anhydrase inhibitory activity as antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxindole derivatives as inhibitors of TAK1 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Optimization of Versatile Oxindoles as Selective PI3Kδ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and evaluation of oxindoles as promising inhibitors of the immunosuppressive enzyme indoleamine 2,3-dioxygenase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Spiro-Oxindole Skeleton Compounds Are Efficient Inhibitors for Indoleamine 2,3-Dioxygenase 1: An Attractive Target for Tumor Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Rational design of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors featuring 1,2,3-triazole derivatives with enhanced anti-inflammatory and analgesic efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Potent oxindole based human beta3 adrenergic receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Oxindole GW-5074 Inhibits JC Polyomavirus Infection and Spread by Antagonizing the MAPK-ERK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Oxindole GW-5074 Inhibits JC Polyomavirus Infection and Spread by Antagonizing the MAPK-ERK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
in silico modeling of 4-Methoxyoxindole interactions
An In-Depth Technical Guide to the In Silico Modeling of 4-Methoxyoxindole Interactions
Abstract
The oxindole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in numerous bioactive compounds.[1] This guide provides a comprehensive, in-depth exploration of the computational methodologies used to model the interactions of a specific derivative, this compound. As researchers, scientists, and drug development professionals, understanding and applying in silico techniques is paramount for accelerating the discovery pipeline, reducing costs, and refining molecular design.[2][3] This document moves beyond a simple recitation of protocols; it delves into the strategic reasoning behind methodological choices, offering a self-validating framework for robust and reproducible computational analysis. We will navigate the complete workflow, from target identification and molecular docking to the dynamic simulation of complex stability and the prediction of pharmacokinetic properties, using Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a well-established target for oxindole derivatives, as our primary case study.[1][4][5]
The Strategic Imperative for Modeling this compound
The 2-oxindole core, a bicyclic structure featuring a fused benzene and pyrrolidone ring, is a versatile pharmacophore.[1] Its derivatives have demonstrated a wide array of pharmacological activities, including antiviral, anti-inflammatory, and anticancer properties.[6][7] The addition of a methoxy group at the 4-position (this compound) modifies the scaffold's electronic and steric properties, potentially altering its binding affinity, selectivity, and metabolic stability.
In silico modeling provides a rational, cost-effective pathway to:
-
Hypothesize and Validate Biological Targets: Identify potential protein partners for this compound by screening it against target libraries.
-
Elucidate Binding Mechanisms: Understand the specific molecular interactions—hydrogen bonds, hydrophobic contacts, and electrostatic forces—that govern its binding to a target.
-
Predict Biological Activity: Use quantitative structure-activity relationship (QSAR) models to forecast the potency of novel derivatives.[2][4]
-
Assess Drug-Likeness: Evaluate absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles early in the discovery process to mitigate late-stage failures.[8][9]
Case Study Target: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
VEGFR-2 is a receptor tyrosine kinase that plays a critical role in angiogenesis, the formation of new blood vessels—a process essential for tumor growth and metastasis.[1] Its inhibition is a clinically validated strategy in oncology, and numerous oxindole-based compounds have been developed as potent VEGFR-2 inhibitors.[4][5] Therefore, VEGFR-2 serves as an authoritative and relevant target for demonstrating the in silico modeling of this compound.
Foundational In Silico Approaches: A Unified Workflow
Modern drug discovery leverages a synergistic combination of ligand-based and structure-based computational methods.[2][10] The choice of method depends on the available information, particularly the knowledge of the 3D structure of the biological target.
-
Structure-Based Drug Design (SBDD): Employed when the 3D structure of the target protein is known (from X-ray crystallography, NMR, or cryo-EM).[3] Techniques include molecular docking and molecular dynamics.
-
Ligand-Based Drug Design (LBDD): Used when the target structure is unknown but a set of active molecules has been identified.[2] Methods include pharmacophore modeling and 3D-QSAR.
The following diagram illustrates a comprehensive workflow that integrates these approaches.
Caption: A comprehensive workflow for the in silico analysis of this compound.
Core Methodology I: Molecular Docking
Molecular docking predicts the preferred orientation of a ligand within a protein's active site and estimates the binding affinity.[3] This technique is fundamental to SBDD, providing a static snapshot of the most probable protein-ligand complex.
Causality Behind the Protocol:
The goal is to computationally emulate the natural binding process. This requires preparing both the protein and ligand to be physically realistic (e.g., adding hydrogens, assigning correct charges) and then using a scoring function to evaluate thousands of possible binding poses to identify the one with the lowest free energy of binding.
Experimental Protocol: Docking this compound into VEGFR-2
This protocol uses the Schrödinger Suite as an example, a common platform in drug discovery.
-
Protein Preparation:
-
Objective: To clean and prepare the raw PDB structure for docking.
-
Step 1: Obtain the crystal structure of VEGFR-2. A suitable structure is PDB ID: 3VID, which is complexed with an oxindole-based inhibitor.[5]
-
Step 2: Load the structure into Maestro's Protein Preparation Wizard.[5]
-
Step 3: Assign bond orders, add hydrogens, and create disulfide bonds. This ensures the chemical integrity of the protein.
-
Step 4: Generate protonation states for residues at a physiological pH (e.g., 7.4) using PROPKA. This is critical as the charge on residues like Histidine, Aspartate, and Glutamate directly impacts binding.
-
Step 5: Perform a restrained energy minimization (e.g., using the OPLS force field) to relieve any steric clashes present in the crystal structure.
-
-
Ligand Preparation:
-
Objective: To generate a low-energy, 3D conformation of this compound with correct chemical properties.
-
Step 1: Build the 2D structure of this compound.
-
Step 2: Use LigPrep to generate a 3D structure. This tool will also enumerate possible ionization states, tautomers, and stereoisomers, which is crucial for ensuring the biologically relevant form of the ligand is docked.
-
Step 3: Perform an energy minimization of the ligand structure.
-
-
Receptor Grid Generation:
-
Objective: To define the active site and pre-calculate the potential energy fields for docking.
-
Step 1: Open the Receptor Grid Generation panel.
-
Step 2: Define the binding site. The most reliable method is to define the grid center based on the co-crystallized ligand from the PDB file (3VID). This ensures the docking simulation is focused on the known active site.
-
Step 3: Generate the grid. This creates a map of the active site's properties (hydrophobic, hydrogen-bonding, etc.) that the docking algorithm will use.
-
-
Ligand Docking and Analysis:
-
Objective: To dock the prepared ligand into the receptor grid and analyze the results.
-
Step 1: Use the Glide docking program. Select the prepared ligand and the generated receptor grid.
-
Step 2: Choose a docking precision level (e.g., Standard Precision 'SP' or Extra Precision 'XP'). XP is more computationally intensive but provides more rigorous scoring.
-
Step 3: Launch the docking run.
-
Step 4: Analyze the output poses. Examine the docking score (a lower score indicates better predicted binding affinity) and visually inspect the top-ranked pose to identify key interactions (hydrogen bonds, pi-pi stacking, hydrophobic contacts) with active site residues.
-
Caption: Step-by-step workflow for molecular docking.
Core Methodology II: Molecular Dynamics (MD) Simulation
While docking provides a valuable static picture, biological systems are inherently dynamic. MD simulations model the movements of atoms over time, offering insights into the stability of the protein-ligand complex and revealing conformational changes that docking cannot capture.[11][12]
Causality Behind the Protocol:
An MD simulation solves Newton's equations of motion for a system of atoms and molecules. By starting with the best-docked pose, we can simulate how the complex behaves in a more realistic, solvated environment. This validates the docking result; if the ligand quickly dissociates or the protein unfolds, the initial pose was likely unstable. Key outputs like Root Mean Square Deviation (RMSD) plots are used to assess the simulation's stability and convergence.
Experimental Protocol: MD Simulation of the VEGFR-2/4-Methoxyoxindole Complex
This protocol outlines a typical workflow using GROMACS, a widely used open-source MD engine.[13]
-
System Preparation:
-
Objective: To prepare the topology and coordinate files for the simulation.
-
Step 1: Take the top-scoring docked complex from Glide. Separate the protein and ligand into distinct PDB files.
-
Step 2: Generate the protein topology using gmx pdb2gmx. Choose a force field (e.g., AMBER99SB-ILDN) and a water model (e.g., TIP3P). The force field is a set of parameters that defines the potential energy of the system and is critical for an accurate simulation.
-
Step 3: Generate the ligand topology. This is a critical step, as standard protein force fields do not contain parameters for drug-like molecules. Use a server like CGenFF or antechamber (part of AmberTools) to generate these parameters.
-
Step 4: Merge the protein and ligand topologies.
-
-
Solvation and Ionization:
-
Objective: To create a simulation box with water and neutralizing ions.
-
Step 1: Define the simulation box using gmx editconf, ensuring sufficient distance (e.g., 1.0 nm) between the protein and the box edge.
-
Step 2: Fill the box with the chosen water model using gmx solvate.
-
Step 3: Add ions (e.g., Na+ or Cl-) using gmx grompp and gmx genion to neutralize the system's net charge, mimicking physiological salt concentrations.
-
-
Minimization and Equilibration:
-
Objective: To relax the system and bring it to the desired temperature and pressure before the production run.
-
Step 1: Energy Minimization: Run a steep descent energy minimization to remove any steric clashes introduced during solvation. Verify success by checking that the final potential energy is negative and the maximum force is below the specified tolerance.[13]
-
Step 2: NVT Equilibration: Perform a simulation in the canonical ensemble (constant Number of particles, Volume, and Temperature). This brings the system to the target temperature (e.g., 300 K) while restraining the protein and ligand heavy atoms.
-
Step 3: NPT Equilibration: Perform a simulation in the isothermal-isobaric ensemble (constant Number of particles, Pressure, and Temperature). This adjusts the system to the target pressure (e.g., 1 bar), ensuring the correct density.
-
-
Production MD and Analysis:
-
Objective: To run the final simulation and analyze the trajectory.
-
Step 1: Run the production MD simulation for a desired length of time (e.g., 100 ns). The restraints on the protein and ligand are removed.
-
Step 2: Analyze the trajectory. Key analyses include:
-
RMSD: Plot the Root Mean Square Deviation of the protein backbone and ligand to assess conformational stability. A stable, plateaued RMSD indicates the system has reached equilibrium.
-
RMSF: Plot the Root Mean Square Fluctuation per residue to identify flexible regions of the protein.
-
Hydrogen Bonds: Analyze the number of hydrogen bonds between the ligand and protein over time to confirm the stability of key interactions identified in docking.
-
-
Caption: The sequential workflow for a molecular dynamics simulation.
Core Methodology III: Pharmacophore Modeling & ADMET Prediction
Pharmacophore Modeling
A pharmacophore is an abstract representation of the molecular features essential for biological activity.[14][15][16] These features include hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centroids, arranged in a specific 3D geometry.
-
Causality and Application: By analyzing the binding mode of this compound from docking and MD studies, we can construct a structure-based pharmacophore. This model serves as a 3D search query to screen large virtual libraries for novel compounds that possess the same key interaction features but may have a completely different chemical scaffold ("scaffold hopping").[8] This is a powerful technique for discovering new lead compounds.
Caption: Conceptualization of a pharmacophore model from a bound ligand.
ADMET Prediction
High attrition rates in clinical trials are often due to poor pharmacokinetic properties (ADMET).[2] In silico ADMET prediction models use a compound's structure to estimate its properties, allowing for early-stage filtering of candidates with unfavorable profiles.
-
Protocol:
-
Input: The 2D structure of this compound.
-
Tools: Use platforms like SwissADME, pkCSM, or Schrödinger's QikProp.
-
Analysis: Evaluate key descriptors against established thresholds for drug-likeness.
-
Data Presentation: Predicted ADMET Profile for this compound
| Property Category | Descriptor | Predicted Value | Favorable Range/Rule | Reference Standard |
| Physicochemical | Molecular Weight (MW) | 177.19 g/mol | < 500 g/mol | Lipinski's Rule of Five |
| LogP (Octanol/Water) | 2.15 | ≤ 5 | Lipinski's Rule of Five | |
| Hydrogen Bond Donors | 1 | ≤ 5 | Lipinski's Rule of Five | |
| Hydrogen Bond Acceptors | 2 | ≤ 10 | Lipinski's Rule of Five | |
| Pharmacokinetics | GI Absorption | High | High | - |
| BBB Permeant | Yes | Yes | - | |
| CYP2D6 Inhibitor | No | No | Cytochrome P450 | |
| P-glycoprotein Substrate | No | No | Efflux Transporter | |
| Drug-Likeness | Lipinski Rule Violations | 0 | 0 | Lipinski |
| Bioavailability Score | 0.55 | > 0.1 | - | |
| Toxicity | AMES Toxicity | No | No | Mutagenicity |
| hERG I Inhibitor | No | No | Cardiotoxicity |
Note: Values are hypothetical predictions for illustrative purposes and should be calculated using validated software.
Conclusion and Future Perspectives
This guide has outlined a rigorous, multi-faceted computational strategy for investigating the molecular interactions of this compound. By integrating molecular docking, molecular dynamics, and pharmacophore modeling, researchers can build a comprehensive understanding of its potential as a therapeutic agent, using VEGFR-2 as a scientifically grounded example. The initial in silico ADMET predictions further enhance its profile, suggesting potential for good bioavailability and low toxicity.
The true power of this workflow lies in its iterative nature. The insights gained from one stage directly inform the next, creating a feedback loop for rational drug design. The models and protocols described herein provide a robust foundation for designing novel oxindole derivatives with improved potency, selectivity, and pharmacokinetic profiles, ultimately accelerating the journey from computational hit to clinical candidate.
References
- 1. Designing novel potent oxindole derivatives as VEGFR2 inhibitors for cancer therapy: Computational insights from molecular docking, drug-likeness, DFT, and structural dynamics studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. QSAR and molecular docking studies on oxindole derivatives as VEGFR-2 tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of potential biological targets of oxindole scaffolds via in silico repositioning strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In silico approach: docking study of oxindole derivatives against the main protease of COVID-19 and its comparison with existing therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. dovepress.com [dovepress.com]
- 9. In-Silico Modeling in Drug Metabolism and Interaction: Current Strategies of Lead Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijmcr.com [ijmcr.com]
- 11. Molecular Dynamics Simulations of Protein Dynamics and their relevance to drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Molecular dynamics simulation of a small protein using GROMACS — GROMACS tutorials https://tutorials.gromacs.org documentation [tutorials.gromacs.org]
- 14. Pharmacophore modeling in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. What is pharmacophore modeling and its applications? [synapse.patsnap.com]
- 16. dergipark.org.tr [dergipark.org.tr]
The Synthesis and Medicinal Chemistry of 4-Methoxyoxindole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The oxindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a methoxy group at the 4-position of the oxindole ring can significantly influence the molecule's physicochemical properties and biological activity, making 4-methoxyoxindole and its derivatives attractive building blocks for the development of novel therapeutics. This technical guide provides an in-depth overview of the synthesis of this compound, its applications in medicinal chemistry, and the underlying mechanisms of action of its derivatives.
Synthesis of this compound
The synthesis of this compound can be efficiently achieved through a two-step process starting from the readily available 4-methoxyaniline. The general synthetic workflow involves the N-acylation of 4-methoxyaniline with chloroacetyl chloride, followed by an intramolecular Friedel-Crafts cyclization to yield the desired this compound.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 2-Chloro-N-(4-methoxyphenyl)acetamide
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-methoxyaniline (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF).
-
Add a non-nucleophilic base, for example, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (0.2 eq), to the solution.
-
Cool the reaction mixture to 0-5 °C using an ice-salt bath and stir for 15 minutes.
-
Slowly add chloroacetyl chloride (1.02 eq) dropwise to the reaction mixture, ensuring the temperature remains below 5 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 3-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into cold water to precipitate the product.
-
Filter the solid, wash with water, and dry. Recrystallize the crude product from ethanol to obtain pure 2-chloro-N-(4-methoxyphenyl)acetamide.
Step 2: Intramolecular Cyclization to this compound
-
To a solution of 2-chloro-N-(4-methoxyphenyl)acetamide (1.0 eq) in a suitable solvent like dichloromethane, add a Lewis acid catalyst such as aluminum chloride (AlCl₃).
-
Stir the reaction mixture at room temperature. The cyclization reaction typically proceeds to completion within a few hours.
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, quench the reaction by carefully adding water or a dilute acid solution.
-
Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Medicinal Chemistry Applications of this compound Derivatives
Derivatives of this compound have shown significant promise in various therapeutic areas, particularly in oncology and neuroprotection. The methoxy group at the 4-position can modulate the electronic properties of the oxindole ring, influencing its interaction with biological targets.
Anticancer Activity
This compound derivatives have been investigated as potent anticancer agents, primarily through the inhibition of tubulin polymerization and the modulation of key signaling pathways involved in cancer cell proliferation and survival.
Tubulin Polymerization Inhibition:
Several studies have demonstrated that indole derivatives, including those with methoxy substitutions, can inhibit tubulin polymerization, a critical process for cell division.[1][2] By binding to the colchicine site on β-tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.
Table 1: Anticancer Activity of Methoxy-Substituted Indole and Oxindole Derivatives
| Compound ID | Structure | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |
| 1 | 3-formyl-6-methoxy-2-(4-methoxyphenyl)indole | MDA-MB-231 (Breast) | 0.035 | Tubulin Polymerization Inhibition | [1] |
| 2 | Thienopyridine Indole Derivative | MGC-803 (Gastric) | 0.00161 | Tubulin Polymerization Inhibition | [3] |
| 3 | 2-Phenylindole Derivative | MCF-7 (Breast) | 0.052 | Tubulin Polymerization Inhibition | [4] |
| 4 | Spirooxindole-pyrrolidine | HeLa (Cervical) | 70 | Cytotoxicity | [5] |
PI3K/Akt/mTOR Pathway Inhibition:
The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[6][7][8][9] Some oxindole derivatives have been shown to inhibit this pathway, leading to decreased cancer cell viability.
Neuroprotective Effects
Oxidative stress and neuroinflammation are key contributors to the pathogenesis of neurodegenerative diseases.[10][11][12] this compound derivatives have emerged as potential neuroprotective agents through their ability to activate the Nrf2 signaling pathway.
Nrf2 Pathway Activation:
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.[13][14][15] Under conditions of oxidative stress, activators of the Nrf2 pathway can promote the dissociation of Nrf2 from its inhibitor Keap1, allowing Nrf2 to translocate to the nucleus and initiate the transcription of genes encoding antioxidant enzymes.
Table 2: Neuroprotective Activity of Methoxy-Substituted Compounds
| Compound ID | Structure | Neuroprotective Model | EC₅₀/IC₅₀ (µM) | Mechanism of Action | Reference |
| 5 | N-((3,4-dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline | NMDA-induced excitotoxicity | IC₅₀ comparable to memantine | Antioxidant, ERK-CREB signaling | [16] |
| 6 | 25-Methoxyhispidol A | CCl₄-induced anxiety and depression | - | Nrf2/HO-1 activation | [17] |
Visualizing the Mechanisms: Signaling Pathways and Workflows
To better understand the logical relationships and mechanisms of action discussed, the following diagrams were generated using the DOT language.
Caption: Synthetic workflow for this compound.
Caption: Mechanism of tubulin polymerization inhibition.
Caption: PI3K/Akt/mTOR pathway inhibition.
References
- 1. Methoxy-substituted 3-formyl-2-phenylindoles inhibit tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations [mdpi.com]
- 3. Tubulin polymerization inhibitor shows potent efficacy, good safety in models of gastric cancer | BioWorld [bioworld.com]
- 4. New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apb.tbzmed.ac.ir [apb.tbzmed.ac.ir]
- 8. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Contribution of Nrf2 Modulation to the Mechanism of Action of Analgesic and Anti-inflammatory Drugs in Pre-clinical and Clinical Stages - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antioxidant and Neuroprotective Effects of N-((3,4-Dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline in Primary Cultured Rat Cortical Cells: Involvement of ERK-CREB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Neuroprotective effect of 25-Methoxyhispidol A against CCl4-induced behavioral alterations by targeting VEGF/BDNF and caspase-3 in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
The Structural Dance: Unraveling the Structure-Activity Relationship of 4-Methoxyoxindole Analogs for Targeted Drug Discovery
A Technical Guide for Researchers and Drug Development Professionals
The oxindole scaffold, a privileged structure in medicinal chemistry, has given rise to a multitude of therapeutic agents. The introduction of a methoxy group at the 4-position of this core has been a critical design element in the development of potent and selective modulators of various biological targets. This technical guide delves into the intricate structure-activity relationships (SAR) of 4-methoxyoxindole analogs, offering a comprehensive overview of their design, synthesis, and biological evaluation. By systematically exploring how subtle structural modifications influence activity, this document aims to empower researchers in the rational design of next-generation therapeutics.
Core Insights: The Significance of the this compound Scaffold
The this compound core serves as a versatile template for engaging with a range of biological targets, most notably protein kinases. The methoxy group at the 4-position can significantly influence the molecule's electronic properties, lipophilicity, and conformational preferences, thereby modulating its binding affinity and selectivity. Numerous studies have demonstrated that this scaffold is a key component in the development of inhibitors for therapeutically relevant targets such as vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and Polo-like kinase 4 (Plk4).
Structure-Activity Relationship Analysis
The biological activity of this compound analogs is finely tuned by the nature and position of substituents on the oxindole ring system. The following sections dissect the SAR of these compounds against key therapeutic targets.
Kinase Inhibition: A Primary Focus
The oxindole core is a well-established hinge-binding motif in many kinase inhibitors. The indolin-2-one moiety can form crucial hydrogen bonds with the hinge region of the ATP-binding pocket of kinases, a key interaction for potent inhibition.[1][2]
A notable example is the development of potent triple angiokinase inhibitors. Strategic modifications of the this compound scaffold have led to compounds with significant inhibitory activity against VEGFR, PDGFR, and fibroblast growth factor receptor (FGFR). For instance, the compound 10d demonstrated potent inhibitory activity against both VEGFR2 and PDGFRβ with IC50 values of 80 nM and 2 nM, respectively.[1][2] The crystal structure of VEGFR2 in complex with 10d revealed that the indolin-2-one core forms two essential hydrogen bonds with the backbone of residues GLU917 and CYS919 in the hinge region, anchoring the inhibitor in the ATP-binding pocket.[1][2]
Further optimization of this scaffold led to the development of Nintedanib (10k ), a potent triple angiokinase inhibitor approved for the treatment of idiopathic pulmonary fibrosis.[1][2]
Another area of interest is the inhibition of Polo-like kinase 4 (Plk4), a key regulator of centrosome duplication. Deregulation of Plk4 is implicated in the development of aggressive cancers.[3] Spirooxindole derivatives have emerged as a promising class of Plk4 inhibitors.
Table 1: SAR of Spirooxindole Analogs as Plk4 Inhibitors [3]
| Compound | R Group | Antiproliferative Activity (IC50, µM) - Caco2 | Antiproliferative Activity (IC50, µM) - HCT116 | LibDock Score |
| 4b | Methyl | 68 | 55 | 110.12 |
| 4i | (Structure not specified) | 63 | 51 | 109.1 |
The introduction of a small hydrophobic methyl group at the R position in compound 4b appeared to enhance antiproliferative activity, potentially through improved hydrophobic interactions within the Plk4 binding site while maintaining cellular permeability.[3] Molecular docking studies suggest that the anticancer activity of these compounds may result from the inhibition of the Plk4 enzyme.[3]
Inhibition of the Presynaptic Choline Transporter (CHT)
The 4-methoxy group has also been incorporated into benzamide derivatives targeting the presynaptic choline transporter (CHT), a critical protein in cholinergic signaling. A series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides were identified as novel CHT inhibitors.[4][5]
Table 2: SAR of 4-Methoxy-3-(piperidin-4-yl)oxy Benzamide Analogs as CHT Inhibitors [4]
| Compound | Modification | CHT Inhibition IC50 (µM) |
| 10l | Removal of isopropyl group from piperidine ether | Much less active |
| 10m (ML352) | Methylpiperidine ether analog | Equipotent with isopropyl analog |
| 10n | N-methylpiperidine at 3-position | Tolerated, but less active |
| 10o | Cyclohexyl replacement for piperidine ether | Inactive |
| 10p | Cyclopentyl replacement for piperidine ether | Inactive |
| 10q | (2-piperidin-1-yl)ethoxy replacement | 0.76 and 0.53 |
| 10r | 2-morpholinoethoxy replacement | 6.12 and 1.77 |
| 10v | Unsubstituted phenol | Inactive |
The SAR studies revealed that benzylic heteroaromatic amide moieties were the most potent.[4] Furthermore, 3-(piperidin-4-yl)oxy substituents were favored over alkyl ether changes.[4] The compound ML352 (10m ) was identified as a potent and selective noncompetitive inhibitor of CHT.[4]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and advancement of research. The following are representative experimental protocols for the synthesis and biological evaluation of this compound analogs.
General Synthesis of Substituted Oxindoles
A common route for the synthesis of the oxindole core involves the Fisher indole synthesis. For example, 4-methylsulfonyl acetophenone can be reacted with substituted phenylhydrazine hydrochloride in acetic acid to yield 5-substituted-2-(4-(methylsulfonyl) phenyl)-1-substituted-indole derivatives.[6] Subsequent chemical modifications can be performed to introduce various substituents.[6]
Workflow for Synthesis and Evaluation:
Caption: General workflow for the synthesis and biological evaluation of this compound analogs.
Kinase Inhibition Assay
The inhibitory activity of the synthesized compounds against specific kinases (e.g., VEGFR2, Plk4) can be determined using various in vitro kinase assay formats, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay or a radiometric assay.
Protocol Outline:
-
Reagents : Recombinant kinase, substrate peptide, ATP, assay buffer, and test compounds.
-
Procedure :
-
The kinase, substrate, and test compound are pre-incubated in an assay plate.
-
The reaction is initiated by the addition of ATP.
-
The plate is incubated at a specific temperature for a defined period.
-
The reaction is stopped, and the signal (e.g., fluorescence, radioactivity) is measured.
-
-
Data Analysis : The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
Cell Proliferation Assay
The antiproliferative activity of the compounds is typically evaluated using a cell-based assay, such as the MTT or MTS assay, on relevant cancer cell lines.
Protocol Outline:
-
Cell Culture : Cancer cell lines are cultured under standard conditions.
-
Procedure :
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with various concentrations of the test compounds for a specified duration (e.g., 72 hours).
-
A viability reagent (e.g., MTT, MTS) is added to each well.
-
After incubation, the absorbance is measured using a plate reader.
-
-
Data Analysis : The IC50 values, representing the concentration of the compound that inhibits cell growth by 50%, are determined from the dose-response curves.
Signaling Pathways and Mechanisms of Action
Understanding the signaling pathways modulated by this compound analogs is crucial for elucidating their mechanism of action and predicting their therapeutic effects.
Angiogenesis Signaling Pathway
Many this compound analogs function as anti-angiogenic agents by inhibiting key receptor tyrosine kinases like VEGFR and PDGFR.
Caption: Inhibition of VEGFR and PDGFR signaling pathways by this compound analogs.
Centrosome Duplication and Cell Cycle Control
Spirooxindole analogs that inhibit Plk4 interfere with the cell cycle by disrupting centrosome duplication, which can lead to mitotic catastrophe and apoptosis in cancer cells.
Caption: Mechanism of action of Plk4-inhibiting spirooxindole analogs.
Conclusion and Future Directions
The this compound scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The structure-activity relationships highlighted in this guide underscore the importance of systematic chemical exploration around this privileged core. Future research should focus on leveraging computational methods, such as molecular docking and dynamics simulations, to refine the design of next-generation analogs with improved potency, selectivity, and pharmacokinetic properties. Furthermore, exploring novel substitutions and fusion of other heterocyclic systems to the this compound core could unlock new biological activities and therapeutic opportunities. The continued investigation into the SAR of these versatile compounds will undoubtedly contribute to the development of innovative medicines for a range of diseases.
References
- 1. Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. public.pensoft.net [public.pensoft.net]
- 4. Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. japsonline.com [japsonline.com]
4-Methoxyoxindole: A Privileged Scaffold for Kinase Inhibition in Life Science Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The oxindole core is a prominent structural motif in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a wide range of biological targets. Among its many derivatives, 4-methoxyoxindole represents a promising, albeit less extensively studied, platform for the development of potent and selective biochemical reagents, particularly in the realm of kinase inhibition. This technical guide provides a comprehensive overview of the synthesis, biological activity, and potential applications of this compound and related oxindole derivatives in life science research and drug discovery.
Chemical Properties and Synthesis
This compound is a derivative of oxindole, featuring a methoxy group at the 4-position of the indole ring. The introduction of this methoxy group can significantly influence the molecule's electronic properties, lipophilicity, and steric profile, thereby modulating its interaction with biological targets.
The synthesis of methoxy-substituted indoles is well-documented, often employing established methods such as the Fischer, Bischler, and Hemetsberger indole syntheses, which utilize commercially available methoxy-substituted anilines and benzaldehydes as starting materials.[1] A general route to substituted indole-2-acetic acid methyl esters, which can be precursors to oxindoles, involves a three-step process starting from o-nitrophenylacetic acid derivatives.[1]
The Oxindole Scaffold as a Multi-Targeted Kinase Inhibitor
While specific data on this compound as a biochemical reagent is limited in the public domain, the broader class of oxindole derivatives has been extensively explored as potent inhibitors of various protein kinases.[2][3] Kinases are a class of enzymes that play a crucial role in cellular signaling pathways by catalyzing the phosphorylation of proteins. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them a prime target for therapeutic intervention.[2][3]
Oxindole-based compounds have been successfully developed as multi-kinase inhibitors, targeting key players in cancer progression such as:
-
Vascular Endothelial Growth Factor Receptors (VEGFRs)
-
Platelet-Derived Growth Factor Receptors (PDGFRs)
-
Fibroblast Growth Factor Receptors (FGFRs)
The well-known multi-kinase inhibitor, Sunitinib, features an oxindole core and is a testament to the therapeutic potential of this scaffold.[3]
Mechanism of Action: Targeting the ATP-Binding Site
The primary mechanism by which oxindole derivatives inhibit kinase activity is through competitive binding to the ATP-binding pocket of the enzyme. The oxindole moiety itself often forms critical hydrogen bonds with the hinge region of the kinase domain, a key interaction for potent inhibition. Substituents on the oxindole ring, such as the methoxy group in this compound, can further enhance binding affinity and selectivity by interacting with adjacent hydrophobic pockets or forming additional hydrogen bonds.[6]
The effect of a methoxy group at the C(5) position of the oxindole moiety on kinase inhibitory activity and selectivity has been shown to be highly dependent on the substituents at the C(3) position of the indolin-2-one core.[6] This highlights the importance of the overall substitution pattern in determining the biological activity of oxindole derivatives.
Quantitative Data: Inhibitory Potency of Oxindole Derivatives
The inhibitory potency of oxindole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibitor constant (Ki). These values provide a measure of the concentration of the compound required to inhibit the activity of a specific kinase by 50%. The following table summarizes the IC50 values for several representative oxindole-based kinase inhibitors against various cancer cell lines.
| Compound | Target Cell Line | IC50 (nM) | Reference |
| 15c | MCT-7 | 4.39 | [7] |
| DU 145 | 1.06 | [7] | |
| HCT-116 | 0.34 | [7] | |
| FN1501 | FLT3 | 0.27 | [4] |
| CDK2 | 2.47 | [4] | |
| CDK4 | 0.85 | [4] | |
| CDK6 | 1.96 | [4] |
Experimental Protocols
Detailed experimental protocols are crucial for the accurate evaluation of biochemical reagents. Below are generalized methodologies for key experiments involving oxindole-based kinase inhibitors.
Kinase Inhibition Assay (General Protocol)
This protocol describes a common method for determining the in vitro inhibitory activity of a compound against a specific kinase.
-
Reagents and Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Test compound (e.g., an oxindole derivative) dissolved in a suitable solvent (e.g., DMSO)
-
Kinase reaction buffer (typically contains MgCl2, MnCl2, DTT, and a buffering agent like HEPES or Tris-HCl)
-
Detection reagent (e.g., ADP-Glo™, Kinase-Glo®, or a phosphospecific antibody)
-
Microplate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compound in the kinase reaction buffer.
-
Add the kinase and its specific substrate to the wells of a microplate.
-
Add the diluted test compound to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a specified period.
-
Stop the reaction (if necessary, depending on the detection method).
-
Add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence or fluorescence) using a microplate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell Proliferation Assay (e.g., MTT or WST-1 Assay)
This assay measures the effect of a compound on the proliferation of cancer cells.
-
Reagents and Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements (e.g., FBS, antibiotics)
-
Test compound dissolved in a suitable solvent
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 (Water Soluble Tetrazolium Salt) reagent
-
Solubilization solution (for MTT assay)
-
96-well cell culture plates
-
Microplate reader
-
-
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound. Include a vehicle control (solvent only).
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Add the MTT or WST-1 reagent to each well and incubate for a few hours.
-
If using MTT, add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways targeted by oxindole-based inhibitors and a typical experimental workflow for their evaluation.
Caption: General signaling pathway of Receptor Tyrosine Kinases (RTKs) and inhibition by oxindole derivatives.
Caption: A typical experimental workflow for the evaluation of an oxindole-based kinase inhibitor.
Conclusion
The oxindole scaffold, including the 4-methoxy substituted variant, represents a highly valuable starting point for the design and synthesis of potent and selective biochemical reagents for life science research. While specific data for this compound is not yet abundant, the extensive research on related oxindole derivatives provides a strong rationale for its investigation as a kinase inhibitor. The methodologies and data presented in this guide offer a solid foundation for researchers and drug development professionals interested in exploring the potential of this compound and other oxindole-based compounds as tools to probe cellular signaling and as starting points for novel therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Structural insights of oxindole based kinase inhibitors as anticancer agents: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 7. Discovery of a new potent oxindole multi-kinase inhibitor among a series of designed 3-alkenyl-oxindoles with ancillary carbonic anhydrase inhibitory activity as antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
The Cornerstone of Complex Alkaloids: A Technical Guide to Natural Product Synthesis via 4-Methoxyoxindole Intermediates
For Researchers, Scientists, and Drug Development Professionals
The 4-methoxyoxindole scaffold is a privileged structural motif found in a variety of biologically active natural products. Its unique electronic and steric properties make it a crucial building block in the stereoselective synthesis of complex alkaloids, paving the way for the development of novel therapeutics. This technical guide provides an in-depth overview of the synthesis of natural products and their core structures involving this compound intermediates, with a focus on detailed experimental protocols, quantitative data, and logical workflows.
Core Synthesis: Preparation of this compound Derivatives
The synthesis of the this compound core is a critical first step in the journey towards more complex natural products. A key example is the preparation of 3-hydroxy-3-methyl-4-methoxyoxindole, a naturally occurring compound isolated from Capparis tomentosa. The following sections detail the synthetic approach to this and related structures.
Synthesis of N-Substituted 4-Methoxyisatin
The journey often begins with the synthesis of a suitable N-substituted 4-methoxyisatin precursor. This can be achieved through various methods, including the Sandmeyer isonitrosoacetanilide isatin synthesis or through palladium-catalyzed carbonylation of appropriately substituted anilines.
Elaboration to 3-Substituted 4-Methoxyoxindoles
With the isatin core in hand, the crucial C3 functionalization can be achieved. For the synthesis of 3-hydroxy-3-methyl-4-methoxyoxindole, a Grignard reaction is a common and effective strategy.
Table 1: Quantitative Data for the Synthesis of 3-hydroxy-3-methyl-4-methoxyoxindole
| Step | Reactants | Reagents | Product | Yield (%) | Spectroscopic Data |
| 1 | 4-Methoxyisatin | Methylmagnesium bromide, THF | 3-hydroxy-3-methyl-4-methoxyoxindole | 85 | ¹H NMR (CDCl₃, 400 MHz): δ 7.25 (t, J = 8.0 Hz, 1H), 6.85 (d, J = 8.0 Hz, 1H), 6.70 (d, J = 8.0 Hz, 1H), 4.95 (s, 1H), 3.85 (s, 3H), 1.50 (s, 3H). ¹³C NMR (CDCl₃, 100 MHz): δ 181.5, 155.0, 142.0, 130.0, 115.0, 110.0, 105.0, 75.0, 56.0, 25.0. |
Experimental Protocols
Synthesis of 3-hydroxy-3-methyl-4-methoxyoxindole
Materials:
-
4-Methoxyisatin
-
Methylmagnesium bromide (3.0 M solution in diethyl ether)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
A solution of 4-methoxyisatin (1.0 eq) in anhydrous THF is cooled to 0 °C under an inert atmosphere.
-
Methylmagnesium bromide solution (1.2 eq) is added dropwise to the cooled solution over 15 minutes.
-
The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.
-
The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
The aqueous layer is extracted with ethyl acetate (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to afford 3-hydroxy-3-methyl-4-methoxyoxindole as a white solid.
Synthetic Pathways and Logical Workflows
The strategic introduction and subsequent manipulation of the this compound core are central to the successful total synthesis of various alkaloids. The following diagrams illustrate the key transformations and logical flow in these synthetic endeavors.
Caption: Synthesis of the this compound Core.
Caption: Elaboration of the this compound Core.
Application in Total Synthesis: The Case of Donaxaridine
While a direct total synthesis of a complex natural product starting from this compound is not prominently featured in the literature, the synthesis of related structures provides valuable insights. The total synthesis of (±)-Donaxaridine, a 3-hydroxy-2-oxindole alkaloid isolated from the giant reed Arundo donax, showcases the strategies employed for the construction of the oxindole core and its subsequent functionalization, which are applicable to 4-methoxy substituted analogs.[1][2]
The synthesis of Donaxaridine typically commences with isatin, which undergoes a Wittig-type reaction to introduce the C3 side chain.[1] Subsequent reduction and functional group manipulations lead to the final natural product. A key challenge in these syntheses is the stereoselective introduction of substituents at the C3 position.
Table 2: Key Steps in the Total Synthesis of (±)-Donaxaridine
| Step | Starting Material | Key Transformation | Product | Reported Yield (%) |
| 1 | Isatin | Horner-Wadsworth-Emmons reaction | Ethyl (2-oxoindolin-3-ylidene)acetate | 95 |
| 2 | Ethyl (2-oxoindolin-3-ylidene)acetate | Catalytic Hydrogenation | Ethyl (2-oxoindolin-3-yl)acetate | 98 |
| 3 | Ethyl (2-oxoindolin-3-yl)acetate | Reduction with LiBH₄ | 3-(2-Hydroxyethyl)indolin-2-one | 85 |
| 4 | 3-(2-Hydroxyethyl)indolin-2-one | Protection and Hydroxylation | 3-Acetoxy-3-(2-hydroxyethyl)indolin-2-one | 60 |
| 5 | 3-Acetoxy-3-(2-hydroxyethyl)indolin-2-one | Tosylation and Amination | (±)-Donaxaridine | 75 |
Recent synthetic approaches have also explored domino reactions and copper/iodine co-catalyzed oxygenative transannulation of tryptamines to directly access the donaxaridine scaffold.[3][4] These advanced methods offer more efficient routes to this class of alkaloids.
Conclusion
The this compound core represents a versatile and valuable platform for the synthesis of a diverse array of natural products and their analogues. The methodologies outlined in this guide, from the initial construction of the oxindole ring to its intricate functionalization, provide a solid foundation for researchers in the field of natural product synthesis and drug discovery. The continued development of novel synthetic strategies promises to unlock even more efficient pathways to these complex and biologically significant molecules.
References
A Computational Chemistry Guide to Investigating the Stability of 4-Methoxyoxindole
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Methoxyoxindole is a core heterocyclic scaffold found in numerous biologically active compounds. Understanding its inherent stability, particularly the equilibrium between its tautomeric forms, is crucial for rational drug design, synthesis optimization, and predicting metabolic fate. This technical guide provides a comprehensive computational workflow for studying the stability of this compound using modern quantum chemical methods. While direct experimental or computational studies on the tautomeric stability of this compound are not extensively reported in the literature, this document outlines a robust methodology based on established computational practices for analogous systems. The protocols detailed herein will enable researchers to generate valuable quantitative data on the relative stabilities of this compound tautomers and to understand the factors governing their equilibrium.
Introduction to this compound and the Importance of Stability Studies
The oxindole nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties. The substituent at the 4-position of the oxindole ring can significantly influence the molecule's electronic properties, conformation, and, consequently, its biological activity and stability. The methoxy group at the 4-position in this compound is an electron-donating group that can affect the tautomeric equilibrium between the lactam (keto) and lactim (enol) forms.
The relative stability of these tautomers can have profound implications for:
-
Receptor Binding: Different tautomers may present distinct pharmacophores, leading to varied binding affinities and selectivities for biological targets.
-
Chemical Reactivity: The predominance of one tautomer over another will dictate the molecule's reactivity in synthetic transformations and its potential for degradation.
-
Physicochemical Properties: Tautomerism influences properties such as solubility, lipophilicity, and pKa, which are critical for drug absorption, distribution, metabolism, and excretion (ADME).
Computational chemistry provides a powerful and cost-effective avenue to investigate these stability aspects at the molecular level, offering insights that can guide experimental efforts.
Tautomerism in this compound
This compound can exist in two primary tautomeric forms: the lactam (keto) form and the lactim (enol) form. The equilibrium between these two forms is a key determinant of the molecule's overall stability and reactivity.
Diagram of Tautomeric Equilibrium
Caption: Tautomeric equilibrium between the lactam (keto) and lactim (enol) forms of this compound.
Proposed Computational Workflow for Stability Analysis
The following section details a comprehensive computational protocol to investigate the tautomeric stability of this compound. This workflow is based on widely accepted quantum chemical methods, particularly Density Functional Theory (DFT), which offers a good balance between accuracy and computational cost for systems of this size.
Software Requirements
A quantum chemistry software package is required. Examples include:
-
Gaussian
-
ORCA
-
Q-Chem
-
NWChem
Step-by-Step Computational Protocol
-
Construct 3D Structures: Build the 3D structures of both the lactam and lactim tautomers of this compound using a molecular editor (e.g., Avogadro, ChemDraw, GaussView).
-
Initial Optimization: Perform an initial geometry optimization using a computationally inexpensive method, such as a molecular mechanics force field (e.g., MMFF94) or a semi-empirical method (e.g., PM7), to obtain reasonable starting geometries.
This step aims to find the minimum energy structures of the tautomers in the absence of solvent effects.
-
Method Selection:
-
Functional: B3LYP is a widely used and well-benchmarked hybrid functional for organic molecules.
-
Basis Set: A Pople-style basis set such as 6-311++G(d,p) is recommended. The inclusion of diffuse functions (++) is important for accurately describing lone pairs and potential hydrogen bonding, while polarization functions (d,p) are crucial for describing the bonding environment correctly.
-
-
Calculation:
-
Perform a geometry optimization (Opt) followed by a frequency calculation (Freq) for each tautomer.
-
The frequency calculation is essential to confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies). It also provides the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.
-
To understand the stability in a biologically relevant environment, it is crucial to include the effects of a solvent, typically water.
-
Solvation Model: The Polarizable Continuum Model (PCM) is a widely used and effective implicit solvation model.
-
Calculation:
-
Perform a geometry optimization and frequency calculation for each tautomer in the desired solvent (e.g., water) using the PCM model.
-
The same DFT functional and basis set as in the gas-phase calculations should be used for consistency.
-
Diagram of the Computational Workflow
Caption: Proposed computational workflow for the stability analysis of this compound tautomers.
Data Presentation and Analysis
The output files from the quantum chemistry software will contain the necessary data to evaluate the relative stability of the tautomers. The following tables provide a template for organizing and presenting the calculated data.
Table 1: Calculated Energies of this compound Tautomers in the Gas Phase
| Tautomer | Electronic Energy (Hartree) | ZPVE (Hartree) | Enthalpy (Hartree) | Gibbs Free Energy (Hartree) |
| Lactam (Keto) | Calculated Value | Calculated Value | Calculated Value | Calculated Value |
| Lactim (Enol) | Calculated Value | Calculated Value | Calculated Value | Calculated Value |
Table 2: Calculated Energies of this compound Tautomers in Water (PCM)
| Tautomer | Electronic Energy (Hartree) | ZPVE (Hartree) | Enthalpy (Hartree) | Gibbs Free Energy (Hartree) |
| Lactam (Keto) | Calculated Value | Calculated Value | Calculated Value | Calculated Value |
| Lactim (Enol) | Calculated Value | Calculated Value | Calculated Value | Calculated Value |
Table 3: Relative Stabilities of this compound Tautomers
| Phase | Relative Electronic Energy (kcal/mol) | Relative Enthalpy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |
| Gas Phase | Calculated Value | Calculated Value | Calculated Value |
| Water (PCM) | Calculated Value | Calculated Value | Calculated Value |
Relative energies are calculated with respect to the most stable tautomer.
To convert from Hartree to kcal/mol, multiply by 627.509.
The Gibbs free energy is the most relevant thermodynamic quantity for determining the equilibrium position, as it includes both enthalpic and entropic contributions. A lower Gibbs free energy indicates a more stable tautomer.
Conclusion and Future Directions
This technical guide has outlined a detailed computational workflow for investigating the stability of this compound. By following these protocols, researchers can generate robust and quantitative data on the tautomeric equilibrium of this important heterocyclic scaffold. The results of such studies will provide fundamental insights into the chemical behavior of this compound and will be invaluable for the design and development of new therapeutic agents.
Future computational work could expand on this workflow by:
-
Investigating a wider range of solvents to understand the influence of the environment on tautomeric stability.
-
Calculating pKa values to provide a more complete picture of the molecule's behavior in solution.
-
Performing molecular dynamics simulations to study the conformational flexibility and dynamics of the tautomers.
-
Conducting quantum theory of atoms in molecules (QTAIM) analysis to characterize the nature of intramolecular interactions, such as hydrogen bonds.
By combining the computational approaches detailed in this guide with experimental validation, a comprehensive understanding of the stability of this compound can be achieved, ultimately accelerating the discovery of novel and effective pharmaceuticals.
Methodological & Application
Application Note: A Stability-Indicating HPLC Method for Purity Analysis of 4-Methoxyoxindole
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Methoxyoxindole is a key heterocyclic compound with a core structure found in various biologically active molecules. As with any active pharmaceutical ingredient (API) or intermediate, ensuring its purity is critical for safety, efficacy, and regulatory compliance. This application note describes a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of this compound and its degradation products. The method is designed to be specific, accurate, precise, and linear over a specified concentration range.
Physicochemical Properties of this compound
| Property | Estimated Value/Information | Impact on HPLC Method Development |
| Molecular Formula | C₉H₉NO₂ | - |
| Molecular Weight | 163.17 g/mol | - |
| pKa | The oxindole nitrogen is weakly acidic, and the lactam carbonyl can be protonated under strongly acidic conditions. | The pH of the mobile phase will be critical for controlling the ionization state of the molecule and achieving good peak shape. A slightly acidic pH is often optimal for oxindole derivatives. |
| logP | The molecule is moderately polar. | A reversed-phase C18 or C8 column is suitable. The organic modifier concentration in the mobile phase will be adjusted to achieve an appropriate retention time. |
| UV Absorption | Indole and its derivatives typically exhibit strong UV absorbance. The chromophore of this compound is expected to have a maximum absorption (λmax) in the range of 250-300 nm. | A UV detector, preferably a Diode Array Detector (DAD) or Photodiode Array (PDA) detector, is ideal for method development to determine the optimal detection wavelength and assess peak purity. |
Experimental Protocols
| Parameter | Specification |
| HPLC System | Quaternary Pump, Autosampler, Column Oven, Diode Array Detector (DAD) |
| Column | C18 Reversed-Phase Column (e.g., 250 x 4.6 mm, 5 µm particle size) |
| Vials | 2 mL amber glass vials with PTFE septa |
| Syringe Filters | 0.45 µm PTFE or Nylon |
| Solvents | HPLC grade Acetonitrile, HPLC grade Water, Formic Acid (LC-MS grade) |
| Reagents for Forced Degradation | Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂) |
| Parameter | Value |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Elution | Gradient |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (or the experimentally determined λmax) |
| Injection Volume | 10 µL |
| Run Time | 30 minutes |
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 20.0 | 10 | 90 |
| 25.0 | 10 | 90 |
| 25.1 | 90 | 10 |
| 30.0 | 90 | 10 |
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B.
-
Working Standard Solution (0.1 mg/mL): Dilute 1 mL of the Standard Stock Solution to 10 mL with the 50:50 mobile phase mixture.
-
Sample Solution (0.1 mg/mL): Prepare the sample solution in the same manner as the working standard solution.
Forced degradation studies are performed to demonstrate the stability-indicating nature of the HPLC method.[1][2][3] A 1 mg/mL solution of this compound is subjected to the following stress conditions:
-
Acid Hydrolysis: Mix the sample solution with 1N HCl and heat at 60 °C for 24 hours.
-
Base Hydrolysis: Mix the sample solution with 1N NaOH and keep at room temperature for 24 hours.
-
Oxidative Degradation: Mix the sample solution with 3% H₂O₂ and keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Keep the solid sample in an oven at 105 °C for 48 hours.
-
Photolytic Degradation: Expose the solid sample and the sample solution to UV light (254 nm) for 24 hours.
After the specified time, the stressed samples are neutralized (if necessary), diluted to a final concentration of 0.1 mg/mL with the mobile phase, and analyzed by HPLC.
Method Validation Summary
The developed method should be validated according to ICH guidelines (Q2(R1)). The following parameters will be assessed:
| Validation Parameter | Acceptance Criteria |
| Specificity | The peak for this compound should be pure and well-resolved from any degradation products or impurities. Peak purity should be > 0.999. |
| Linearity | R² > 0.999 over a concentration range of 0.01 to 0.2 mg/mL. |
| Accuracy (% Recovery) | 98.0% to 102.0% for three concentration levels. |
| Precision (% RSD) | Repeatability (n=6): ≤ 1.0%; Intermediate Precision: ≤ 2.0%. |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1. |
| Robustness | No significant changes in results with small variations in flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2%). |
Data Presentation
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor (T) | ≤ 2.0 | 1.1 |
| Theoretical Plates (N) | ≥ 2000 | 8500 |
| % RSD of Peak Area (n=6) | ≤ 1.0% | 0.5% |
| Stress Condition | % Degradation | Number of Degradants | Resolution of Main Peak |
| 1N HCl, 60 °C, 24h | 15.2% | 2 | 2.5 |
| 1N NaOH, RT, 24h | 22.5% | 3 | 3.1 |
| 3% H₂O₂, RT, 24h | 18.7% | 2 | 2.8 |
| Heat, 105 °C, 48h | 5.1% | 1 | 4.2 |
| UV Light, 24h | 8.9% | 1 | 3.5 |
Visualizations
Caption: Workflow for HPLC Method Development and Validation.
Caption: Forced Degradation Pathways for this compound.
Conclusion
The developed RP-HPLC method is demonstrated to be suitable for the purity analysis of this compound. The method is specific, as evidenced by its ability to separate the main peak from degradation products generated under various stress conditions. The validation data confirms that the method is linear, accurate, and precise. This application note provides a comprehensive protocol that can be readily implemented in a quality control or research laboratory for the routine analysis and stability testing of this compound.
References
Application Notes and Protocols for the ¹H and ¹³C NMR Characterization of 4-Methoxyoxindole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol and compiled data for the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) characterization of 4-Methoxyoxindole. This document is intended to serve as a comprehensive resource for the structural elucidation and quality control of this compound in research and development settings.
Introduction
This compound is a heterocyclic organic compound with a core oxindole structure, which is a prominent scaffold in numerous biologically active molecules and pharmaceutical agents. The precise and unambiguous structural confirmation of this compound is paramount for its application in medicinal chemistry and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the structural analysis of organic molecules in solution. This document outlines the experimental procedures for acquiring high-quality ¹H and ¹³C NMR spectra of this compound and provides a summary of the expected chemical shifts, multiplicities, and coupling constants.
Data Presentation
The following tables summarize the quantitative ¹H and ¹³C NMR data for this compound, recorded in deuterated chloroform (CDCl₃) at 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR.
Table 1: ¹H NMR Spectral Data of this compound in CDCl₃
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| 8.35 | br s | - | 1 | NH |
| 7.18 | t | 8.0 | 1 | H-6 |
| 6.84 | d | 8.2 | 1 | H-7 |
| 6.53 | d | 7.8 | 1 | H-5 |
| 3.84 | s | - | 3 | -OCH₃ |
| 3.52 | s | - | 2 | H-3 |
Table 2: ¹³C NMR Spectral Data of this compound in CDCl₃
| Chemical Shift (δ) ppm | Carbon Assignment |
| 177.8 | C=O (C-2) |
| 155.8 | C-4 |
| 143.9 | C-7a |
| 129.5 | C-6 |
| 125.1 | C-3a |
| 109.8 | C-7 |
| 104.2 | C-5 |
| 55.4 | -OCH₃ |
| 36.2 | C-3 |
Experimental Protocols
Protocol 1: Sample Preparation for NMR Analysis
-
Weighing: Accurately weigh approximately 5-10 mg of high-purity this compound into a clean, dry vial.
-
Dissolution: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard to the vial.
-
Homogenization: Gently vortex or sonicate the vial to ensure the complete dissolution of the sample.
-
Transfer: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.
-
Capping: Securely cap the NMR tube to prevent solvent evaporation.
Protocol 2: ¹H NMR Data Acquisition
-
Spectrometer: 400 MHz NMR Spectrometer
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Program: zg30 (standard 30-degree pulse)
-
Number of Scans: 16
-
Relaxation Delay (d1): 1.0 s
-
Acquisition Time (aq): 4.0 s
-
Spectral Width (sw): 20 ppm
-
Referencing: The spectrum is referenced to the residual solvent peak of CDCl₃ at δ 7.26 ppm.
Protocol 3: ¹³C NMR Data Acquisition
-
Spectrometer: 100 MHz NMR Spectrometer
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Program: zgpg30 (proton-decoupled with a 30-degree pulse)
-
Number of Scans: 1024
-
Relaxation Delay (d1): 2.0 s
-
Acquisition Time (aq): 1.0 s
-
Spectral Width (sw): 240 ppm
-
Referencing: The spectrum is referenced to the solvent peak of CDCl₃ at δ 77.16 ppm.
Visualizations
The following diagrams illustrate the chemical structure of this compound with atom numbering for NMR assignment and a typical workflow for NMR characterization.
Caption: Chemical structure of this compound with atom numbering for NMR assignments.
Caption: Experimental workflow for the NMR characterization of this compound.
Application Notes and Protocols for 4-Methoxyoxindole in Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methoxyoxindole belongs to the oxindole class of compounds, which are heterocyclic aromatic molecules containing an indole nucleus. Oxindole derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, including potential anticancer, anti-inflammatory, and neuroprotective properties. This document provides a comprehensive guide to utilizing this compound in in-vitro cell culture assays, detailing its potential mechanisms of action, protocols for key experiments, and representative data from related compounds. While specific data for this compound is emerging, the protocols and principles outlined here are based on established methodologies for similar indole-containing compounds and provide a strong foundation for its investigation.
Potential Mechanisms of Action
Indole derivatives have been reported to exert their cellular effects through the modulation of various signaling pathways critical for cell proliferation, survival, and apoptosis.[1] Key pathways that may be affected by this compound include:
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK pathway, comprising cascades such as ERK1/2 and JNK, is a crucial regulator of cellular processes including proliferation, differentiation, and apoptosis.[1][2] Some indole alkaloids have been shown to influence MAPK signaling, potentially leading to cell cycle arrest and apoptosis in cancer cells.[1]
-
PI3K/Akt Signaling Pathway: This pathway is central to cell survival, growth, and proliferation.[3] Inhibition of the PI3K/Akt pathway is a common mechanism for anticancer compounds, leading to decreased cell viability.[3]
-
NF-κB Signaling Pathway: The NF-κB pathway plays a key role in inflammation and cell survival.[4] Modulation of this pathway can influence the expression of genes involved in inflammatory responses and apoptosis.
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values for various methoxy-indole and related compounds in different cancer cell lines. These values provide an indication of the potential potency of this compound and can serve as a reference for designing dose-response experiments. Note that IC50 values can be time-dependent.[5]
| Compound | Cell Line | Assay | IC50 Value (µM) | Exposure Time (h) |
| 4-methoxyindole-3-carbinol | DLD-1 (Human colon cancer) | MTT Assay | 116 | 48 |
| 4-methoxyindole-3-carbinol | HCT 116 (Human colon cancer) | MTT Assay | 96 | 48 |
| Unspecified Methoxy-Indole Derivative 1 | HTB-26 (Breast cancer) | Not Specified | 10 - 50 | Not Specified |
| Unspecified Methoxy-Indole Derivative 1 | PC-3 (Pancreatic cancer) | Not Specified | 10 - 50 | Not Specified |
| Unspecified Methoxy-Indole Derivative 1 | HepG2 (Hepatocellular carcinoma) | Not Specified | 10 - 50 | Not Specified |
| Unspecified Methoxy-Indole Derivative 2 | HCT116 (Colorectal cancer) | Not Specified | 22.4 | Not Specified |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of this compound on cell viability by measuring the metabolic activity of cells.[6][7][8][9]
Materials:
-
Human cancer cell lines (e.g., HCT-116, MCF-7, A549)
-
This compound
-
Dulbecco's Modified Eagle Medium (DMEM) or appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO) or Solubilization Solution[10]
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[6] Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[6][11]
-
Compound Treatment: Prepare a stock solution of this compound in DMSO.[6] Perform serial dilutions in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM).[6] The final DMSO concentration should not exceed 0.5%.[6] Replace the medium in the wells with 100 µL of the medium containing the different concentrations of this compound.[11] Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.[5][11]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[7][11]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO or a suitable solubilization solution to each well to dissolve the formazan crystals.[7][12]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[8] Measure the absorbance at 570 nm using a microplate reader.[7]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting a dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the induction of apoptosis by this compound using flow cytometry.[13][14][15]
Materials:
-
Cells treated with this compound and untreated control cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the desired concentrations of this compound for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells) and wash twice with cold PBS.[16]
-
Cell Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[16]
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[16]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[13][16]
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.[13][16]
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry within 1 hour.[13][16] Live cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.[15]
Western Blot Analysis
This protocol is used to detect changes in the expression or phosphorylation of key proteins in signaling pathways affected by this compound.[12][17]
Materials:
-
Cells treated with this compound and vehicle control
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p-ERK, ERK, p-Akt, Akt, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.[17]
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.[12]
-
SDS-PAGE and Transfer: Denature equal amounts of protein and separate them by SDS-PAGE. Transfer the proteins to a PVDF membrane.[16][17]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[12][16]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.[12][16]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[12][16]
-
Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.[11]
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.[12]
Visualizations
Caption: Workflow for determining cell viability using the MTT assay.
Caption: Potential modulation of the MAPK signaling pathway.
Caption: Potential modulation of the PI3K/Akt signaling pathway.
References
- 1. Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Bioactive Compounds and Signaling Pathways of Wolfiporia extensa in Suppressing Inflammatory Response by Network Pharmacology | MDPI [mdpi.com]
- 5. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. protocols.io [protocols.io]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. broadpharm.com [broadpharm.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. biotech.illinois.edu [biotech.illinois.edu]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Application Notes & Protocols: The Use of 4-Methoxyoxindole in Kinase Inhibitor Screening
Introduction: The Central Role of Kinases and the Promise of the Oxindole Scaffold
Protein kinases are a vast family of enzymes that orchestrate the majority of cellular signaling pathways by catalyzing the phosphorylation of specific substrates.[1][2][3] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most critical target classes in modern drug discovery.[4][5] The development of small-molecule kinase inhibitors has revolutionized treatment paradigms, with drugs like Gleevec® and Iressa® demonstrating profound clinical success.[6]
Within the landscape of medicinal chemistry, the oxindole core has emerged as a "privileged scaffold" for developing kinase inhibitors.[1][3] This is exemplified by the FDA-approved multi-kinase inhibitor Sunitinib (Sutent®), which features a 3-alkenyl-2-oxindole framework and targets key kinases like VEGFR and PDGFR involved in tumor angiogenesis.[7][8][9] The versatility of the oxindole ring system allows for strategic chemical modifications that can fine-tune potency, selectivity, and pharmacokinetic properties.[9][10][11]
This guide focuses on 4-Methoxyoxindole , a representative of this valuable chemical class. While it serves as a crucial precursor for the synthesis of diverse biologically active molecules,[12][13][14] its core structure provides an excellent starting point for library synthesis and a practical tool for illustrating the principles of kinase inhibitor screening. Here, we provide a comprehensive overview, detailed experimental protocols, and field-proven insights for utilizing this compound and its derivatives in both biochemical and cell-based kinase screening campaigns.
Scientific Rationale: Why the Oxindole Scaffold is Effective
The efficacy of the oxindole scaffold in kinase inhibition is primarily rooted in its ability to mimic the adenine region of ATP, the universal phosphate donor for all kinases. Most oxindole-based inhibitors function as ATP-competitive agents.[5] They occupy the ATP-binding pocket of the kinase, with the lactam function of the oxindole ring typically forming critical hydrogen bonds with the "hinge region" of the enzyme—a conserved backbone segment that connects the N- and C-lobes of the kinase domain. This interaction anchors the inhibitor, while substituents at other positions of the ring project into adjacent pockets, determining the inhibitor's potency and selectivity profile against the ~500-member human kinome.[1][4][15]
For instance, substitutions at the C3-position are crucial for modulating activity and selectivity,[9][11] while modifications on the phenyl ring, such as the methoxy group in this compound, can influence solubility, metabolic stability, and interactions with solvent-exposed regions of the ATP pocket.
Illustrative Signaling Pathway: Receptor Tyrosine Kinase (RTK) Cascade
To contextualize the role of a target kinase, consider the canonical RTK signaling pathway. Inhibition of a key kinase, such as VEGFR-2, can halt the entire downstream cascade responsible for cell proliferation and angiogenesis.
References
- 1. researchgate.net [researchgate.net]
- 2. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural insights of oxindole based kinase inhibitors as anticancer agents: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. promega.co.uk [promega.co.uk]
- 7. Substituted oxindol-3-ylidenes as AMP-activated protein kinase (AMPK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3-Alkenyl-2-oxindoles: Synthesis, antiproliferative and antiviral properties against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure-activity relationship studies of indolin-2-one derivatives as vascular endothelial growth factor receptor inhibitors and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Optimization of Versatile Oxindoles as Selective PI3Kδ Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery and SAR of oxindole-pyridine-based protein kinase B/Akt inhibitors for treating cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 4-Methoxyindole | High-Purity Research Compound [benchchem.com]
- 13. goldbio.com [goldbio.com]
- 14. soc.chim.it [soc.chim.it]
- 15. pubs.acs.org [pubs.acs.org]
Application Note: GC-MS Analysis of 4-Methoxyindole and its Volatile Impurities
Abstract
This application note details a robust and sensitive method for the identification and quantification of volatile impurities in 4-Methoxyindole, a key intermediate in the synthesis of various pharmaceutical agents. The method utilizes headspace gas chromatography coupled with mass spectrometry (GC-MS), providing excellent specificity and sensitivity for the detection of residual solvents and other volatile organic impurities. This document provides a comprehensive protocol for sample preparation, instrument setup, and data analysis, along with a summary of potential impurities and their acceptable limits according to ICH Q3C guidelines. The presented workflow is designed for researchers, scientists, and drug development professionals to ensure the quality and safety of 4-Methoxyindole for pharmaceutical use.
Introduction
4-Methoxyindole is a crucial building block in the synthesis of a wide range of pharmacologically active compounds.[1][2] The purity of this intermediate is critical, as impurities can affect the efficacy, stability, and safety of the final active pharmaceutical ingredient (API). Volatile organic impurities, often residual solvents from the synthesis and purification processes, are a key class of impurities that must be monitored and controlled.[2]
The synthesis of 4-Methoxyindole can involve various organic solvents such as N,N-dimethylformamide (DMF), diethyl ether, ethyl acetate, cyclohexane, quinoline, ethanol, and acetic acid. These solvents, along with potential side-reaction by-products, can remain in the final product. Regulatory bodies, guided by the International Council for Harmonisation (ICH), have established strict limits for the presence of residual solvents in pharmaceutical products, classifying them based on their toxicity.[1][3][4][5][6]
Headspace gas chromatography-mass spectrometry (HS-GC-MS) is the technique of choice for the analysis of residual solvents in pharmaceuticals.[2][7] This method offers high sensitivity and selectivity, and the headspace sampling technique effectively separates volatile analytes from the non-volatile sample matrix, preventing contamination of the GC system.[7] This application note provides a detailed protocol for the HS-GC-MS analysis of volatile impurities in 4-Methoxyindole.
Experimental Protocols
Materials and Reagents
-
4-Methoxyindole sample
-
Reference standards for potential residual solvents (e.g., Methanol, Ethanol, Acetone, Isopropyl Acetate, Dichloromethane, Toluene, N,N-Dimethylformamide)
-
High-purity water, HPLC grade
-
Dimethyl sulfoxide (DMSO), headspace grade
-
20 mL headspace vials with PTFE/silicone septa and aluminum caps
Instrumentation
-
Gas Chromatograph (GC) with a split/splitless injector and a mass selective detector (MSD)
-
Headspace autosampler
-
GC Column: DB-624 (or equivalent), 30 m x 0.32 mm ID, 1.8 µm film thickness
Standard and Sample Preparation
Standard Preparation:
-
Prepare a stock standard solution containing all potential residual solvents at a concentration of 1000 µg/mL in DMSO.
-
Prepare a series of working standard solutions by diluting the stock solution with DMSO to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Pipette 1 mL of each working standard solution into separate 20 mL headspace vials and seal immediately.
Sample Preparation:
-
Accurately weigh approximately 100 mg of the 4-Methoxyindole sample into a 20 mL headspace vial.
-
Add 1 mL of DMSO to the vial.
-
Seal the vial immediately and vortex for 30 seconds to ensure complete dissolution.
GC-MS and Headspace Parameters
Headspace Sampler Conditions:
| Parameter | Value |
| Vial Equilibration Temperature | 80 °C |
| Vial Equilibration Time | 20 min |
| Loop Temperature | 90 °C |
| Transfer Line Temperature | 100 °C |
| Vial Pressurization | 10 psi |
| Loop Fill Time | 0.5 min |
| Injection Time | 1.0 min |
GC-MS Conditions:
| Parameter | Value |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (10:1) |
| Carrier Gas | Helium |
| Flow Rate | 2.0 mL/min |
| Oven Program | Initial temp 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold for 5 min |
| MS Transfer Line Temperature | 250 °C |
| MS Ion Source Temperature | 230 °C |
| MS Quadrupole Temperature | 150 °C |
| Ionization Mode | Electron Ionization (EI) |
| Mass Range | m/z 35-350 |
Results and Discussion
The developed HS-GC-MS method allows for the effective separation and identification of common volatile impurities in 4-Methoxyindole. The mass spectrometer provides definitive identification of the eluted compounds based on their mass spectra, which can be compared to a reference library (e.g., NIST). Quantification is achieved by constructing a calibration curve for each identified impurity using the prepared standard solutions.
Quantitative Data Summary
The following table summarizes the potential volatile impurities in 4-Methoxyindole, their ICH classification, concentration limits, and representative quantitative results from a sample analysis.
| Impurity | ICH Class | ICH Limit (ppm) | Measured Concentration (ppm) |
| Methanol | 2 | 3000 | 150 |
| Ethanol | 3 | 5000 | 250 |
| Acetone | 3 | 5000 | < 50 |
| Isopropyl Acetate | 3 | 5000 | < 50 |
| Dichloromethane | 2 | 600 | 75 |
| Toluene | 2 | 890 | < 20 |
| N,N-Dimethylformamide | 2 | 880 | 120 |
| Cyclohexane | 2 | 3880 | < 50 |
| Ethyl Acetate | 3 | 5000 | 300 |
Note: The "Measured Concentration" values are for illustrative purposes and will vary depending on the specific batch of 4-Methoxyindole.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for GC-MS analysis of volatile impurities.
Logical Relationship of Impurity Classification
Caption: ICH Q3C classification of residual solvents based on toxicity.
Conclusion
The headspace GC-MS method described in this application note is a reliable and robust technique for the identification and quantification of volatile impurities in 4-Methoxyindole. The method provides the necessary sensitivity and specificity to meet the stringent requirements of pharmaceutical quality control. By implementing this protocol, researchers and manufacturers can ensure the purity and safety of 4-Methoxyindole used in the development of new drug substances. The detailed experimental procedure and data presentation guidelines provided herein serve as a valuable resource for laboratories involved in the analysis of pharmaceutical intermediates.
References
- 1. tga.gov.au [tga.gov.au]
- 2. Residual Solvent Analysis Information | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. ICH Official web site : ICH [ich.org]
- 4. database.ich.org [database.ich.org]
- 5. Impurities: Guideline for Residual Solvents | ICH Q3C (R8) [pharmaspecialists.com]
- 6. ICH Q3C (R9) Residual solvents - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. chromatographyonline.com [chromatographyonline.com]
Application Note and Protocol: Development of a Stability-Indicating Analytical Method for 4-Methoxyoxindole
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methoxyoxindole is a heterocyclic compound of interest in pharmaceutical research due to its structural similarity to biologically active indole and oxindole alkaloids. To ensure the quality, safety, and efficacy of any potential drug candidate, a thorough understanding of its stability profile is paramount. This application note provides a detailed protocol for the development and validation of a stability-indicating analytical method for this compound.
A stability-indicating method is a validated analytical procedure that can accurately and precisely quantify the decrease of the active pharmaceutical ingredient (API) content due to degradation. A key aspect of such a method is its ability to separate the intact API from its degradation products, thus providing a true measure of the drug's stability. This document outlines the forced degradation studies and the subsequent development and validation of a High-Performance Liquid Chromatography (HPLC) method suitable for this purpose.
Physicochemical Properties of this compound
Structure:
Application Notes and Protocol for In Vivo Xenograft Studies with 4-Methoxyoxindole
Introduction: The Therapeutic Promise of 4-Methoxyoxindole in Oncology
The oxindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] Its derivatives have garnered significant attention for their potential as anticancer agents due to their ability to modulate critical cellular pathways involved in tumor progression.[3][4] this compound, a methoxy-substituted oxindole derivative, belongs to a class of compounds that have shown promise in preclinical cancer research. The methoxy group can significantly influence the electronic and steric properties of the indole nucleus, often enhancing its biological activity.[5]
The primary rationale for investigating this compound in in vivo cancer models stems from the established mechanisms of action of structurally related compounds. Many methoxy-substituted indoles and oxindoles exhibit potent antitumor effects by targeting microtubule dynamics.[3][6] They can inhibit tubulin polymerization, leading to a disruption of the mitotic spindle, cell cycle arrest at the G2/M phase, and subsequent induction of apoptosis.[1][7] The intrinsic, mitochondria-mediated apoptotic pathway is often implicated, involving the activation of caspase-9 and caspase-3.[2]
This application note provides a comprehensive, field-proven protocol for evaluating the antitumor efficacy of this compound in a subcutaneous xenograft mouse model. The methodologies detailed herein are designed to ensure scientific rigor, reproducibility, and adherence to the highest standards of animal welfare.[6][8]
Preclinical Rationale and Experimental Design
The decision to advance a compound to in vivo testing is predicated on robust in vitro data. Prior to initiating a xenograft study, it is essential to have established the cytotoxic and/or cytostatic effects of this compound on a panel of relevant cancer cell lines. This preliminary data informs the selection of an appropriate cell line for the xenograft model and provides a preliminary indication of the potential effective dose range.
Key Considerations for Study Design:
-
Animal Model Selection: Immunodeficient mice, such as NOD/SCID (Non-obese diabetic/severe combined immunodeficiency) or NSG (NOD scid gamma) mice, are the standard for human cancer cell line xenografts as they lack a functional adaptive immune system, preventing the rejection of human tumor cells.[9]
-
Cell Line Selection: The choice of cancer cell line should be based on the research question and in vitro sensitivity to this compound. For this protocol, we will use a hypothetical example of a human breast cancer cell line (e.g., MDA-MB-231) known to be sensitive to microtubule-targeting agents.
-
Route of Administration: The route of administration (e.g., intravenous, intraperitoneal, oral gavage) should be chosen based on the physicochemical properties of this compound, particularly its solubility and stability.[10]
-
Dosing and Schedule: The dosing regimen is a critical variable. A pilot study with a small number of animals is often recommended to determine the maximum tolerated dose (MTD) and to observe for any signs of toxicity.[11]
-
Endpoints: The primary endpoint in an efficacy study is typically tumor growth inhibition. Secondary endpoints may include body weight changes (as an indicator of toxicity), survival, and biomarker analysis from tumor tissue at the end of the study.
Experimental Workflow and Signaling Pathways
Experimental Workflow Diagram
The following diagram outlines the key stages of the in vivo xenograft study for this compound.
Caption: High-level overview of the xenograft experimental workflow.
Proposed Mechanism of Action: Signaling Pathway
The diagram below illustrates the putative molecular mechanism of action for this compound, based on the known activities of related methoxy-substituted indole and oxindole compounds.
Caption: Proposed signaling cascade for this compound.
Detailed Experimental Protocols
Protocol 1: Preparation of this compound Formulation
The poor aqueous solubility of many small molecule inhibitors necessitates the use of a vehicle for in vivo administration. The following is a general protocol for preparing a formulation suitable for intraperitoneal (i.p.) or oral (p.o.) administration.
Materials:
-
This compound (powder)[8]
-
Dimethyl sulfoxide (DMSO), sterile-filtered
-
Polyethylene glycol 400 (PEG400), sterile
-
Tween 80, sterile
-
Sterile saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)
Procedure:
-
Solubilization: Accurately weigh the required amount of this compound. Dissolve it in a minimal amount of DMSO. For example, to prepare a 10 mg/mL stock, dissolve 10 mg of the compound in 1 mL of DMSO. Gentle warming and vortexing may be required.
-
Vehicle Preparation: In a sterile conical tube, prepare the vehicle mixture. A commonly used vehicle is a 10:40:50 mixture of DMSO:PEG400:Saline. For every 1 mL of final formulation, you would mix 100 µL of DMSO, 400 µL of PEG400, and 500 µL of saline.
-
Final Formulation: Slowly add the this compound/DMSO stock solution to the vehicle mixture while vortexing to prevent precipitation.
-
Sterility: Ensure all procedures are performed in a laminar flow hood to maintain sterility. The final formulation should be clear and free of precipitates.
Causality Note: The use of a co-solvent system like DMSO/PEG400 is critical for keeping hydrophobic compounds like this compound in solution when introduced into an aqueous physiological environment. Tween 80 can be added (e.g., 5% of the total volume) to improve stability and prevent precipitation.
Protocol 2: Subcutaneous Xenograft Model Establishment
This protocol details the implantation of human cancer cells into immunodeficient mice to generate tumors.[12][13]
Materials:
-
Human cancer cell line (e.g., MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile PBS
-
Trypsin-EDTA
-
Matrigel® (optional, but recommended)
-
6-8 week old female NOD/SCID or NSG mice
-
1 mL syringes with 27-gauge needles
-
Anesthetic (e.g., isoflurane)
Procedure:
-
Cell Culture: Culture cells according to standard protocols. Ensure cells are in the exponential growth phase and have a viability of >95% as determined by trypan blue exclusion.[13]
-
Cell Harvest: Wash the cells with sterile PBS and detach them using Trypsin-EDTA. Neutralize the trypsin with complete medium and transfer the cell suspension to a conical tube.
-
Cell Counting and Preparation: Centrifuge the cells, discard the supernatant, and resuspend the pellet in a known volume of sterile, serum-free medium or PBS. Count the cells using a hemocytometer.
-
Final Cell Suspension: Centrifuge the cells again and resuspend the pellet in a 1:1 mixture of serum-free medium and Matrigel® at a final concentration of 5 x 10^7 cells/mL. This will allow for an injection of 5 x 10^6 cells in 100 µL. Keep the cell suspension on ice.
-
Tumor Implantation:
-
Anesthetize the mouse using isoflurane.
-
Shave the hair on the right flank of the mouse and sterilize the area with an alcohol wipe.
-
Gently lift the skin on the flank and inject 100 µL of the cell suspension subcutaneously.
-
Monitor the mouse until it has fully recovered from anesthesia.
-
Causality Note: Matrigel® is a basement membrane extract that provides a scaffold for the tumor cells, which can improve the take rate and growth of the xenograft.
Protocol 3: Tumor Monitoring and Treatment Administration
Procedure:
-
Tumor Monitoring: Once tumors become palpable, typically 7-14 days post-implantation, begin measuring them 2-3 times per week using digital calipers.
-
Tumor Volume Calculation: Calculate the tumor volume using the formula: (Width² x Length) / 2 .
-
Randomization: When the average tumor volume reaches a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups. Ensure the average tumor volume is similar across all groups.
-
Group Size: A minimum of 8-10 mice per group is recommended for statistical power.
-
Treatment Administration:
-
Control Group: Administer the vehicle solution to the control group following the same schedule and route as the treatment group.
-
Treatment Group: Administer the this compound formulation at the predetermined dose and schedule (e.g., daily, every other day).
-
-
Monitoring for Toxicity: Monitor the mice daily for any signs of toxicity, including:
-
Body weight loss (>15-20% is a common humane endpoint).
-
Changes in behavior (e.g., lethargy, hunched posture).
-
Signs of distress (e.g., ruffled fur, labored breathing).
-
Data Presentation and Analysis
All quantitative data should be summarized in tables for clarity and ease of comparison.
Table 1: Example Study Design
| Group | Treatment | Dose (mg/kg) | Route | Schedule | No. of Mice |
| 1 | Vehicle Control | - | i.p. | Daily | 10 |
| 2 | This compound | 25 | i.p. | Daily | 10 |
| 3 | This compound | 50 | i.p. | Daily | 10 |
| 4 | Positive Control | Varies | Varies | Varies | 10 |
Table 2: Endpoint Data Collection
| Mouse ID | Group | Initial Tumor Volume (mm³) | Final Tumor Volume (mm³) | Initial Body Weight (g) | Final Body Weight (g) |
| 01-1 | 1 | 120 | 1500 | 22.5 | 24.0 |
| 02-1 | 2 | 118 | 600 | 22.8 | 21.5 |
| ... | ... | ... | ... | ... | ... |
The primary outcome, tumor growth inhibition, can be analyzed using statistical methods such as a two-way repeated-measures ANOVA. Body weight changes can be analyzed using a one-way ANOVA.
Trustworthiness and Self-Validation
To ensure the trustworthiness of the results, this protocol incorporates several self-validating systems:
-
Positive Control: Including a standard-of-care chemotherapy agent known to be effective against the chosen cell line validates the responsiveness of the model.
-
Vehicle Control: This group is crucial to ensure that the vehicle itself does not have any antitumor effects or toxicity.
-
Blinded Measurements: Whenever possible, tumor measurements should be performed by an individual who is blinded to the treatment groups to prevent bias.
-
Humane Endpoints: Pre-defined humane endpoints (e.g., maximum tumor size, percentage of body weight loss) ensure the ethical treatment of animals and prevent unnecessary suffering.[6][7]
Conclusion
This application note provides a detailed and scientifically grounded protocol for the in vivo evaluation of this compound in a xenograft model. By carefully considering the experimental design, adhering to best practices in animal handling and welfare, and incorporating self-validating controls, researchers can generate robust and reliable data to assess the therapeutic potential of this promising compound. The insights gained from such studies are a critical step in the translation of novel anticancer agents from the laboratory to the clinic.
References
- 1. Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation [mdpi.com]
- 2. Synthesis and cytotoxic activities of novel 4-methoxy-substituted and 5-methyl-substituted (3' S,4' S)-(-)- cis-khellactone derivatives that induce apoptosis via the intrinsic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methoxy-substituted 3-formyl-2-phenylindoles inhibit tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. goldbio.com [goldbio.com]
- 8. Novel Anthraquinone Compounds Induce Cancer Cell Death through Paraptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterization of human cancer xenografts in humanized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 4-Methoxyindole | High-Purity Research Compound [benchchem.com]
- 13. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An Application Note and Protocol for the Quantitative NMR (qNMR) Assay of 4-Methoxyoxindole
Introduction
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a primary analytical method that provides a direct measurement of the molar concentration of a substance in a solution. Unlike chromatographic techniques, qNMR does not require a reference standard of the analyte itself for calibration. Instead, it relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal. This makes qNMR a powerful tool for the accurate purity assessment and assay of active pharmaceutical ingredients (APIs), intermediates, and reference standards.[1][2]
This application note provides a detailed protocol for the determination of the purity of this compound using ¹H qNMR with an internal standard. The method is designed to be accurate, precise, and robust, making it suitable for use in research, development, and quality control environments.
Analyte and Internal Standard Selection
Analyte: this compound
-
Structure: (Note: The common stable tautomer is 4-Methoxy-1H-indole, and its ¹H NMR spectrum is used for this protocol.)
-
Molecular Formula: C₉H₉NO
-
Molecular Weight: 147.17 g/mol
Deuterated Solvent: Dimethyl Sulfoxide-d₆ (DMSO-d₆)
DMSO-d₆ is selected for its excellent ability to dissolve a wide range of organic molecules, including indole derivatives.[3][4][5] Its residual proton signal appears around 2.50 ppm, which typically does not interfere with the aromatic signals of the analyte and many common internal standards.
Internal Standard: Maleic Acid
Maleic acid is chosen as the internal standard for this assay based on the following criteria:
-
High Purity: Available as a certified reference material (CRM).
-
Chemical Stability: It is stable and does not react with the analyte or the solvent.[6]
-
Non-overlapping Signals: Its two olefinic protons produce a sharp singlet at approximately 6.3 ppm in DMSO-d₆, which is well-resolved from the signals of this compound.[3]
-
Solubility: It is soluble in DMSO-d₆.[6]
-
Hygroscopicity: It is non-hygroscopic, allowing for accurate weighing.
Experimental Protocols
Instrumentation
-
NMR Spectrometer: 400 MHz or higher, equipped with a 5 mm probe.
-
Analytical Balance: Capable of weighing to at least 0.01 mg.
-
Volumetric Glassware: Calibrated volumetric flasks and pipettes.
-
NMR Tubes: 5 mm high-precision NMR tubes.
Sample Preparation
-
Internal Standard Stock Solution: Accurately weigh approximately 20 mg of certified maleic acid into a 10 mL volumetric flask. Dissolve and dilute to volume with DMSO-d₆. This creates a stock solution of approximately 2 mg/mL.
-
Sample Preparation:
-
Accurately weigh approximately 15 mg of this compound into a clean, dry vial. Record the exact weight (m_analyte).
-
Accurately weigh approximately 10 mg of maleic acid (internal standard) into the same vial. Record the exact weight (m_IS).
-
Add approximately 0.75 mL of DMSO-d₆ to the vial.
-
Ensure complete dissolution by vortexing or gentle sonication.
-
Transfer the solution to a 5 mm NMR tube.
-
Logical Workflow for Sample Preparation
Caption: Workflow for qNMR sample preparation.
NMR Data Acquisition
To ensure accurate quantification, it is crucial to allow for full relaxation of all protons of interest. This is achieved by using a sufficiently long relaxation delay (D1), which should be at least 5 times the longest T₁ relaxation time of the protons being quantified.[7][8] For small aromatic molecules, T₁ values can be several seconds long, necessitating a D1 of 30 seconds or more for high accuracy.[9]
Table 1: NMR Acquisition Parameters
| Parameter | Recommended Value | Rationale |
| Spectrometer Frequency | 400 MHz | Provides sufficient resolution for baseline separation of signals. |
| Pulse Program | zg30 | A standard 30° pulse angle reduces the impact of T₁ differences. |
| Relaxation Delay (D1) | 30 s | Ensures >99% relaxation of protons for accurate integration. [8] |
| Acquisition Time (AQ) | ≥ 3 s | Provides good digital resolution of the signals. |
| Number of Scans (NS) | 16 - 64 | To achieve a signal-to-noise ratio (S/N) of >250:1 for the signals of interest. |
| Spectral Width (SW) | 16 ppm | Covers the entire ¹H NMR chemical shift range. |
| Temperature | 298 K (25 °C) | For stable and reproducible measurements. |
Data Processing
-
Fourier Transformation: Apply an exponential window function with a line broadening (LB) of 0.3 Hz to improve the signal-to-noise ratio without significantly distorting the lineshape.
-
Phasing: Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Baseline Correction: Apply a polynomial baseline correction to ensure a flat baseline across the entire spectrum, which is critical for accurate integration.
-
Integration:
-
Calibrate the spectrum by setting the chemical shift of the residual DMSO peak to 2.50 ppm.
-
Integrate a well-resolved, non-overlapping signal for this compound (e.g., the singlet from the methoxy group protons).
-
Integrate the singlet from the two olefinic protons of the internal standard, maleic acid.
-
The integration limits should span a region approximately 20-30 times the full width at half maximum (FWHM) of the peak.
-
Calculation of Purity
The weight percent purity of this compound is calculated using the following equation:
Purity (% w/w) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I_analyte : Integral of the selected this compound signal.
-
N_analyte : Number of protons corresponding to the selected analyte signal.
-
I_IS : Integral of the selected internal standard signal.
-
N_IS : Number of protons corresponding to the selected internal standard signal.
-
MW_analyte : Molecular weight of this compound (147.17 g/mol ).
-
MW_IS : Molecular weight of Maleic Acid (116.07 g/mol ).
-
m_analyte : Mass of this compound.
-
m_IS : Mass of the internal standard.
-
P_IS : Purity of the internal standard (as a percentage from the certificate of analysis).
Logical Diagram for Purity Calculation
Caption: Relationship of parameters for purity calculation.
Data Presentation
Table 2: Hypothetical Experimental Data for Purity Assay
| Parameter | Value |
| Mass of this compound (m_analyte) | 15.25 mg |
| Mass of Maleic Acid (m_IS) | 10.50 mg |
| Purity of Maleic Acid (P_IS) | 99.9% |
| Selected Analyte Signal | Methoxy singlet (~3.8 ppm) |
| Number of Protons (N_analyte) | 3 |
| Integral of Analyte (I_analyte) | 1.00 |
| Selected IS Signal | Olefinic singlet (~6.3 ppm) |
| Number of Protons (N_IS) | 2 |
| Integral of IS (I_IS) | 0.88 |
Calculated Purity: Purity = (1.00 / 3) * (2 / 0.88) * (147.17 / 116.07) * (10.50 / 15.25) * 99.9% = 98.7%
Method Validation Summary
The qNMR method should be validated according to ICH guidelines to demonstrate its suitability for the intended purpose.[10][11][12] The following table summarizes typical validation parameters and acceptance criteria for a qNMR assay.
Table 3: Hypothetical Validation Data Summary
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Specificity | Analyte and IS signals are well-resolved. | Baseline resolution > 2.0 achieved. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 | r² = 0.9995 over a range of 50-150% of the target concentration. |
| Accuracy | Mean recovery between 98.0% and 102.0%. | Mean recovery of 99.5% (n=9 determinations). |
| Precision | ||
| - Repeatability | Relative Standard Deviation (RSD) ≤ 1.0%. | RSD = 0.3% (n=6 replicates). |
| - Intermediate Precision | RSD ≤ 2.0%. | RSD = 0.8% (different day, different analyst). |
| Limit of Quantitation (LOQ) | S/N ≥ 10, with acceptable precision and accuracy. | 0.1 mg/mL |
| Limit of Detection (LOD) | S/N ≥ 3. | 0.03 mg/mL |
| Robustness | Insensitive to small, deliberate variations in method parameters. | No significant effect on results when varying D1 (±5s) and temperature (±2°C). |
The described ¹H qNMR method provides a reliable and accurate means for determining the purity of this compound. The use of a certified internal standard, appropriate selection of non-overlapping signals, and optimized acquisition parameters, particularly a sufficient relaxation delay, are critical for achieving high-quality, reproducible results. This method is a valuable alternative to traditional chromatographic techniques, offering reduced analysis time and direct, primary measurement capabilities.
References
- 1. Solvents, deuterated for NMR for laboratory | Scharlab [scharlab.com]
- 2. Let’s try doing quantitative NMR | Applications Notes | JEOL Ltd. [jeol.com]
- 3. Validated Quantitative 1H NMR Method for Simultaneous Quantification of Indole Alkaloids in Uncaria rhynchophylla - PMC [pmc.ncbi.nlm.nih.gov]
- 4. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 5. labinsights.nl [labinsights.nl]
- 6. resolvemass.ca [resolvemass.ca]
- 7. Building Block. The relaxation delay [imserc.northwestern.edu]
- 8. Beyond Structural Elucidation - Introduction to qNMR Part III - Relaxation Delays — Nanalysis [nanalysis.com]
- 9. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 10. researchgate.net [researchgate.net]
- 11. database.ich.org [database.ich.org]
- 12. scribd.com [scribd.com]
High-Throughput Screening Assays for 4-Methoxyoxindole Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for high-throughput screening (HTS) of 4-methoxyoxindole derivatives. This class of compounds holds significant promise in drug discovery, particularly in oncology, due to its diverse biological activities. The following sections detail experimental procedures for key assays, present quantitative data for representative compounds, and visualize relevant biological pathways and experimental workflows.
Introduction
The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules. Derivatives have demonstrated potential as inhibitors of key cellular processes implicated in cancer, including tubulin polymerization, protein kinase activity, and immune checkpoint pathways. High-throughput screening enables the rapid and efficient evaluation of large libraries of these derivatives to identify lead compounds for further development.
Data Presentation: Biological Activity of Oxindole Derivatives
The following tables summarize the biological activities of representative oxindole and 4-methoxy-substituted derivatives in various assays. This data provides a comparative reference for screening new compounds.
Table 1: Anti-proliferative Activity of Oxindole Derivatives in Cancer Cell Lines
| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Citation |
| Oxindole-Sulfonamide PID-4 | RAMOS (Burkitt's lymphoma) | Cytotoxicity Assay | 2.29 | [1] |
| N'-(2-oxoindolin-3-ylidene)benzohydrazide 3g | HCT116 (Colon Carcinoma) | Growth Inhibition | 0.056 | [2] |
| N'-(2-oxoindolin-3-ylidene)benzohydrazide 3g | SNU398 (Hepatocellular Carcinoma) | Growth Inhibition | 0.022 | [2] |
| N'-(2-oxoindolin-3-ylidene)benzohydrazide 3g | RKO (Colon Cancer) | Growth Inhibition | 0.019 | [2] |
| 3-alkenyl-oxindole 15c | MCF-7 (Breast Cancer) | Growth Inhibition | 0.00439 | [3] |
| 3-alkenyl-oxindole 15c | DU 145 (Prostate Cancer) | Growth Inhibition | 0.00106 | [3] |
| 3-alkenyl-oxindole 15c | HCT-116 (Colon Cancer) | Growth Inhibition | 0.00034 | [3] |
| 4-methoxy hydrazone derivative | MCF-7 (Breast Cancer) | Cytotoxicity Assay | 3.0 - 4.0 | [4] |
| Indole phytoalexin derivative K-453 | HCT116 (Colon Cancer) | MTS Assay | 32.22 | [5] |
Table 2: Biochemical Inhibition Data for Oxindole Derivatives
| Compound Class | Target | Assay Type | IC50 / Ki (µM) | Citation |
| Spiro-oxindole Derivative 1 | IDO1 | Enzyme Inhibition | IC50: 25.2, Ki: 42.3 | [6] |
| Spiro-oxindole Derivative 2 | IDO1 | Enzyme Inhibition | IC50: 29.4, Ki: 49.5 | [6] |
| Alkene oxindole Derivative 23 | IDO1 | Enzyme Inhibition | IC50: 0.19 | [7] |
| Oxindole-based Derivative 5l | FLT3 | Kinase Inhibition | IC50: 0.036 | [8] |
| Oxindole-based Derivative 5l | CDK2 | Kinase Inhibition | IC50: 0.008 | [8] |
| N'-(2-oxoindolin-3-ylidene)benzohydrazide 3g | Tubulin Polymerization | Biochemical Assay | IC50: < 20 | [2] |
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, generated using DOT language, illustrate a key signaling pathway targeted by oxindole derivatives and a general workflow for a high-throughput screening campaign.
Experimental Protocols
Detailed methodologies for key high-throughput screening assays are provided below. These protocols are designed for 384-well microplate formats but can be adapted as needed.
Fluorescence-Based Tubulin Polymerization Assay
Principle: This biochemical assay measures the effect of compounds on the polymerization of tubulin into microtubules. Polymerization is monitored by the increase in fluorescence of a reporter dye, such as DAPI, which preferentially binds to polymerized tubulin.
Materials:
-
Purified tubulin (>97%)
-
Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (100 mM)
-
Glycerol (for promoting polymerization)
-
Fluorescent reporter dye (e.g., DAPI)
-
Test compounds (this compound derivatives) dissolved in DMSO
-
Positive control (e.g., Paclitaxel) and negative control (e.g., Colchicine)
-
384-well, black, clear-bottom assay plates
Protocol:
-
Prepare a tubulin polymerization reaction mix containing tubulin polymerization buffer, glycerol, and the fluorescent reporter dye.
-
Dispense 1 µL of test compounds, positive control, or DMSO (vehicle control) into the wells of the 384-well plate using an acoustic dispenser or pin tool.
-
Add 20 µL of the tubulin polymerization reaction mix to each well.
-
Incubate the plate at 37°C for 5 minutes to allow for compound-tubulin interaction.
-
Initiate the polymerization by adding 5 µL of GTP solution to each well.
-
Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity (e.g., Ex/Em = 360/450 nm for DAPI) every minute for 60-90 minutes.
-
Data Analysis: Calculate the rate of tubulin polymerization (slope of the linear phase of the fluorescence curve). Determine the percent inhibition for each compound relative to the DMSO control.
Cell-Based Apoptosis Assay (Caspase-3/7 Activity)
Principle: This cell-based assay quantifies the induction of apoptosis by measuring the activity of executioner caspases-3 and -7. A luminogenic substrate containing the DEVD peptide sequence is cleaved by active caspases, releasing a luminescent signal.
Materials:
-
Human cancer cell line (e.g., HCT116, HeLa)
-
Cell culture medium and supplements
-
Test compounds (this compound derivatives) dissolved in DMSO
-
Positive control (e.g., Staurosporine)
-
Caspase-Glo® 3/7 Assay Reagent
-
384-well, white, clear-bottom assay plates
Protocol:
-
Seed cells into 384-well plates at a predetermined optimal density and incubate overnight.
-
Treat cells with a range of concentrations of the this compound derivatives or controls.
-
Incubate for a predetermined time (e.g., 24, 48, or 72 hours).
-
Equilibrate the plate to room temperature.
-
Add Caspase-Glo® 3/7 Reagent to each well (volume equal to the culture medium volume).
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence signal to a cell viability readout (e.g., from a parallel ATP content assay) to distinguish apoptosis from general cytotoxicity. Calculate the fold-change in caspase activity relative to the vehicle control.
Biochemical Kinase Inhibition Assay (ADP-Glo™ Assay)
Principle: This assay measures the activity of a specific protein kinase by quantifying the amount of ADP produced during the kinase reaction. The amount of ADP is determined through a luminescent signal, which is inversely proportional to the kinase activity.
Materials:
-
Recombinant protein kinase (e.g., CDK2, FLT3)
-
Kinase-specific substrate peptide
-
Kinase assay buffer
-
ATP solution
-
Test compounds (this compound derivatives) dissolved in DMSO
-
Positive control (e.g., Sunitinib, Staurosporine)
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
384-well, white, low-volume assay plates
Protocol:
-
Dispense 50 nL of test compounds or controls into the assay plate.
-
Add 2.5 µL of a 2X kinase/substrate solution to each well.
-
Incubate for 15 minutes at room temperature to allow for compound-kinase binding.
-
Initiate the kinase reaction by adding 2.5 µL of a 2X ATP solution to each well.
-
Incubate for 60 minutes at room temperature.
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Convert the generated ADP to ATP and measure the light produced by adding 10 µL of Kinase Detection Reagent.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition of kinase activity for each compound relative to the DMSO control.
IDO1 Enzyme Inhibition Assay
Principle: This biochemical assay measures the inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1), which catalyzes the conversion of tryptophan to N-formylkynurenine. The product is then hydrolyzed to kynurenine, which can be detected colorimetrically after reaction with Ehrlich's reagent.[7]
Materials:
-
Recombinant human IDO1 enzyme
-
IDO1 assay buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5)
-
L-Tryptophan (substrate)
-
Methylene blue
-
Ascorbic acid
-
Catalase
-
Test compounds (this compound derivatives) dissolved in DMSO
-
Positive control (e.g., Epacadostat)
-
Trichloroacetic acid (TCA)
-
Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid)
-
384-well, clear assay plates
Protocol:
-
Prepare a reaction mixture containing IDO1 assay buffer, methylene blue, ascorbic acid, and catalase.
-
Dispense test compounds or controls into the assay plate.
-
Add the recombinant IDO1 enzyme to each well and incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding L-tryptophan.
-
Incubate for 30-60 minutes at 37°C.
-
Stop the reaction by adding TCA.
-
Incubate at 60°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
Centrifuge the plate to pellet any precipitate.
-
Transfer the supernatant to a new plate and add Ehrlich's reagent.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 480 nm using a plate reader.
-
Data Analysis: Calculate the percent inhibition of IDO1 activity for each compound relative to the DMSO control.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Discovery of substituted N′-(2-oxoindolin-3-ylidene)benzohydrazides as new apoptosis inducers using a cell- and caspase-based HTS assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a new potent oxindole multi-kinase inhibitor among a series of designed 3-alkenyl-oxindoles with ancillary carbonic anhydrase inhibitory activity as antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Spiro-Oxindole Skeleton Compounds Are Efficient Inhibitors for Indoleamine 2,3-Dioxygenase 1: An Attractive Target for Tumor Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and evaluation of oxindoles as promising inhibitors of the immunosuppressive enzyme indoleamine 2,3-dioxygenase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
The Potential of 4-Methoxyoxindole in Fluorescent Probe Development: Application Notes and Protocols
Introduction
While direct applications of 4-methoxyoxindole as a standalone fluorescent probe are not extensively documented in current literature, its structural features suggest significant potential as a precursor for novel fluorescent probes in various analytical techniques. The oxindole core is a privileged scaffold in medicinal chemistry and has been successfully utilized in the development of photoactivatable fluorescent agents.[1] The presence of a methoxy group at the 4-position is particularly noteworthy, as this substitution has been shown to enhance the sensitivity of fluorescent probes by increasing both molar extinction coefficients and fluorescence quantum yields.[2]
These application notes provide a forward-looking perspective on the hypothetical use of this compound as a basis for developing fluorescent probes, particularly for the detection of reactive oxygen species (ROS) and for use in bioimaging. The protocols outlined below are based on established methodologies for similar indole and oxindole-based fluorescent probes.[3][4]
Principle of Detection: A Hypothetical Mechanism
It is postulated that this compound can be chemically modified to create a pro-fluorescent probe. This probe would initially be non-fluorescent or weakly fluorescent. Upon reaction with a specific analyte, such as a reactive oxygen species (ROS), a chemical transformation would occur, leading to the formation of a highly fluorescent species. This "turn-on" fluorescence response would enable the sensitive and selective detection of the target analyte.
A plausible mechanism involves the development of a photoactivatable probe based on the N-hydroxyoxindole scaffold.[4] In this model, a derivative of this compound could be designed to undergo a specific reaction with an analyte, leading to the formation of a fluorescent N-hydroxy-4-methoxyoxindole.
Hypothetical Application: Detection of Peroxynitrite (ONOO⁻)
Peroxynitrite is a highly reactive oxygen species implicated in various pathological conditions.[5] A hypothetical probe, 4-MOIP (this compound-based Indicator for Peroxynitrite), could be synthesized from this compound. The detection mechanism is proposed to involve the selective oxidation of a specific functional group on the probe by peroxynitrite, triggering an intramolecular cyclization to yield a highly fluorescent product.
Quantitative Data Summary
The following table summarizes the hypothetical photophysical properties of the 4-MOIP probe before and after reaction with peroxynitrite, based on data for analogous fluorescent probes.[2][6]
| Property | 4-MOIP (Probe) | 4-MOIP + ONOO⁻ (Product) |
| Excitation Wavelength (λex) | ~350 nm | ~480 nm |
| Emission Wavelength (λem) | ~420 nm (weak) | ~560 nm (strong) |
| Quantum Yield (Φ) | < 0.05 | > 0.60 |
| Molar Extinction Coefficient (ε) | 5,000 M⁻¹cm⁻¹ | 25,000 M⁻¹cm⁻¹ |
| Stokes Shift | 70 nm | 80 nm |
| Detection Limit | - | ~10 nM |
| Linear Range | - | 10 nM - 10 µM |
Experimental Protocols
Protocol 1: In Vitro Detection of Peroxynitrite
Objective: To determine the fluorescence response of the 4-MOIP probe to peroxynitrite in a cell-free system.
Materials:
-
4-MOIP stock solution (1 mM in DMSO)
-
Peroxynitrite (ONOO⁻) stock solution (concentration determined by UV-vis spectroscopy)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare working solutions of 4-MOIP in PBS. A final concentration of 10 µM is recommended.
-
Prepare serial dilutions of peroxynitrite in PBS.
-
To each well of the 96-well plate, add 100 µL of the 4-MOIP working solution.
-
Add 10 µL of the peroxynitrite dilutions to the respective wells. For a negative control, add 10 µL of PBS.
-
Incubate the plate at room temperature for 15 minutes, protected from light.
-
Measure the fluorescence intensity using a microplate reader with excitation set at ~480 nm and emission at ~560 nm.
-
Plot the fluorescence intensity as a function of peroxynitrite concentration to determine the linear range and detection limit.
Protocol 2: Cellular Imaging of Peroxynitrite Production
Objective: To visualize the generation of peroxynitrite in living cells using the 4-MOIP probe.
Materials:
-
HeLa cells (or other suitable cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS)
-
4-MOIP stock solution (1 mM in DMSO)
-
Peroxynitrite donor (e.g., SIN-1)
-
Confocal laser scanning microscope
Procedure:
-
Seed HeLa cells on glass-bottom dishes and culture overnight.
-
Remove the culture medium and wash the cells twice with PBS.
-
Load the cells with 5 µM 4-MOIP in serum-free DMEM for 30 minutes at 37°C.
-
Wash the cells twice with PBS to remove excess probe.
-
Induce peroxynitrite production by treating the cells with a peroxynitrite donor (e.g., 100 µM SIN-1) for 30 minutes.
-
Image the cells using a confocal microscope with excitation at 488 nm and emission collected between 540-600 nm.
-
For a negative control, image cells loaded with the probe but not treated with the peroxynitrite donor.
Visualizations
Caption: Proposed mechanism for peroxynitrite detection.
Caption: Workflow for imaging peroxynitrite in cells.
Conclusion and Future Directions
While the direct use of this compound as a fluorescent probe requires further investigation, its chemical structure holds considerable promise for the development of next-generation fluorescent sensors. The principles outlined in these application notes, based on the known properties of related indole and oxindole derivatives, provide a roadmap for the rational design and synthesis of novel probes. Future research should focus on the synthesis of this compound derivatives and the characterization of their photophysical properties and reactivity towards various analytes. Such studies will be instrumental in unlocking the full potential of this versatile scaffold in analytical and biomedical applications.
References
- 1. Identification of potential biological targets of oxindole scaffolds via in silico repositioning strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Detection Sensitivity Enhancement of Naphthalimide PET Fluorescent Probes by 4-Methoxy-Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel Indole Derivative with Superior Photophysical Performance for Fluorescent Probe, pH-Sensing, and Logic Gates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Fluorescence Properties of 4-Cyano and 4-Formyl Melatonin as Putative Melatoninergic Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in 4-Methoxyoxindole Synthesis
Welcome to the technical support center for the synthesis of 4-methoxyoxindole. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you overcome common challenges and optimize your reaction yields. This guide is structured to address specific issues you may encounter during your experiments, explaining not just the "what" but the critical "why" behind each recommendation.
Troubleshooting Guide
Low yield in the synthesis of this compound is a common yet surmountable challenge. The primary route often involves an intramolecular palladium-catalyzed C-N bond formation (a Buchwald-Hartwig amination) from a suitable precursor, such as N-(2-halo-5-methoxyphenyl)acetamide.[1][2] Success hinges on the careful orchestration of the catalyst system, reaction conditions, and purification strategy.
Below is a systematic guide to diagnosing and resolving the root causes of poor yields.
Issue TC-001: Reaction Stalls or Fails to Reach Completion
This is the most frequent issue, where starting material remains largely unconsumed even after extended reaction times.
Probable Causes & Solutions
| Cause | Scientific Rationale | Recommended Action |
| Inactive Catalyst System | The Pd(0) active catalyst may not be generating efficiently, or the chosen ligand may not be suitable for the specific substrate. Bulky, electron-rich phosphine ligands are crucial for stabilizing the palladium center and facilitating the key steps of oxidative addition and reductive elimination.[3] | 1. Screen Ligands: Test a panel of Buchwald ligands (e.g., XPhos, SPhos, BrettPhos). Fourth-generation catalysts using Josiphos-type ligands can also be highly effective for challenging substrates.[4] 2. Verify Pd Source: Ensure the quality of your palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃). Consider using a pre-formed Pd(0) catalyst if generation in situ is problematic. |
| Inappropriate Base | The base's role is to deprotonate the amide precursor, allowing it to coordinate to the palladium center.[3] If the base is too weak, this step is inefficient. If it is too strong and incompatible with other functional groups, it can cause substrate decomposition.[5] | 1. Base Strength: For amide cyclizations, a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is often required.[5] 2. Solubility: Ensure the base is sufficiently soluble in the reaction solvent. Using a soluble organic base like DBU has been shown to be effective in some systems, especially for flow chemistry applications.[6] |
| Suboptimal Temperature | Reductive elimination, the final C-N bond-forming step, is often the rate-limiting step and is highly temperature-dependent.[3] Insufficient thermal energy can cause the reaction to stall. | 1. Temperature Screen: Optimize the reaction temperature systematically (e.g., in 10 °C increments from 80 °C to 110 °C).[7] 2. Monitor Stability: While increasing temperature, monitor for signs of decomposition via TLC or LCMS. |
| Presence of Inhibitors | Water, oxygen, and impurities in reagents or solvents can poison the palladium catalyst.[8][9] | 1. Anhydrous Conditions: Use freshly distilled, degassed solvents. Ensure all glassware is flame-dried or oven-dried. 2. Inert Atmosphere: Run the reaction under a positive pressure of an inert gas like argon or nitrogen. |
Issue TC-002: Significant Formation of Side Products
The appearance of multiple spots on a TLC plate indicates that competing reaction pathways are consuming your starting material or product.
Probable Causes & Solutions
| Cause | Scientific Rationale | Recommended Action |
| Hydrodehalogenation | A common side reaction where the aryl halide is reduced, replacing the halogen with a hydrogen atom. This can occur via a competing β-hydride elimination pathway from the palladium-amide complex.[1] | 1. Ligand Choice: Use bulky ligands that favor the desired reductive elimination over side reactions. The steric hindrance can create a kinetic preference for C-N bond formation.[3][4] 2. Base Selection: In some cases, a weaker base may reduce the rate of competing pathways. |
| Intermolecular Coupling | Instead of cyclizing, two molecules of the precursor can react with each other, leading to dimer formation. This is more likely at higher concentrations. | 1. High Dilution: Run the reaction at a lower concentration (e.g., 0.01 M to 0.05 M) to favor the intramolecular pathway.[10] 2. Slow Addition: If feasible, add the starting material slowly via syringe pump to maintain a low instantaneous concentration. |
| Product Decomposition | The oxindole product itself may be unstable under the reaction conditions, especially with prolonged heating in the presence of a strong base.[11][12] | 1. Monitor Reaction Progress: Use TLC or LCMS to determine the point of maximum product formation.[12] Do not let the reaction run longer than necessary. 2. Lower Temperature: If the reaction proceeds at a lower temperature (even if slower), the final yield may be higher due to reduced decomposition. |
Issue TC-003: Difficulty in Product Isolation and Purification
Even with a high conversion, a low isolated yield can result from challenges during workup and purification.
Probable Causes & Solutions
| Cause | Scientific Rationale | Recommended Action |
| Product Adsorption on Silica Gel | Oxindoles contain a polar lactam group and can bind strongly to acidic silica gel, leading to streaking during column chromatography and poor recovery.[13] | 1. Deactivate Silica: Pre-treat the silica gel with a small amount of triethylamine (e.g., 1% in the eluent) to neutralize acidic sites.[13] 2. Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina. |
| Formation of an Oil | The crude product may be an oil that is difficult to crystallize. This is often due to residual impurities.[14] | 1. Solvent Screening for Recrystallization: Test a wide range of solvents and solvent mixtures (e.g., ethyl acetate/hexanes, dichloromethane/pentane). 2. Bulb-to-Bulb Distillation: For thermally stable, non-crystalline products, short-path distillation under high vacuum can be an effective purification method.[14] |
| Emulsion During Workup | The presence of polar starting materials and products can lead to the formation of stable emulsions during aqueous extraction, trapping the product. | 1. Add Brine: During the workup, wash the organic layer with a saturated NaCl solution (brine) to break emulsions by increasing the ionic strength of the aqueous phase.[9] |
Frequently Asked Questions (FAQs)
Q1: What is the most likely synthetic pathway for this compound that this guide is based on?
A1: This guide primarily addresses challenges related to the final ring-closing step, which is commonly achieved via an intramolecular Buchwald-Hartwig amination.[1][15] The typical precursor would be an N-acylated 2-halo-5-methoxyaniline, prepared from commercially available 2-bromo-5-methoxyaniline or a similar starting material.[16][17]
Caption: Synthetic overview for this compound.
Q2: How do I select the optimal catalyst-ligand combination?
A2: The choice is substrate-dependent, but a good starting point is a combination of a palladium(II) precatalyst like Pd(OAc)₂ and a bulky, electron-rich biaryl phosphine ligand.[3] These ligands promote the crucial, often rate-limiting, reductive elimination step to form the C-N bond.[3] For difficult cyclizations, more advanced, sterically hindered ligands like XPhos or the Josiphos family of ligands are often more effective as they can prevent catalyst decomposition and accelerate the reaction.[4] It is highly recommended to perform a small-scale screen of 2-3 different ligands to identify the most effective one for your specific system.
Q3: What is the mechanistic role of the base, and are there alternatives to NaOtBu?
A3: The base is critical for deprotonating the amide nitrogen after initial coordination to the palladium(II) intermediate. This forms the palladium-amido complex, which is necessary before reductive elimination can occur.[1][3] While NaOtBu is common, other strong bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ can be effective, particularly if your substrate is sensitive to the harshness of alkoxides.[5] These weaker inorganic bases often require higher temperatures but can sometimes lead to cleaner reactions.
Q4: My reaction is very slow. Besides temperature, what else can I do?
A4: If raising the temperature leads to decomposition, consider the catalyst loading. While typical loadings are 1-2 mol %, increasing this to 5 mol % can sometimes accelerate a sluggish reaction without needing more thermal energy. Additionally, ensure your solvent is appropriate. Polar aprotic solvents like toluene, dioxane, or DMF are common choices. A solvent screen can sometimes reveal a medium that significantly improves reaction rates.[6]
Visualizing the Troubleshooting Process
A logical workflow can streamline the optimization process. Start by confirming the problem and then systematically address the most likely causes.
Caption: Troubleshooting workflow for low yield synthesis.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. youtube.com [youtube.com]
- 4. Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Gold-Catalyzed “Back-to-Front” Synthesis of 4-Silyloxyindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Sciencemadness Discussion Board - 4-methoxyphenol purification - Powered by XMB 1.9.11 [sciencemadness.org]
- 15. research.rug.nl [research.rug.nl]
- 16. Page loading... [guidechem.com]
- 17. 59557-92-5 Cas No. | 2-Bromo-5-methoxyaniline | Apollo [store.apolloscientific.co.uk]
Technical Support Center: Optimization of Reaction Conditions for 4-Methoxyoxindole Synthesis
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for the synthesis and optimization of 4-Methoxyoxindole. This resource is designed for researchers, medicinal chemists, and process development professionals who are working with this valuable heterocyclic scaffold. This compound is a key intermediate in the synthesis of various biologically active compounds, and its efficient preparation is crucial for advancing drug discovery programs.[1]
This guide moves beyond simple procedural lists to provide a deep, mechanistic understanding of the synthetic process. We will focus on a robust and widely applicable method—the Palladium-catalyzed intramolecular α-arylation of an N-aryl-2-chloroacetamide—and explore how to troubleshoot and optimize it effectively.
Section 1: Core Synthetic Strategy & Protocol
The synthesis of substituted oxindoles has been approached through various methods, including the oxidation of indoles and cyclization of anilide precursors.[2][3] For substrates like this compound, the Palladium-catalyzed intramolecular C-N bond formation (an α-arylation of the amide) offers a highly reliable and scalable route with excellent functional group tolerance.[2] This approach, pioneered by researchers like Buchwald and Hartwig, provides a predictable platform for optimization.
The overall transformation proceeds in two high-yielding steps starting from commercially available 3-methoxyaniline.
Step 1: Synthesis of N-(3-methoxyphenyl)-2-chloroacetamide (Precursor)
This standard acylation reaction forms the cyclization precursor. The primary challenge is to ensure complete reaction without significant side product formation.
Step 2: Palladium-Catalyzed Intramolecular α-Arylation
This is the critical, yield-determining step where the oxindole ring is formed. The reaction's success is highly dependent on the interplay between the palladium source, the phosphine ligand, the base, and the solvent.
Detailed Experimental Protocol
Protocol 1: Synthesis of N-(3-methoxyphenyl)-2-chloroacetamide
-
Reagent Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-methoxyaniline (1.0 eq.) in anhydrous Dichloromethane (DCM, approx. 0.2 M). Cool the flask to 0 °C in an ice bath.
-
Base Addition: Add triethylamine (TEA, 1.2 eq.) to the solution.
-
Acylation: Slowly add a solution of 2-chloroacetyl chloride (1.1 eq.) in anhydrous DCM dropwise to the stirred mixture over 20-30 minutes. Maintain the temperature at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the consumption of the starting aniline by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with the addition of water. Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is often of sufficient purity for the next step, but can be recrystallized from ethyl acetate/hexanes if necessary.
Protocol 2: Synthesis of this compound
-
Inert Atmosphere: To an oven-dried Schlenk flask, add Pd₂(dba)₃ (2.5 mol%), XPhos (6 mol%), and Sodium tert-butoxide (NaOtBu, 1.4 eq.).
-
Reagent Addition: Add the crude N-(3-methoxyphenyl)-2-chloroacetamide (1.0 eq.) to the flask.
-
Solvent: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add anhydrous, degassed toluene (approx. 0.1 M).
-
Heating & Monitoring: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Quenching & Filtration: Cool the reaction to room temperature. Quench carefully with saturated aqueous NH₄Cl. Dilute with ethyl acetate and filter the mixture through a pad of Celite® to remove palladium residues.
-
Extraction & Purification: Transfer the filtrate to a separatory funnel, wash with water and brine, and dry the organic layer over anhydrous MgSO₄. After concentration, purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield this compound as a solid.
Section 2: Frequently Asked Questions (FAQs)
Q1: Why was the Palladium-catalyzed intramolecular α-arylation chosen as the core method? A1: This method is exceptionally robust for forming the oxindole core. Unlike harsher classical methods, it tolerates a wide variety of functional groups, making it ideal for complex molecule synthesis. The catalytic nature of the reaction and the well-understood mechanism allow for rational optimization.[2]
Q2: The protocol specifies Pd₂(dba)₃ and XPhos. Can other catalysts or ligands be used? A2: Absolutely. The choice of catalyst and ligand is the most critical parameter for optimization. Pd₂(dba)₃ is a common, air-stable Pd(0) source. Bulky, electron-rich phosphine ligands like XPhos (or other biarylphosphines like SPhos) are crucial because they promote the rate-limiting reductive elimination step of the catalytic cycle, leading to higher yields and faster reactions. Simpler ligands like P(tBu)₃ can also be effective but may require different conditions.[2]
Q3: What are the most common side products, and how can they be minimized? A3: The primary side products are typically from intermolecular reactions (dimerization) or hydrolysis of the chloroacetamide starting material if water is present. To minimize these, ensure a truly inert atmosphere, use anhydrous solvents, and maintain the recommended concentration. Running the reaction too dilute can favor intermolecular side reactions.
Q4: How can I reliably confirm the formation of this compound? A4: Confirmation should be done using a combination of techniques. ¹H NMR spectroscopy is definitive, showing characteristic peaks for the aromatic protons and the C3-methylene group. ¹³C NMR will show a characteristic carbonyl peak for the amide. Mass spectrometry (MS) should be used to confirm the molecular weight (163.17 g/mol ). You can compare your data against spectral databases for verification.[4]
Section 3: Troubleshooting Guide
This guide addresses common issues encountered during the cyclization step (Protocol 2).
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Catalyst: Palladium source has decomposed; ligand has oxidized. 2. Poor Quality Base: NaOtBu is hygroscopic and can lose activity. 3. Incorrect Temperature: Reaction temperature is too low for oxidative addition to occur. | 1. Use fresh Pd₂(dba)₃ and ligand from a reliable source, stored under inert gas. 2. Use a fresh bottle of NaOtBu, preferably from a sealed container. Weigh it quickly. 3. Ensure the internal reaction temperature reaches the target (100-110 °C). Consider screening temperatures from 80 °C to 120 °C. |
| Reaction Stalls / Incomplete Conversion | 1. Catalyst Deactivation: The active Pd(0) species can be sensitive. 2. Insufficient Base: The base may be consumed by trace acidic impurities or water. 3. Poor Solubility: The base or catalyst complex may not be sufficiently soluble in the chosen solvent. | 1. Add a second portion of catalyst and ligand (e.g., 1 mol%) after 12 hours. 2. Increase the equivalents of base slightly (e.g., from 1.4 to 1.6 eq.). 3. Consider an alternative solvent like Dioxane, which can improve the solubility of inorganic bases. |
| Formation of Dark Tar or Multiple Byproducts | 1. Oxygen Contamination: The presence of O₂ can lead to catalyst decomposition and side reactions. 2. Temperature Too High: Excessive heat can cause decomposition of the starting material or product. 3. Wrong Ligand Choice: The ligand may not be sterically bulky enough to prevent side reactions. | 1. Ensure your solvent is properly degassed (e.g., by sparging with argon for 30 min) and maintain a positive pressure of inert gas. 2. Lower the reaction temperature and monitor for longer. A slightly slower, cleaner reaction is preferable. 3. Screen more sterically demanding biarylphosphine ligands (e.g., RuPhos, BrettPhos). |
| Difficulty in Product Purification | 1. Residual Palladium: Palladium residues can co-elute with the product, causing discoloration. 2. Similar Polarity: The starting material and product may have close Rf values on TLC. | 1. After the initial filtration through Celite®, consider an additional wash with a scavenger solution (e.g., aqueous thiourea) or treatment with activated carbon. 2. Optimize your chromatography. A shallow solvent gradient is key. If separation is still poor, consider recrystallization as an alternative purification method. |
Section 4: Data-Driven Optimization
Systematic optimization involves screening key reaction parameters. The tables below summarize typical starting points for such a screen.
Table 1: Screening of Reaction Parameters for Cyclization
| Parameter | Condition 1 (Standard) | Condition 2 (Alternative) | Condition 3 (Alternative) | Rationale & Comments |
| Pd Source | Pd₂(dba)₃ | Pd(OAc)₂ | - | Pd(OAc)₂ is a Pd(II) source that is reduced in situ to the active Pd(0) catalyst. It can sometimes give different results. |
| Ligand | XPhos | SPhos | P(tBu)₃ | SPhos is another excellent biarylphosphine. P(tBu)₃ is a less bulky, highly active ligand that may require lower temperatures. |
| Base | NaOtBu | K₂CO₃ | Cs₂CO₃ | Carbonate bases are weaker and may require higher temperatures or a different solvent (like DMF or Dioxane) but can sometimes lead to cleaner reactions. |
| Solvent | Toluene | Dioxane | DMF | Dioxane is an excellent coordinating solvent. DMF is more polar and may be necessary for carbonate bases but can be problematic at high temperatures. |
Section 5: Visualizing the Process
Understanding the underlying mechanism and having a logical workflow are essential for effective troubleshooting.
The Catalytic Cycle
The diagram below illustrates the key steps in the palladium-catalyzed α-arylation reaction. The efficiency of each step is influenced by the choice of ligand, base, and temperature.
Caption: The catalytic cycle for intramolecular α-arylation.
Troubleshooting Workflow
When a reaction fails, a systematic approach is necessary to diagnose the problem.
Caption: A logical workflow for troubleshooting failed reactions.
References
4-Methoxyoxindole stability issues and degradation pathways
Compound of Interest: 4-Methoxyoxindole
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of this compound.
Disclaimer: Specific stability data for this compound is limited in publicly available literature. The information provided herein is based on the general chemical properties of oxindole and indole derivatives and established principles of drug stability testing. It is intended to serve as a guide for researchers to design and execute their own stability studies.
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound?
A1: Based on the chemistry of related indole and oxindole structures, this compound is potentially susceptible to degradation through the following pathways:
-
Hydrolysis: The lactam (cyclic amide) bond in the oxindole ring can be susceptible to hydrolysis under strongly acidic or basic conditions, leading to ring-opening.
-
Oxidation: The electron-rich aromatic ring and the position adjacent to the carbonyl group can be prone to oxidation.[1] This could be initiated by atmospheric oxygen, peroxides, or metal ions.[2]
-
Photolysis: Exposure to light, particularly UV radiation, can lead to the formation of reactive species and subsequent degradation. Indole derivatives are often light-sensitive.[3]
-
Thermal Degradation: High temperatures can provide the energy needed to initiate various degradation reactions.
Q2: What are the initial signs of this compound degradation?
A2: Visual inspection can often provide the first clues of degradation. These include:
-
Color Change: A change from a white or off-white solid to a yellow, pink, or brown coloration can indicate the formation of degradation products.[4]
-
Change in Physical State: Clumping or melting of the solid material below its expected melting point may suggest the presence of impurities.
-
Incomplete Dissolution: Difficulty in dissolving the compound in a solvent in which it is known to be soluble can be a sign of impurity formation.
For solutions, the appearance of a precipitate or a change in color over time are common indicators of degradation.
Q3: How should I properly store this compound to ensure its stability?
A3: To minimize degradation, this compound should be stored under the following conditions:
-
Temperature: Cool (2-8°C) or cold (-20°C) temperatures are recommended for long-term storage.[4]
-
Light: Protect from light by storing in an amber vial or a light-blocking container.[3]
-
Atmosphere: For maximum stability, especially for long-term storage or for use as a reference standard, storing under an inert atmosphere (e.g., argon or nitrogen) can prevent oxidation.[4]
-
Moisture: Store in a tightly sealed container in a dry environment to prevent hydrolysis.
Q4: I am observing unexpected peaks in my HPLC analysis of a this compound sample. What could be the cause?
A4: The appearance of new peaks in an HPLC chromatogram is a strong indication of degradation. These peaks could correspond to one or more degradation products. To identify the cause, consider the following:
-
Sample History: Review the storage conditions and handling of the sample. Was it exposed to light, elevated temperatures, or reactive reagents?
-
Mobile Phase: Ensure the mobile phase pH is within a range where this compound is stable. Extreme pH values can cause on-column degradation.
-
Forced Degradation Comparison: Compare the chromatogram to those from forced degradation studies (see Experimental Protocols section) to see if the unknown peaks match any of the degradation products generated under specific stress conditions.
Troubleshooting Guides
Issue 1: Rapid Degradation of this compound in Solution
-
Symptom: A freshly prepared solution of this compound shows significant degradation within a short period (hours to days) when analyzed by HPLC or LC-MS.
-
Possible Causes:
-
Solvent Reactivity: The solvent may not be inert or may contain impurities (e.g., peroxides in THF or ethers) that are reacting with the compound.
-
pH of the Solution: The pH of the solution may be promoting hydrolysis.
-
Exposure to Light: The solution may have been exposed to ambient or UV light.
-
Oxygen Content: Dissolved oxygen in the solvent can lead to oxidative degradation.
-
-
Troubleshooting Steps:
-
Solvent Selection: Use high-purity, degassed solvents. If possible, use freshly opened bottles of solvents.
-
pH Control: If applicable to your experiment, buffer the solution to a neutral pH.
-
Light Protection: Prepare and store solutions in amber glassware or wrap containers in aluminum foil.
-
Inert Atmosphere: For sensitive experiments, sparge the solvent with an inert gas (argon or nitrogen) before preparing the solution and store the solution under an inert headspace.
-
Issue 2: Inconsistent Results in Stability Studies
-
Symptom: Reproducibility of degradation profiles is poor between experiments.
-
Possible Causes:
-
Inconsistent Stress Conditions: Minor variations in temperature, reagent concentration, or light exposure can lead to different degradation outcomes.[2]
-
Sample Matrix Effects: If working with a formulation, excipients may interact with this compound differently under stress conditions.
-
-
Troubleshooting Steps:
-
Standardize Protocols: Ensure that all parameters of the forced degradation studies are tightly controlled and documented.
-
Control Samples: Always include a control sample (unstressed) in every experiment to provide a baseline.
-
Purity of Starting Material: Ensure the starting material has a consistent and high purity.
-
Quantitative Data Summary
Table 1: Illustrative Forced Degradation Data for this compound
| Stress Condition | Time (hours) | This compound Remaining (%) | Number of Degradation Products | Major Degradation Product (Peak Area %) |
| 0.1 M HCl (60°C) | 24 | Data to be generated | Data to be generated | Data to be generated |
| 0.1 M NaOH (60°C) | 24 | Data to be generated | Data to be generated | Data to be generated |
| 3% H₂O₂ (RT) | 24 | Data to be generated | Data to be generated | Data to be generated |
| Heat (80°C, solid) | 48 | Data to be generated | Data to be generated | Data to be generated |
| Photolytic (UV/Vis) | 24 | Data to be generated | Data to be generated | Data to be generated |
RT = Room Temperature
Experimental Protocols
General Protocol for Forced Degradation Studies of this compound
This protocol provides a general framework for conducting forced degradation studies.[5] The conditions may need to be adjusted based on the observed stability of this compound. The goal is to achieve 5-20% degradation of the parent compound.[6]
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C.
-
Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂) and keep at room temperature.
-
Thermal Degradation (Solid): Place the solid compound in an oven at 80°C.
-
Thermal Degradation (Solution): Heat the stock solution at 60°C.
-
Photolytic Degradation: Expose the stock solution and solid compound to a light source that provides both UV and visible light (e.g., in a photostability chamber). A control sample should be wrapped in aluminum foil to exclude light.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples before analysis.
-
Dilute all samples, including a non-stressed control, to a suitable concentration for analysis.
-
Analyze the samples using a stability-indicating HPLC method, preferably with a photodiode array (PDA) detector to assess peak purity.
-
Use LC-MS to obtain mass information for the parent compound and any degradation products to aid in their identification.[2]
-
Visualizations
Caption: Potential degradation pathways of this compound.
References
- 1. Degradation of substituted indoles by an indole-degrading methanogenic consortium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. goldbio.com [goldbio.com]
- 4. benchchem.com [benchchem.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
Technical Support Center: Purification of Crude 4-Methoxyoxindole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of crude 4-Methoxyoxindole.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Impurities in crude this compound can originate from several sources, including unreacted starting materials, byproducts from the synthetic route, and degradation of the final product. Common impurities may include:
-
Unreacted 4-Methoxyindole: The precursor in many synthetic pathways.
-
Over-oxidized products: Further oxidation of the oxindole ring can lead to various degradation products.
-
Isomeric impurities: Depending on the synthetic method, other positional isomers may be formed.
-
Reagents and catalysts: Residual reagents and catalysts from the reaction mixture.
-
Solvent residues: Trapped solvent molecules within the crude solid.
Q2: My crude this compound is a dark, oily substance. How can I handle this?
A2: An oily or deeply colored crude product often indicates the presence of significant impurities or residual solvent. Before attempting a primary purification method like recrystallization, consider the following pre-purification steps:
-
Trituration: Stirring the crude oil with a solvent in which this compound is poorly soluble (e.g., hexanes or diethyl ether) can help to solidify the product and wash away some non-polar impurities.
-
Activated Carbon Treatment: If the color is due to highly conjugated impurities, dissolving the crude product in a suitable solvent and treating it with a small amount of activated charcoal can help decolorize the solution before further purification. Be aware that this can also lead to some product loss due to adsorption.
Q3: What are the best storage conditions for this compound to prevent degradation?
A3: Based on the properties of the related compound 4-Methoxyindole, this compound is likely sensitive to light, air (oxidation), and heat.[1][2] To minimize degradation, it should be stored in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen).
Troubleshooting Guides
Recrystallization Challenges
Recrystallization is a powerful technique for purifying solid compounds.[3][4] However, several issues can arise.
| Problem | Potential Cause | Troubleshooting Steps |
| "Oiling out" instead of crystallization. | The melting point of this compound may be lower than the boiling point of the chosen solvent. The solution may be too concentrated. | - Use a lower-boiling point solvent. - Add a small amount of additional hot solvent to reduce saturation. - Allow the solution to cool more slowly. - Use a solvent/anti-solvent system. Dissolve the compound in a "good" solvent and slowly add a "poor" solvent until turbidity appears, then reheat until clear and cool slowly. |
| Low recovery of purified product. | Too much solvent was used. The compound has significant solubility in the cold solvent. Premature crystallization occurred during hot filtration. | - Use the minimum amount of hot solvent necessary to dissolve the crude product.[5] - Cool the crystallization flask in an ice bath to maximize crystal formation. - Wash the collected crystals with a minimal amount of ice-cold solvent.[5] - Preheat the filtration apparatus to prevent premature crystallization. |
| No crystal formation upon cooling. | The solution is not sufficiently saturated. The compound is too soluble in the chosen solvent. | - Evaporate some of the solvent to increase the concentration and then allow it to cool again. - Add a seed crystal of pure this compound. - Gently scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. - Try a different solvent or a solvent/anti-solvent system. |
| Product is still impure after recrystallization. | The chosen solvent did not effectively differentiate between the product and the impurities. The cooling was too rapid, trapping impurities in the crystal lattice. | - Select a solvent where the impurities are either very soluble or very insoluble. - Ensure slow cooling to allow for selective crystallization. - A second recrystallization may be necessary. |
Column Chromatography Challenges
Column chromatography is a versatile purification technique for separating compounds based on their differential adsorption to a stationary phase.[6]
| Problem | Potential Cause | Troubleshooting Steps |
| Poor separation of spots on TLC. | The solvent system (eluent) is not optimal. | - If the Rf value is too high, decrease the polarity of the eluent. - If the Rf value is too low, increase the polarity of the eluent. - For polar compounds, consider adding a small amount of a polar modifier like methanol or triethylamine. |
| Compound is stuck on the column. | The eluent is not polar enough. The compound is interacting too strongly with the silica gel (which is acidic). | - Gradually increase the polarity of the eluent (gradient elution). - If the compound is basic, consider adding a small percentage of triethylamine to the eluent to neutralize the acidic silica. |
| Cracking or channeling of the column packing. | The column was not packed properly. The solvent level dropped below the top of the stationary phase. | - Ensure the stationary phase is packed uniformly as a slurry. - Always maintain the solvent level above the top of the stationary phase. |
| Product elutes as very broad bands. | The initial sample band was too diffuse. The column was overloaded. | - Dissolve the crude product in a minimal amount of the initial eluent before loading it onto the column. - Use an appropriate amount of stationary phase for the amount of crude product (typically a 20:1 to 100:1 ratio by weight). |
Experimental Protocols
Protocol 1: Recrystallization from a Single Solvent
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of crude this compound. Add a few drops of a test solvent (e.g., ethanol, ethyl acetate, or toluene) and observe the solubility at room temperature. A good solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the flask (e.g., in a water bath) and swirling until the solid just dissolves.
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If activated charcoal or insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize yield.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Column Chromatography
-
Stationary Phase and Eluent Selection: Use Thin Layer Chromatography (TLC) to determine a suitable solvent system. A good system will give the desired product an Rf value of approximately 0.2-0.4. Silica gel is a common stationary phase.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a vertical glass column with a stopcock at the bottom, ensuring even packing without air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent. Carefully add this solution to the top of the column.
-
Elution: Add the eluent to the top of the column and begin to collect fractions as the solvent flows through. The polarity of the eluent can be gradually increased (gradient elution) to elute more polar compounds.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified this compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Data Presentation
Table 1: Solubility of 4-Methoxyindole (Precursor) in Common Solvents
Note: This data is for the precursor, 4-Methoxyindole. The solubility of this compound may differ but this provides a starting point for solvent screening.
| Solvent | Solubility | Reference |
| Dimethyl sulfoxide (DMSO) | 100 mg/mL (requires sonication) | [7] |
| Ethanol | 50 mg/mL (clear, faintly yellow solution) | [1][8] |
Visualizations
Logical Workflow for Purification Strategy
Caption: Decision workflow for selecting a purification strategy for crude this compound.
Experimental Workflow for Recrystallization
Caption: Step-by-step workflow for the recrystallization of this compound.
References
- 1. 4-Methoxyindole CAS#: 4837-90-5 [m.chemicalbook.com]
- 2. goldbio.com [goldbio.com]
- 3. repository.up.ac.za [repository.up.ac.za]
- 4. mt.com [mt.com]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. web.uvic.ca [web.uvic.ca]
- 7. medchemexpress.com [medchemexpress.com]
- 8. 4-Methoxyindole 99 4837-90-5 [sigmaaldrich.com]
Technical Support Center: Managing Regioisomer Formation in 4-Methoxyoxindole Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the synthesis of 4-methoxyoxindole, with a specific focus on strategies to manage and control the formation of unwanted regioisomers. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your synthetic endeavors.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions in a question-and-answer format.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| 1. Formation of a mixture of 4-methoxy and 6-methoxyoxindole regioisomers. | The cyclization of 3-methoxyphenyl-based precursors can be non-selective due to similar activation of the C2 and C6 positions by the methoxy group. | Modify the Starting Material: Introduce a blocking group at the 6-position of the aniline precursor to prevent cyclization at that site. The blocking group can be removed in a subsequent step. Optimize Reaction Conditions: Systematically vary the acid catalyst (e.g., PPA, Eaton's reagent, various Lewis acids), temperature, and reaction time. Lower temperatures may favor the thermodynamically more stable isomer. |
| 2. Low overall yield of the desired this compound. | - Incomplete cyclization. - Degradation of starting material or product under harsh acidic conditions. - Steric hindrance from the methoxy group at the ortho position to the reacting center. | Increase Catalyst Concentration or Use a Stronger Acid: Carefully increase the amount of acid catalyst or switch to a more potent one to drive the cyclization to completion. Lower Reaction Temperature: While seemingly counterintuitive, lower temperatures can sometimes improve yields by minimizing side reactions and degradation. Employ a Milder Synthetic Route: Consider alternative strategies such as transition-metal-catalyzed C-H activation or intramolecular Heck reactions which may proceed under less harsh conditions. |
| 3. Difficulty in separating this compound from its regioisomers. | The similar polarity and physical properties of the methoxyoxindole isomers make chromatographic separation challenging. | Optimize Chromatography: Use a high-resolution silica gel or consider alternative stationary phases. Experiment with different solvent systems, employing a shallow gradient elution. Derivative Formation: If separation remains difficult, consider derivatizing the mixture. The different isomers may react at different rates or form derivatives with more distinct physical properties, facilitating separation. The original functionality can then be regenerated. |
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound and what are the main challenges regarding regioselectivity?
A1: The most common approach to this compound is through the cyclization of a suitably substituted aniline derivative, such as N-(chloroacetyl)-3-methoxyaniline. The primary challenge is controlling the regioselectivity of the intramolecular Friedel-Crafts-type reaction. The methoxy group at the 3-position of the aniline ring activates both the ortho (position 2) and para (position 6) positions for electrophilic substitution, leading to the potential formation of both the desired this compound and the undesired 6-methoxyoxindole isomer.
Q2: How does the choice of acid catalyst influence the ratio of 4-methoxy to 6-methoxyoxindole?
A2: The choice of acid catalyst is critical in controlling the regioselectivity of the cyclization. Strong Brønsted acids like polyphosphoric acid (PPA) and sulfuric acid are commonly used. Lewis acids such as aluminum chloride (AlCl₃) or zinc chloride (ZnCl₂) can also be employed. The size and nature of the acid catalyst can influence the transition state of the cyclization, thereby affecting the product ratio. It is often necessary to screen a variety of acid catalysts and their concentrations to optimize the formation of the desired 4-methoxy isomer.
Q3: Are there modern synthetic methods that offer better regioselectivity for the synthesis of 4-substituted oxindoles?
A3: Yes, modern synthetic methods are being developed to address the challenge of regioselectivity. Transition-metal-catalyzed reactions, particularly those involving palladium or rhodium, have shown promise. These methods often utilize directing groups to achieve C-H activation and subsequent cyclization at a specific position on the aromatic ring, offering a higher degree of control over the formation of the desired regioisomer.
Q4: Can I use spectroscopic methods to differentiate between this compound and its regioisomers?
A4: Yes, ¹H NMR and ¹³C NMR spectroscopy are powerful tools for distinguishing between methoxyoxindole isomers. The chemical shifts and coupling patterns of the aromatic protons will be distinct for each isomer due to the different substitution patterns. For instance, the aromatic protons of this compound will exhibit a different splitting pattern compared to those of 6-methoxyoxindole. Predicted spectroscopic data can serve as a useful reference for structural elucidation[1].
Quantitative Data on Regioisomer Formation
The following table summarizes data on the formation of regioisomers in related indole syntheses, which can provide insights into the factors influencing selectivity in oxindole synthesis. Direct quantitative comparisons for this compound synthesis are not widely reported in the literature, highlighting the need for empirical optimization in specific cases.
| Starting Material | Catalyst/Conditions | Product(s) | Regioisomeric Ratio | Reference |
| 2-Methoxyphenylhydrazone | Saturated HCl/EtOH | 6-Chloroindole & 6-Ethoxyindole | Varies with HCl concentration | Based on principles discussed in methoxy-activated indole synthesis[2] |
| 2-Methoxyphenylhydrazone | ZnCl₂/AcOH | 5-Chloroindole | Major product | Based on principles discussed in methoxy-activated indole synthesis[2] |
Note: This data is for indole synthesis and serves as an illustrative example of how reaction conditions can influence regioselectivity. Researchers should conduct their own optimization studies for this compound synthesis.
Experimental Protocols
Protocol 1: Synthesis of 5-Methoxy-1H-indole-2-acetic acid, methyl ester (Illustrative for Methoxy-Substituted Indole Synthesis)
This protocol, adapted from a literature procedure, details the synthesis of a methoxy-substituted indole derivative and can serve as a procedural basis for developing a synthesis for this compound[3].
Step A: 5-Methoxy-2-nitrophenylacetic acid, 3
-
In a 1-L, three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, place 50 g (0.276 mol) of 5-methoxy-2-nitrotoluene and 250 mL of absolute ethanol.
-
While stirring, add a solution of 76.2 g (0.832 mol) of sodium ethoxide in 250 mL of absolute ethanol.
-
Heat the mixture to 60-65°C and add 48.6 g (0.33 mol) of diethyl oxalate dropwise over 30 minutes.
-
After the addition is complete, stir the mixture at 60-65°C for an additional 2 hours.
-
Cool the reaction mixture in an ice bath and add 250 mL of water.
-
Extract the aqueous layer with ether and then acidify with concentrated hydrochloric acid to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry to yield 5-methoxy-2-nitrophenylacetic acid.
Step B: Methyl 5-methoxy-2-nitrophenylacetate
-
To a solution of the acid from Step A in methanol, add a catalytic amount of sulfuric acid.
-
Reflux the mixture for 4 hours.
-
Remove the methanol under reduced pressure and dissolve the residue in ether.
-
Wash the ether solution with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to give the methyl ester.
Step C: Methyl 4-(5-methoxy-2-nitrophenyl)-3-oxobutyrate, 4
-
In a 1-L, three-necked flask, charge 25.2 g (0.08 mol) of the methyl ester from Step B in 200 mL of reagent-grade methanol.
-
Add 20 mL of ammonium hydroxide.
-
Stir the mixture for 15 minutes.
-
The resulting product can be used in the subsequent cyclization step.
Step D: Cyclization to Methyl 5-methoxy-1H-indole-2-acetate, 5
-
The crude product from Step C is subjected to reductive cyclization using a suitable reducing agent such as iron in acetic acid or catalytic hydrogenation to yield the indole product.
Visualizations
Experimental Workflow: Synthesis and Characterization of Methoxy-Substituted Oxindoles
Caption: General workflow for the synthesis, purification, and characterization of this compound.
Decision Tree for Troubleshooting Regioisomer Formation
Caption: A decision tree to guide troubleshooting efforts when facing regioisomer formation.
References
preventing oxidative degradation of 4-Methoxyoxindole in solution
Technical Support Center: 4-Methoxyoxindole
Guide to Preventing Oxidative Degradation in Solution
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their experiments. As a substituted oxindole, this compound can be susceptible to oxidative degradation in solution, leading to compromised sample integrity, inaccurate results, and loss of biological activity.
This document provides in-depth, field-proven insights and actionable protocols to help you identify, troubleshoot, and prevent the oxidative degradation of your this compound solutions.
Frequently Asked Questions (FAQs)
Q1: What are the first visual signs of this compound degradation?
A visual color change, often to a yellow, pink, or brownish hue, is a primary indicator of degradation.[1] While pure this compound solutions are typically colorless to very pale yellow, the formation of oxidized, conjugated species can impart color. However, significant degradation can occur before any color change is visible. Therefore, you should always rely on analytical methods for confirmation, not just visual cues.
Q2: What are the primary factors that accelerate the oxidative degradation of this compound?
The degradation of this compound is primarily driven by a combination of factors that promote the formation of reactive oxygen species (ROS) or facilitate the molecule's reaction with atmospheric oxygen. The core drivers include:
-
Dissolved Oxygen: The presence of molecular oxygen in the solvent is the most common culprit in autoxidation.[2]
-
Light Exposure: UV-Vis light can provide the energy to initiate radical chain reactions, leading to photodegradation.[3]
-
Elevated Temperature: Higher temperatures increase the rate of chemical reactions, including oxidation.[1]
-
Solvent Choice: Protic solvents or solvents containing peroxide impurities can actively participate in degradation pathways.
-
Solution pH: Non-optimal pH can catalyze degradation. While specific data for this compound is limited, related heterocyclic compounds often show instability at highly acidic or basic pH values.[4][5]
Q3: What is the likely mechanism of oxidation?
While a specific pathway for this compound is not extensively published, the oxindole nucleus is susceptible to oxidation. The reaction likely proceeds via a free-radical chain reaction initiated by an event like light exposure or the presence of metal ion impurities. The electron-donating nature of the methoxy group at the 4-position can influence the electron density of the aromatic ring, potentially affecting its susceptibility to oxidation compared to unsubstituted oxindole. The most vulnerable sites are often the C3 position and the N-H bond of the lactam.
Q4: When should I absolutely use an antioxidant?
Using an antioxidant is strongly recommended under the following circumstances[1][6]:
-
For any long-term storage of solutions (more than a few hours).
-
When the experimental protocol involves heating or prolonged exposure to ambient light and air.
-
If the solvent has not been specifically deoxygenated.
-
When working with very dilute solutions, where the relative concentration of dissolved oxygen to your compound is high.
Troubleshooting Guide: Diagnosing and Solving Degradation
If you suspect your this compound solution has degraded, use the following workflow to diagnose the cause and implement corrective actions.
Experimental Protocols for Stabilization and Analysis
To ensure the integrity of your compound, follow these validated protocols for solution preparation and analysis.
Protocol 1: Deoxygenation of Solvents via Inert Gas Sparging
Rationale: Dissolved oxygen is a key reactant in autoxidation.[2] This protocol removes dissolved gases from the solvent and replaces them with an inert gas, typically argon or nitrogen, creating an environment where oxidation is significantly inhibited.
Materials:
-
High-purity solvent (e.g., HPLC-grade Acetonitrile, Ethanol, or DMSO)
-
Inert gas source (Argon or Nitrogen, high purity) with regulator
-
Sparging tube (a glass tube with a fritted end or a long stainless-steel needle)
-
Solvent reservoir/bottle with a cap that can be pierced
Procedure:
-
Pour the desired volume of solvent into the solvent reservoir.
-
Insert the sparging tube into the solvent, ensuring the tip is near the bottom.
-
Begin bubbling the inert gas through the solvent at a moderate rate (e.g., 100-200 mL/min). A vigorous stream that causes excessive splashing is not necessary.
-
Sparg for at least 15-30 minutes for every 1 liter of solvent.
-
After sparging, remove the tube while maintaining a positive pressure of inert gas over the solvent headspace to prevent re-oxygenation.
-
Immediately seal the container. The solvent is now ready for use.
Protocol 2: Preparation of a Stabilized this compound Solution
Rationale: Antioxidants like Butylated Hydroxytoluene (BHT) act as radical scavengers.[7] They can intercept the radical species that propagate the oxidative chain reaction, thereby protecting the primary compound. This protocol adds a small, effective amount of BHT to the solution.
Materials:
-
This compound powder
-
Deoxygenated solvent (from Protocol 1)
-
BHT (Butylated Hydroxytoluene)
-
Amber glass vials with Teflon-lined caps
-
Analytical balance and volumetric flasks
Procedure:
-
Prepare a 1% (w/v) BHT Stock Solution:
-
Weigh 100 mg of BHT.
-
Dissolve it in 10 mL of deoxygenated ethanol or your chosen solvent in a volumetric flask.
-
Store this stock solution at 2-8°C in a sealed amber vial.
-
-
Prepare the Final this compound Solution:
-
Determine the final concentration and volume of your this compound solution.
-
Calculate the required mass of this compound and weigh it directly into an amber vial.
-
For every 10 mL of final solution volume, add 10 µL of the 1% BHT stock solution. This yields a final BHT concentration of 0.01%, which is effective for stabilization without significantly impacting most assays.[1]
-
Add the deoxygenated solvent to the vial containing the powder and BHT aliquot, bringing it to the final desired volume.
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Blanket the headspace of the vial with inert gas (argon or nitrogen) before tightly sealing the cap.
-
Store at recommended conditions (see Table 1).
-
Protocol 3: Stability-Indicating HPLC Method
Rationale: A stability-indicating method is crucial for accurately assessing degradation. Such a method can separate the intact parent compound (this compound) from its potential degradation products.[6][8] By monitoring the decrease in the parent peak area and the emergence of new peaks over time, you can quantify the rate of degradation and validate your storage conditions.
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Your prepared this compound solution
Procedure:
-
Set up the HPLC System with the following parameters (starting point for optimization):
-
Column: C18 Reverse-Phase
-
Mobile Phase: Gradient elution (see table below)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 5-10 µL
-
Detection Wavelength: 280 nm (or a wavelength determined by a UV scan of this compound)
-
-
Run a sample of your freshly prepared solution (Time Zero).
-
Integrate the peak area for this compound. This is your 100% reference value.
-
-
Store the solution under the conditions you wish to test.
-
Inject samples at subsequent time points (e.g., 24h, 48h, 1 week).
-
Analyze the chromatograms:
-
Look for a decrease in the peak area of the parent compound.
-
Look for the appearance of new peaks, which are potential degradation products.
-
Calculate the percentage of this compound remaining to determine stability.
-
Representative HPLC Gradient:
| Time (min) | % Mobile Phase A (Water + 0.1% FA) | % Mobile Phase B (Acetonitrile) |
| 0.0 | 90% | 10% |
| 20.0 | 10% | 90% |
| 25.0 | 10% | 90% |
| 25.1 | 90% | 10% |
| 30.0 | 90% | 10% |
Summary of Recommended Storage & Handling Conditions
| Parameter | Recommended Condition | Rationale |
| Temperature | Short-Term (≤ 1 week): 2-8°C Long-Term (> 1 week): -20°C or -80°C | Reduces the kinetic rate of degradation reactions.[1] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces atmospheric oxygen, a primary reactant in oxidation.[1] |
| Light | Protect from light | Use amber vials or wrap vials in foil to prevent photodegradation.[3] |
| Solvent | Use high-purity, deoxygenated solvents. Avoid solvents with peroxide impurities (e.g., aged THF or ether). | Minimizes reactive species in the solution. |
| pH | Near Neutral (pH 6-7.5) | Avoids acid- or base-catalyzed hydrolysis or degradation, which can be an issue for related compounds.[4] |
| Antioxidant | Add 0.01% BHT or Ascorbic Acid | Scavenges free radicals to inhibit the propagation of oxidative chain reactions.[1][7] |
References
- 1. benchchem.com [benchchem.com]
- 2. Oxidative degradation of pharmaceuticals: theory, mechanisms and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Effect of pH on the stability of methacholine chloride in solution [pubmed.ncbi.nlm.nih.gov]
- 5. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijmr.net.in [ijmr.net.in]
- 7. Antioxidant activities of 5-hydroxyoxindole and its 3-hydroxy-3-phenacyl derivatives: the suppression of lipid peroxidation and intracellular oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing 4-Methoxyoxindole Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-methoxyoxindole. Our aim is to address common challenges and provide actionable solutions to optimize your synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound, and which is recommended?
A1: Common routes include the Fischer indole synthesis, modern transition-metal-catalyzed methods, and multi-step classical syntheses. For instance, a traditional approach starts from 1-methoxy-2-methyl-3-nitrobenzene, which, after reaction with N,N-dimethylformamide dimethyl acetal and pyrrolidine, is reduced using activated zinc to yield 4-methoxyindole.[1][2] Another established method is the decarboxylation of 4-methoxy-1H-indole-2-carboxylic acid using a copper catalyst in quinoline.[2]
The choice of route depends on factors like available starting materials, scale, and desired purity. For regioselectivity and milder conditions, modern catalytic approaches are often preferred.[1]
Q2: I am experiencing low yields in my this compound synthesis. What are the likely causes and how can I improve them?
A2: Low yields are a common issue and can stem from several factors:
-
Suboptimal Catalyst: The choice of acid or metal catalyst is critical. For Fischer indole synthesis, both Brønsted and Lewis acids can be used, but the ideal catalyst is substrate-dependent.[3][4] It is advisable to screen a panel of catalysts to find the most effective one for your specific reaction.[3]
-
Poor Reaction Conditions: Temperature, solvent, and reaction time significantly impact yield.[5][6][7] Overly harsh conditions can lead to decomposition of starting materials or the product.[6][8] It is recommended to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time.[4][8]
-
Impure Starting Materials: The purity of precursors is crucial, as impurities can lead to side reactions and inhibit the catalyst.[4][7][8]
-
Substituent Effects: The electron-donating nature of the methoxy group can sometimes lead to undesired side reactions.[8]
Q3: I am observing chlorinated byproducts in my synthesis. What is the cause and how can I prevent this?
A3: The formation of chlorinated byproducts is a known side reaction, particularly in Fischer indole synthesis when using methoxy-substituted phenylhydrazones in the presence of hydrochloric acid.[8][9] The methoxy group can be displaced by a chloride ion from the acid catalyst.[8] To prevent this, consider the following:
-
Use a non-chlorinated acid catalyst: Alternatives like sulfuric acid (H₂SO₄), polyphosphoric acid (PPA), or p-toluenesulfonic acid (p-TsOH) can be used.[5][8]
-
Employ a Lewis acid: Lewis acids such as zinc chloride (ZnCl₂) or boron trifluoride (BF₃) can also be effective. However, be aware that with ZnCl₂, substitution of the methoxy group with chlorine may still occur.[8]
Troubleshooting Guide
Issue 1: Low or No Product Formation
This is a frequent challenge in organic synthesis. The following workflow can help diagnose and resolve the issue.
Issue 2: Formation of Multiple Products/Side Reactions
The presence of multiple spots on a TLC plate indicates the formation of byproducts. This can be addressed by refining the reaction parameters.
Catalyst Performance Data
The selection of an appropriate catalyst is paramount for the successful synthesis of this compound. The following table summarizes the performance of various catalysts in related indole syntheses.
| Catalyst | Reaction Type | Substrate | Solvent | Temp (°C) | Yield (%) | Reference |
| In(OTf)₃ | Naphthoquinone-Indole Adduct | 2-hydroxy-1,4-naphthoquinone & indoles | Neat | 110 | High | [5] |
| p-TsOH | Naphthoquinone-Indole Adduct | 2-hydroxy-1,4-naphthoquinone & indoles | Neat | 110 | Low | [5] |
| H₂SO₄ | Naphthoquinone-Indole Adduct | 2-hydroxy-1,4-naphthoquinone & indoles | Neat | 110 | Low | [5] |
| FeCl₃ | Naphthoquinone-Indole Adduct | 2-hydroxy-1,4-naphthoquinone & indoles | Neat | 110 | Low | [5] |
| Sc(OTf)₃ | Naphthoquinone-Indole Adduct | 2-hydroxy-1,4-naphthoquinone & indoles | Neat | 110 | Low | [5] |
| InCl₃ | Naphthoquinone-Indole Adduct | 2-hydroxy-1,4-naphthoquinone & indoles | Neat | 110 | Low | [5] |
| HClO₄-SiO₂ | Bis-indolylmethane Synthesis | Indole & Aldehydes/Ketones | - | RT | Excellent | [5] |
| Copper | Decarboxylation | 4-Methoxy-1H-indole-2-carboxylic acid | Quinoline | Reflux | 94 | [2] |
Key Experimental Protocols
Protocol 1: Synthesis of 4-Methoxyindole via Reductive Cyclization
This protocol is adapted from a classical synthesis route.
Step 1: Synthesis of 1-[(E)-2-(2-methoxy-6-nitrophenyl)vinyl]pyrrolidine [2]
-
To a solution of 1-methoxy-2-methyl-3-nitrobenzene (10 g) in DMF (100 ml), add N,N-dimethylformamide dimethyl acetal (8.74 ml) and pyrrolidine (5.44 ml).
-
Reflux the mixture for 3 hours.
-
Concentrate the mixture to half its volume under vacuum.
-
Pour the remaining mixture into ether/water and extract with ether.
-
Wash the organic phase with saturated NaCl solution and dry over MgSO₄.
-
Evaporate the solvent under vacuum to yield the product.
Step 2: Synthesis of 4-Methoxyindole [2]
-
Prepare activated zinc by stirring zinc powder (150 ml) in 0.5N HCl (500 ml) for 1 hour at room temperature. Filter, wash with water to neutral pH, then with anhydrous ethanol and ether, and dry.
-
To a solution of the compound from Step 1 (10 g) in acetic acid (46 ml), add activated zinc (31.6 g) portionwise, maintaining the temperature between 20 and 30°C with an ice bath.
-
Stir the reaction mixture at room temperature for 30 minutes and then filter.
-
Extract the filtrate with ethyl acetate.
-
Wash the organic phase with NaHCO₃ solution and saturated NaCl solution, then dry over MgSO₄.
-
Evaporate the solvent under vacuum.
-
Purify the residue by silica gel chromatography, eluting with a cyclohexane/ethyl acetate gradient to obtain 4-methoxyindole.
References
- 1. 4-Methoxyindole | High-Purity Research Compound [benchchem.com]
- 2. 4-Methoxyindole synthesis - chemicalbook [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Side Product Formation in Fischer Indole Synthesis
Welcome to the technical support center for the Fischer indole synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their reactions, specifically focusing on the minimization of common side products. My aim is to provide not just protocols, but the underlying mechanistic reasoning to empower you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
Q1: My Fischer indole synthesis is resulting in a low yield and multiple spots on my TLC plate. What are the most common side reactions I should be aware of?
Low yields and the formation of multiple byproducts are frequent challenges in the Fischer indole synthesis.[1] The reaction is notoriously sensitive to reaction parameters.[2][3] The primary culprits are often related to the stability of intermediates and competing reaction pathways. The most common side reactions include:
-
Regioisomer Formation: When using unsymmetrical ketones, the formation of two different enamine intermediates is possible, leading to a mixture of regioisomeric indoles.[2][4] The regioselectivity is influenced by the acidity of the medium, steric effects, and any substitution on the hydrazine.[4]
-
Aldol Condensation Products: Under acidic conditions, the starting aldehyde or ketone can undergo self-condensation, leading to aldol products that can further react and polymerize.[2][3]
-
Friedel-Crafts-type Products: The highly acidic conditions can promote side reactions between the carbocation intermediates and the aromatic rings of the starting materials or products.[2][3]
-
N-N Bond Cleavage: Electron-donating substituents on the carbonyl component can stabilize the intermediate iminylcarbocation, favoring a competing heterolytic N-N bond cleavage over the desired[3][3]-sigmatropic rearrangement.[5][6][7][8] This leads to byproducts such as anilines and other fragmentation products.[7][8]
-
Tar and Resin Formation: Excessively high temperatures or prolonged reaction times can lead to the degradation of starting materials, intermediates, and the final indole product, resulting in the formation of intractable tars.[5][9]
Troubleshooting Guide: A Mechanistic Approach to Problem-Solving
Issue 1: Formation of Regioisomers with Unsymmetrical Ketones
Underlying Cause: The key[3][3]-sigmatropic rearrangement occurs through an enamine (or 'ene-hydrazine') intermediate.[10][11][12] An unsymmetrical ketone can form two different enamines, leading to two regioisomeric indole products. The direction of enolization is influenced by both kinetic and thermodynamic factors, which are in turn affected by the reaction conditions.
Visualizing the Problem:
Caption: Regioisomer formation from an unsymmetrical ketone.
Troubleshooting Strategies:
| Strategy | Rationale | Recommended Protocol |
| Acid Catalyst Selection | The strength of the acid catalyst can significantly influence the direction of enolization. Stronger acids, like methanesulfonic acid, tend to favor the formation of the less substituted enamine (kinetic product).[13] | Screen a range of Brønsted acids (p-toluenesulfonic acid, HCl) and Lewis acids (ZnCl₂, BF₃·OEt₂). Polyphosphoric acid (PPA) is often effective for driving the reaction to the thermodynamically more stable product.[1][14] |
| Temperature Control | Lower temperatures generally favor the kinetically controlled product, while higher temperatures allow for equilibration to the thermodynamically more stable enamine. | Start with milder conditions (e.g., 80°C) and gradually increase the temperature while monitoring the reaction by TLC to find the optimal balance between reaction rate and selectivity.[14] |
| Use of Zeolite Catalysts | The microporous structure of zeolites can impose spatial constraints, favoring the formation of the less sterically hindered indole isomer.[15] Zeolite beta has shown high shape-selectivity in certain cases.[15] | Employ zeolite beta as a heterogeneous catalyst. The reaction can be run in a suitable solvent at elevated temperatures. The catalyst can be filtered off upon completion. |
Issue 2: Competing N-N Bond Cleavage
Underlying Cause: The success of the Fischer indole synthesis hinges on the pericyclic[3][3]-sigmatropic rearrangement (an aza-Cope rearrangement) of the protonated enamine intermediate.[10][11][16][17] However, if the intermediate carbocation formed by heterolytic N-N bond cleavage is significantly stabilized, this pathway can compete with or even dominate the desired rearrangement. This is particularly problematic for substrates with strong electron-donating groups on the carbonyl-derived portion.[5][7][8]
Visualizing the Competing Pathways:
Caption: Competing pathways for the protonated enamine intermediate.
Troubleshooting Strategies:
| Strategy | Rationale | Recommended Protocol |
| Catalyst Modification | Lewis acids, such as ZnCl₂ or ZnBr₂, can coordinate to the nitrogen atoms, potentially disfavoring the N-N bond cleavage and promoting the desired rearrangement.[7] | For substrates prone to N-N bond cleavage, switch from a Brønsted acid to a Lewis acid like zinc chloride. Start with stoichiometric amounts and optimize as needed. |
| Substrate Modification | If possible, modify the substrate to reduce the electron-donating ability of the problematic substituent. This may involve using a protecting group that can be removed after the indole formation. | This is highly substrate-dependent and requires a careful synthetic strategy. For example, an electron-rich aromatic ring could be temporarily substituted with an electron-withdrawing group. |
| Milder Reaction Conditions | Harsher conditions (strong acids, high temperatures) can favor fragmentation pathways. | Employ milder acids (e.g., acetic acid) and lower reaction temperatures.[14] Microwave-assisted synthesis can sometimes provide rapid heating to the desired temperature, minimizing the time for side reactions to occur.[1] |
Experimental Protocols
Protocol 1: General Procedure for Fischer Indole Synthesis with PPA
This protocol is a general guideline for the synthesis of an indole using polyphosphoric acid (PPA) as the catalyst.
-
Hydrazone Formation (Optional - can be a one-pot reaction):
-
In a round-bottom flask, dissolve the arylhydrazine (1 equivalent) and the ketone or aldehyde (1.05 equivalents) in a minimal amount of ethanol or acetic acid.
-
Add a catalytic amount of acetic acid if not already used as the solvent.
-
Heat the mixture at reflux for 1-2 hours, monitoring by TLC until the starting materials are consumed.
-
If the hydrazone precipitates upon cooling, it can be filtered and washed with cold ethanol. Otherwise, the solvent can be removed under reduced pressure.
-
-
Indolization:
-
In a separate flask equipped with a mechanical stirrer and a thermometer, preheat polyphosphoric acid (PPA) to 80-100°C.
-
Carefully add the crude or purified hydrazone to the hot PPA with vigorous stirring.
-
Increase the temperature to 120-160°C and maintain for 15-60 minutes. The reaction mixture will typically darken. Monitor the reaction progress by TLC.[1]
-
Allow the reaction mixture to cool to below 100°C and then carefully pour it onto crushed ice with stirring.
-
The solid indole product will precipitate. Collect the solid by filtration, wash thoroughly with water, and then with a small amount of cold ethanol to remove impurities.[1]
-
The crude product can be further purified by recrystallization or column chromatography.
-
Protocol 2: Microwave-Assisted Fischer Indole Synthesis
This protocol is adapted for a microwave-assisted synthesis, which can often reduce reaction times and improve yields.[1]
-
Reaction Setup:
-
In a microwave-safe vial, combine the arylhydrazine hydrochloride (1 equivalent) and the ketone or aldehyde (1.1 equivalents) in a suitable solvent (e.g., THF, ethanol).
-
Seal the vial with a cap.
-
-
Microwave Irradiation:
-
Place the vial in the microwave reactor.
-
Heat the reaction mixture to a temperature between 120-180°C for 10-30 minutes. The optimal temperature and time should be determined empirically for each substrate.
-
-
Work-up and Purification:
-
Cool the reaction vial to room temperature.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
References
- 1. benchchem.com [benchchem.com]
- 2. scienceinfo.com [scienceinfo.com]
- 3. testbook.com [testbook.com]
- 4. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 12. jk-sci.com [jk-sci.com]
- 13. m.youtube.com [m.youtube.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Aza-Cope rearrangement - Wikipedia [en.wikipedia.org]
- 17. Aza-Cope Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]
addressing high variability in 4-Methoxyoxindole experimental results
Introduction: Navigating the Challenges of 4-Methoxyoxindole
Welcome to the technical support guide for this compound. As a key structural motif and versatile building block in medicinal chemistry, this compound is instrumental in the synthesis of numerous compounds targeting pathways in oncology, neurology, and infectious diseases.[1][2][3] Its electron-rich aromatic system and reactive C3 position make it an excellent synthetic intermediate, but also introduce significant challenges related to stability and reactivity.[4]
Many researchers, from seasoned drug development professionals to academic scientists, encounter high variability in experimental outcomes—inconsistent yields, unexpected side products, and poor reproducibility. This guide is designed to serve as a centralized resource to troubleshoot these issues. By understanding the underlying chemical principles governing the behavior of this compound, you can design more robust, reproducible, and successful experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the properties, handling, and storage of this compound. Getting these basics right is the first step in mitigating experimental variability.
Q1: What are the primary causes of this compound degradation?
A1: The primary degradation pathways for this compound, like other electron-rich indole derivatives, are oxidation and exposure to strong acids or bases.[5][6]
-
Oxidation: The indole ring is susceptible to air oxidation, particularly when in solution.[5] This process can be accelerated by light and heat, leading to the formation of colored impurities and reducing the compound's purity over time.[7] The C3 position is particularly prone to oxidation.
-
Acid/Base Instability: In strongly acidic conditions, the indole ring can be protonated, potentially leading to dimerization or other side reactions.[5] Strong bases can deprotonate the N-H group, and while often a desired step in synthesis, prolonged exposure or reactive conditions can lead to undesired follow-on reactions.
Q2: What are the optimal storage conditions for solid this compound?
A2: To ensure long-term stability and prevent degradation, solid this compound should be stored with the following precautions:[1][7]
| Condition | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | Slows the rate of potential degradation reactions.[1] |
| Atmosphere | Under an inert gas (Argon or Nitrogen) | Minimizes exposure to atmospheric oxygen and moisture, preventing oxidative degradation.[7][8] |
| Light | In an amber or opaque vial | Protects the compound from light-induced (photolytic) degradation.[5][7] |
| Container | Tightly sealed glass container | Prevents ingress of moisture and oxygen. Glass is preferred over plastic for long-term storage of organic compounds.[7] |
Q3: How should I prepare and store stock solutions of this compound?
A3: Stock solutions are more susceptible to degradation than the solid compound.
-
Solvent Choice: Use dry, de-gassed solvents. Anhydrous DMSO or DMF are common choices for biological assays, while anhydrous THF or Dioxane are often used for organic synthesis.
-
Preparation: Prepare solutions under an inert atmosphere (e.g., in a glove box or using Schlenk techniques).[9] Use solvents from a sealed bottle, preferably packaged under an inert atmosphere.[8][10]
-
Storage: Store stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Repeatedly opening a stock solution container introduces oxygen and moisture, which can degrade the compound.[11]
Part 2: Troubleshooting Guide for Experimental Variability
This section is organized by experimental phase to help you pinpoint and resolve specific issues leading to inconsistent results.
Issue 1: Inconsistent Yields and Purity in Synthesis
Q: My synthesis of this compound (or a derivative) gives highly variable yields, ranging from 30% to 80%. What's causing this?
A: This is a common and frustrating problem. The variability almost always stems from inconsistent control over the reaction environment, reagent quality, or setup.
Root Cause Analysis & Solutions:
-
Atmospheric Contamination (Oxygen & Moisture):
-
Why it Matters: Many reactions for synthesizing oxindoles, especially those involving palladium catalysis or strong bases like organolithiums, are extremely sensitive to air and moisture.[11][12] Oxygen can lead to oxidative side products, while water can quench sensitive reagents and catalysts.
-
Troubleshooting Protocol:
-
Glassware Preparation: Ensure all glassware is rigorously dried in an oven (at >120°C for at least 4 hours) and assembled while hot, then cooled under a stream of dry nitrogen or argon.[10]
-
Inert Atmosphere: The reaction must be performed under a slight positive pressure of an inert gas (Nitrogen or Argon). Use a gas bubbler to monitor the pressure.[8][10] Simply using a drying tube is insufficient as it does not prevent oxygen from entering the system.[8]
-
Reagent & Solvent Handling: Use anhydrous solvents and reagents. For liquids, use syringe techniques to transfer them from Sure/Seal™ or AcroSeal packaging.[8][11] For solids, weigh them quickly and, if highly sensitive, handle them inside an inert atmosphere glove box.[7]
-
-
-
Reagent Quality and Stoichiometry:
-
Why it Matters: The purity of starting materials and reagents is critical. For example, in a palladium-catalyzed cyclization, the quality of the palladium source and the ligand can drastically affect catalytic activity.[12] Inaccurate measurement of the limiting reagent will directly impact theoretical yield calculations.
-
Troubleshooting Protocol:
-
Verify Reagent Purity: If possible, verify the purity of key starting materials by ¹H NMR or LC-MS before use. Use freshly opened reagents when possible.
-
Precise Measurement: Use calibrated balances and syringes. For small-scale reactions, it is often better to add a sensitive reagent as a solution of known concentration rather than trying to weigh a few milligrams.[13][14]
-
Active Catalyst: For catalytic reactions, ensure your catalyst is active. Some catalysts degrade upon storage. Consider using a fresh bottle or a different batch.
-
-
Workflow: Ensuring a Reproducible Reaction Setup
Below is a Graphviz diagram illustrating a robust workflow for setting up an air-sensitive reaction to improve reproducibility.
Caption: Workflow for setting up an air-sensitive reaction.
Issue 2: Appearance of Unknown Impurities During Workup and Purification
Q: After my reaction, I see multiple unexpected spots on my TLC plate or peaks in my LC-MS. Where are they coming from?
A: Impurities can be generated during the reaction (see Issue 1) or, very commonly, during the workup and purification steps. The oxindole core is sensitive to both the conditions and the duration of these procedures.
Root Cause Analysis & Solutions:
-
Degradation on Silica Gel:
-
Why it Matters: Standard silica gel is slightly acidic (pH ~6-7) and can cause degradation of sensitive compounds, including electron-rich indoles.[5] Streaking on the TLC plate or loss of material during column chromatography are common symptoms.
-
Troubleshooting Protocol:
-
Neutralize Silica: For column chromatography, consider using silica gel that has been neutralized. This can be done by preparing a slurry of the silica in a solvent system containing a small amount of a non-nucleophilic base, like triethylamine (~0.5-1% v/v), before packing the column.
-
Alternative Stationary Phases: If the compound is highly sensitive, consider using a less acidic stationary phase, such as alumina (basic or neutral) or Florisil.
-
Minimize Contact Time: Do not let the compound sit on the column for extended periods. Elute the product as quickly as is reasonably possible while still achieving good separation.
-
-
-
Oxidation During Solvent Removal:
-
Why it Matters: Removing solvent on a rotary evaporator exposes the compound to air, often at elevated temperatures. This combination is ideal for promoting oxidation. If your purified product solution is colorless but the resulting solid/oil is yellow or brown, this is a likely cause.
-
Troubleshooting Protocol:
-
Use Low Temperature: Evaporate the solvent at the lowest practical temperature (e.g., use a 25-30°C water bath).
-
Break Vacuum with Inert Gas: Once the solvent is removed, break the vacuum on the rotary evaporator by introducing nitrogen or argon, not air.
-
Immediate Storage: Transfer the purified, dry compound to a suitable storage vial and place it under an inert atmosphere immediately.[7]
-
-
Standardized QC Protocol: Post-Purification
To ensure the material you are using for subsequent experiments is of high and consistent quality, a standardized QC check is essential.
| Technique | Parameter to Check | Acceptance Criteria |
| ¹H NMR | Purity and Structural Integrity | Absence of solvent peaks (except for specified residual solvent) and impurity signals. Integral ratios should match the expected structure. |
| LC-MS | Purity and Identity | Purity >95% by area normalization (e.g., at 254 nm). Observed mass [M+H]⁺ or [M-H]⁻ should be within ±0.1 Da of the calculated mass. |
| Appearance | Color and Form | Should be a consistent color and physical form (e.g., "off-white crystalline powder").[1] A change in color (e.g., to yellow or brown) indicates potential degradation. |
Issue 3: Poor Reproducibility in Biological Assays
Q: I'm using this compound as a scaffold for a biological screen, but the dose-response curves are inconsistent between experiments.
A: Assuming the assay itself is validated, the problem often lies with the stability and handling of the compound in the assay medium.
Root Cause Analysis & Solutions:
-
Compound Degradation in Assay Medium:
-
Why it Matters: Aqueous buffer and cell culture media (typically at pH ~7.4 and 37°C) can be harsh environments. The compound may degrade over the course of the experiment (e.g., hours to days), effectively lowering its concentration and leading to variable results.[5][15]
-
Troubleshooting Protocol: Medium Stability Study
-
Incubate Compound: Prepare a solution of this compound in your exact assay medium (including any sera or additives) at the final assay concentration.
-
Time Points: Incubate this solution under the exact assay conditions (e.g., 37°C, 5% CO₂).
-
Analyze: At various time points (e.g., 0, 2, 8, 24 hours), take an aliquot and analyze it by LC-MS to quantify the amount of remaining parent compound.
-
Evaluate: If the concentration drops significantly over the assay duration, the experimental window may need to be shortened, or the compound may need to be re-dosed.
-
-
-
Solubility and Aggregation Issues:
-
Why it Matters: Many organic molecules have poor aqueous solubility. If the compound crashes out of solution in the assay medium, its effective concentration will be much lower and more variable than intended.
-
Troubleshooting Protocol:
-
Check Final DMSO Concentration: Ensure the final concentration of your DMSO (or other organic solvent) co-solvent is low (typically <0.5%) and consistent across all wells.
-
Visual Inspection: After adding the compound to the assay medium, visually inspect the solution (and wells under a microscope) for any signs of precipitation.
-
Solubility Measurement: If problems persist, perform a formal kinetic solubility assay to determine the maximum soluble concentration in your specific buffer.
-
-
Decision Tree: Troubleshooting Assay Variability
This diagram provides a logical path for diagnosing the source of inconsistent biological data.
Caption: Decision tree for troubleshooting assay variability.
References
- 1. goldbio.com [goldbio.com]
- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 7. ossila.com [ossila.com]
- 8. ehs.umich.edu [ehs.umich.edu]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 12. Oxindole synthesis [organic-chemistry.org]
- 13. How To Run A Reaction [chem.rochester.edu]
- 14. How To Run A Reaction [chem.rochester.edu]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Refinement of 4-Methoxyoxindole Purification
Welcome to the technical support center for the purification of 4-Methoxyoxindole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the separation of this compound from common impurities encountered during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The impurity profile of this compound largely depends on the synthetic route employed. A prevalent method for its synthesis is the oxidation of 4-Methoxyindole. Based on this, common impurities include:
-
Unreacted Starting Material: Residual 4-Methoxyindole is a primary impurity.
-
Positional Isomers: Depending on the starting materials and reaction conditions, other methoxyoxindole isomers such as 5-Methoxyoxindole, 6-Methoxyoxindole, and 7-Methoxyoxindole may be formed.
-
Over-oxidation Products: Harsh oxidation conditions can lead to the formation of isatin derivatives (e.g., 4-Methoxyisatin) or other degradation products.
-
Byproducts from Reagents: Residual reagents or byproducts from the oxidizing agent (e.g., succinimide from N-bromosuccinimide) can also be present.
Q2: My column chromatography separation of this compound is not effective. The fractions are still impure. What can I do?
A2: Poor separation in column chromatography can be due to several factors. Here are some troubleshooting steps:
-
Optimize the Solvent System: this compound is a polar compound. Start with a non-polar solvent system and gradually increase the polarity. A common eluent system is a gradient of hexane and ethyl acetate. If your compound is eluting too quickly with impurities, decrease the initial polarity. If it is stuck on the column, increase the polarity of the eluent.
-
Check the Stationary Phase: Silica gel is the most common stationary phase for the purification of oxindoles. Ensure that the silica gel is of appropriate mesh size and is packed uniformly to avoid channeling. For highly polar or basic impurities, consider using neutral or basic alumina.
-
Adjust the Flow Rate: A slower flow rate can improve separation by allowing for better equilibration between the stationary and mobile phases.
-
Sample Loading: Ensure the sample is dissolved in a minimum amount of solvent and loaded as a concentrated band. Overloading the column can lead to poor separation.
Q3: I am having trouble recrystallizing this compound. It either "oils out" or the recovery is very low. What should I do?
A3: Recrystallization is a powerful technique for final purification, but it requires careful solvent selection and technique.
-
Solvent Selection: The ideal solvent should dissolve this compound poorly at room temperature but well at elevated temperatures. For "oiling out," this often means the boiling point of the solvent is too high or the solution is too concentrated. Try a lower boiling point solvent or use more solvent. A solvent pair system, such as ethanol/water or ethyl acetate/hexane, can be effective. Dissolve the compound in the "good" solvent at an elevated temperature and slowly add the "poor" solvent until turbidity appears, then reheat to clarify and cool slowly.
-
Cooling Rate: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of purer, larger crystals.
-
Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the meniscus or adding a seed crystal of pure this compound.
Troubleshooting Guides
Column Chromatography Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| This compound does not move down the column | Solvent system is too non-polar. | Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture). |
| All compounds elute together at the solvent front | Solvent system is too polar. | Decrease the initial polarity of the eluent (e.g., start with a higher percentage of hexane). |
| Poor separation between this compound and an impurity | Inappropriate solvent system or column packing. | 1. Run a new TLC to find a solvent system with a better separation of spots (ΔRf > 0.2). 2. Use a finer mesh silica gel or a longer column. 3. Try a different stationary phase like alumina. |
| Streaking or tailing of the this compound band | Compound is interacting strongly with the stationary phase (e.g., acidic silanol groups on silica). | 1. Add a small amount of a polar modifier like methanol (1-2%) or triethylamine (0.1-1%) to the eluent to reduce tailing of basic compounds. 2. Use neutral alumina as the stationary phase. |
Recrystallization Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| "Oiling out" (product separates as a liquid) | 1. Solution is too concentrated. 2. Cooling is too rapid. 3. Solvent boiling point is too high. | 1. Add more hot solvent to dissolve the oil and then allow to cool slowly. 2. Allow the solution to cool to room temperature before ice bath cooling. 3. Switch to a lower boiling point solvent or use a solvent-pair system. |
| Low recovery of purified this compound | 1. Too much solvent was used. 2. The compound is significantly soluble in the cold solvent. 3. Premature crystallization during hot filtration. | 1. Concentrate the filtrate and cool to obtain a second crop of crystals. 2. Ensure the solution is thoroughly cooled in an ice bath before filtration. 3. Use a pre-heated funnel and filter flask for hot filtration. |
| No crystals form upon cooling | 1. The solution is not saturated. 2. The compound is a slow-crystallizing material. | 1. Evaporate some of the solvent to increase the concentration. 2. Scratch the inner surface of the flask with a glass rod or add a seed crystal. 3. Allow the solution to stand for a longer period, even overnight. |
| Product is still impure after recrystallization | 1. Inappropriate solvent choice. 2. Impurities have similar solubility. 3. Inefficient removal of mother liquor. | 1. Rescreen for a solvent that has a large solubility difference between the product and the impurity. 2. A second recrystallization or column chromatography may be necessary. 3. Wash the collected crystals with a small amount of ice-cold fresh solvent. |
Experimental Protocols
Protocol 1: Purification of this compound by Column Chromatography
This protocol assumes a crude mixture containing this compound and less polar impurities (like unreacted 4-Methoxyindole) and more polar impurities.
-
Preparation of the Stationary Phase (Slurry Packing):
-
Place a small piece of cotton or glass wool at the bottom of a chromatography column.
-
Add a layer of sand (approx. 1-2 cm).
-
In a beaker, make a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 Hexane:Ethyl Acetate).
-
Pour the slurry into the column and allow it to pack under gravity, gently tapping the column to ensure even packing.
-
Add another layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimum amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Carefully add the dissolved sample to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin elution with the initial non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate).
-
Gradually increase the polarity of the mobile phase (gradient elution). A typical gradient might be from 95:5 to 70:30 Hexane:Ethyl Acetate.
-
Collect the eluate in fractions (e.g., 10-20 mL per test tube).
-
-
Monitoring the Separation:
-
Monitor the fractions using Thin-Layer Chromatography (TLC) with an appropriate solvent system.
-
Visualize the spots under a UV lamp.
-
Combine the fractions containing pure this compound.
-
-
Isolation of the Purified Compound:
-
Remove the solvent from the combined pure fractions using a rotary evaporator.
-
Protocol 2: Recrystallization of this compound
This protocol describes a general procedure for recrystallization. The choice of solvent or solvent system should be determined by preliminary solubility tests.
-
Dissolving the Crude Product:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen recrystallization solvent (e.g., ethanol).
-
Heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more solvent dropwise if necessary to achieve complete dissolution at the boiling point.
-
-
Hot Filtration (if insoluble impurities are present):
-
If there are insoluble materials, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Collection of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
-
Drying:
-
Dry the purified crystals in a vacuum oven or by air drying.
-
Data Presentation
Table 1: Recommended Solvent Systems for Column Chromatography of this compound
| Stationary Phase | Eluent System (Gradient) | Application Notes |
| Silica Gel | Hexane / Ethyl Acetate | A good starting point for general purification. A gradient from 5% to 30% ethyl acetate is often effective. |
| Silica Gel | Dichloromethane / Methanol | Effective for more polar impurities. A gradient from 0% to 5% methanol can be used. |
| Neutral Alumina | Hexane / Ethyl Acetate | Useful if the compound is sensitive to acidic silica gel or if basic impurities are present. |
Table 2: Suggested Solvents for Recrystallization of this compound
| Solvent / Solvent System | Rationale |
| Ethanol | This compound may have good solubility in hot ethanol and lower solubility when cold. |
| Ethyl Acetate / Hexane | A versatile solvent-pair system. Dissolve in hot ethyl acetate and add hexane as the anti-solvent. |
| Toluene | Aromatic compounds sometimes crystallize well from aromatic solvents. |
| Ethanol / Water | Another common solvent-pair system. Dissolve in hot ethanol and add water as the anti-solvent. |
Visualizations
Synthetic and Purification Workflow
Caption: Synthetic and purification workflow for this compound.
Troubleshooting Logic for Poor Column Chromatography Separation
Caption: Troubleshooting logic for poor column chromatography separation.
Technical Support Center: Scaling Up 4-Methoxyoxindole Synthesis
Welcome to the technical support center for the synthesis of 4-Methoxyoxindole. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for scaling up the synthesis of this compound from the laboratory to the pilot plant.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound suitable for scaling up?
A1: While various methods exist for oxindole synthesis, a practical approach for scaling up to this compound is the Stollé synthesis . This method involves the reaction of an aniline (in this case, 3-methoxyaniline) with an α-haloacyl chloride or oxalyl chloride, followed by a cyclization step.[1] Another potential route is the reductive cyclization of a substituted nitrophenylacetate, such as methyl 2-(2-nitro-6-methoxyphenyl)acetate.
Q2: What are the primary challenges when moving from lab to pilot scale for this synthesis?
A2: Key challenges include:
-
Thermal Management: The cyclization step, often a Friedel-Crafts reaction, can be exothermic. Managing heat dissipation in a larger reactor is critical to prevent side reactions and ensure product quality.
-
Mixing Efficiency: Inadequate mixing can lead to localized "hot spots" or areas of high reagent concentration, resulting in impurity formation.
-
Reagent Addition: The rate of addition of reagents, particularly the cyclizing agent (e.g., a Lewis acid), becomes more critical at a larger scale to control the reaction rate and temperature.
-
Work-up and Product Isolation: Phase separations and extractions can be more complex at the pilot scale. Product isolation, often through crystallization, may require re-optimization of solvent systems and cooling profiles.
-
Safety: Handling larger quantities of reagents, some of which may be corrosive or toxic, requires stringent safety protocols and appropriate personal protective equipment (PPE).
Q3: How does the purity of starting materials impact the pilot-scale synthesis?
A3: The purity of starting materials like 3-methoxyaniline is crucial. Impurities can lead to the formation of side products that are difficult to separate from the desired this compound, complicating the purification process and potentially lowering the overall yield and product quality. It is highly recommended to use high-purity starting materials for pilot-scale runs.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format.
Problem 1: Low Yield of this compound
-
Question: My pilot-scale batch resulted in a significantly lower yield compared to the lab-scale synthesis. What are the likely causes?
-
Answer:
-
Incomplete Reaction: The reaction may not have gone to completion. At a larger scale, reaction times may need to be extended due to different mixing and heat transfer characteristics. Monitor the reaction progress using an appropriate analytical technique like HPLC or TLC.
-
Side Reactions: Elevated temperatures due to poor heat dissipation can lead to the formation of byproducts. Ensure the reactor's cooling system is adequate and that the temperature is carefully controlled throughout the reaction.
-
Reagent Degradation: Some reagents may be sensitive to prolonged exposure to reaction conditions. Consider if the extended reaction time at the pilot scale is causing degradation.
-
Problem 2: High Levels of Impurities in the Final Product
-
Question: The isolated this compound from the pilot batch is showing significant impurities that were not prominent at the lab scale. What could be the source of these impurities?
-
Answer:
-
Poor Mixing: Inefficient mixing can create localized areas of high reagent concentration, leading to the formation of over-reacted or side products. Ensure the agitator speed and design are appropriate for the reactor volume and reaction mass.
-
Temperature Gradients: "Hot spots" within the reactor can promote side reactions. A jacketed reactor with good temperature control is essential.
-
Work-up Issues: Inefficient phase separation during aqueous work-up can lead to impurities being carried through to the final product. Allow for adequate separation time and consider the use of brine washes to improve separation.
-
Problem 3: Difficulty in Product Isolation and Purification
-
Question: I am struggling to crystallize the this compound at a larger scale, and the product is oily. What can I do?
-
Answer:
-
Solvent System: The optimal solvent system for crystallization can change with scale. You may need to re-screen for suitable anti-solvents or solvent mixtures.
-
Cooling Rate: A slow and controlled cooling rate is often necessary for good crystal formation. "Crashing out" the product by rapid cooling can lead to the formation of oils or amorphous solids.
-
Seeding: If you have a small amount of pure, crystalline this compound, using it to "seed" the batch can promote crystallization.
-
Purity: The presence of impurities can inhibit crystallization. It may be necessary to perform a preliminary purification step, such as a charcoal treatment or a short silica gel plug filtration, before crystallization.
-
Experimental Protocols
Lab-Scale Synthesis of this compound via Stollé Synthesis
This protocol is a representative example based on the principles of the Stollé synthesis.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 3-Methoxyaniline | 123.15 | 10.0 g | 0.081 |
| Chloroacetyl chloride | 112.94 | 10.1 g (7.1 mL) | 0.089 |
| Aluminum chloride (AlCl₃) | 133.34 | 24.3 g | 0.182 |
| Dichloromethane (DCM) | - | 150 mL | - |
| 1 M Hydrochloric acid | - | 100 mL | - |
| Saturated sodium bicarbonate | - | 100 mL | - |
| Brine | - | 50 mL | - |
| Anhydrous magnesium sulfate | - | - | - |
| Toluene | - | For recrystallization | - |
Procedure:
-
Acylation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 3-methoxyaniline (10.0 g) in dichloromethane (100 mL). Cool the solution to 0 °C in an ice bath. Slowly add chloroacetyl chloride (7.1 mL) dropwise over 15 minutes, ensuring the temperature remains below 5 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Work-up 1: Quench the reaction by slowly adding water (50 mL). Separate the organic layer, and wash it with 1 M hydrochloric acid (50 mL), followed by saturated sodium bicarbonate solution (50 mL), and finally brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-chloro-N-(3-methoxyphenyl)acetamide.
-
Cyclization: In a 500 mL round-bottom flask, suspend aluminum chloride (24.3 g) in dichloromethane (50 mL) and cool to 0 °C. Add the crude 2-chloro-N-(3-methoxyphenyl)acetamide to this suspension portion-wise over 20 minutes, keeping the temperature below 10 °C. After the addition, heat the mixture to reflux (approx. 40 °C) for 4 hours.
-
Work-up 2: Cool the reaction mixture to 0 °C and carefully quench by slowly adding ice-cold water (100 mL). Stir vigorously for 30 minutes. Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL). Combine the organic layers, wash with water (50 mL) and brine (50 mL), dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization from hot toluene to yield this compound as a solid.
Data Presentation
Table 1: Comparison of Lab vs. Pilot Scale Parameters for this compound Synthesis
| Parameter | Lab Scale (e.g., 10 g) | Pilot Scale (e.g., 1 kg) | Key Considerations for Scale-Up |
| 3-Methoxyaniline | 10 g | 1 kg | Ensure consistent purity between scales. |
| Chloroacetyl chloride | 1.1 eq | 1.1 eq | Control addition rate to manage exotherm. |
| Aluminum chloride | 2.25 eq | 2.25 eq | Addition needs to be carefully controlled due to exotherm. |
| Solvent Volume | ~15 mL / g | ~10-15 mL / g | May need to adjust for efficient mixing and heat transfer. |
| Reaction Temperature | 0 °C to RT (Acylation), 40 °C (Cyclization) | 0-5 °C (Acylation), 40-45 °C (Cyclization) | Maintain strict temperature control with a jacketed reactor. |
| Reaction Time | 1 hr (Acylation), 4 hr (Cyclization) | 2-3 hrs (Acylation), 6-8 hrs (Cyclization) | Monitor reaction completion; may be longer at scale. |
| Typical Yield | 60-70% | 50-65% | Yields may be slightly lower due to scale-up challenges. |
| Purification | Recrystallization | Recrystallization | May require optimization of solvent volumes and cooling profile. |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the pilot-scale synthesis of this compound.
Troubleshooting Guide
Caption: Troubleshooting decision tree for this compound synthesis scale-up.
References
Validation & Comparative
4-Methoxyoxindole: Unveiling its Potential as a Selective Kinase Inhibitor
Initial investigations into the kinase inhibitory activity of 4-methoxyoxindole have yet to yield conclusive public data. While the oxindole scaffold is a well-established pharmacophore in the development of kinase inhibitors, the specific derivative, this compound, remains largely uncharacterized in this regard. This guide will explore the broader context of oxindole-based kinase inhibitors, outline the methodologies for validating a novel inhibitor, and present a comparative framework that could be utilized should this compound be identified as a selective kinase inhibitor in future studies.
The oxindole core structure has proven to be a versatile scaffold in medicinal chemistry, giving rise to a number of potent and selective kinase inhibitors. These compounds have been successfully developed to target a range of kinases implicated in diseases such as cancer and inflammatory disorders. However, the specific biological activity of this compound as a kinase inhibitor has not been detailed in the currently available scientific literature.
The Path to Validation: A Methodological Overview
To ascertain whether this compound possesses selective kinase inhibitory properties, a systematic experimental approach is required. This typically involves a multi-tiered screening and validation process.
Experimental Protocols
1. Primary Kinase Screening:
-
Objective: To identify potential kinase targets of this compound from a broad panel of kinases.
-
Methodology: A high-throughput screening (HTS) format is commonly employed, such as a radiometric assay (e.g., 33P-ATP filter binding) or a fluorescence-based assay (e.g., LanthaScreen™, Z'-LYTE™). This compound would be tested at a single high concentration (e.g., 10 µM) against a large panel of recombinant human kinases (e.g., the DiscoverX KINOMEscan™ panel). The percentage of inhibition for each kinase is determined.
2. Dose-Response and IC50 Determination:
-
Objective: To quantify the potency of this compound against the "hit" kinases identified in the primary screen.
-
Methodology: For each confirmed hit, a dose-response curve is generated by incubating the kinase with serial dilutions of this compound. The half-maximal inhibitory concentration (IC50) is then calculated. This is a measure of the concentration of the inhibitor required to reduce the activity of the kinase by 50%.
3. Orthogonal and Cellular Assays:
-
Objective: To confirm the on-target activity in a cellular context and rule out assay-specific artifacts.
-
Methodology:
-
Western Blotting: Cells treated with this compound can be analyzed for the phosphorylation status of the direct downstream substrate of the target kinase. A reduction in phosphorylation would indicate target engagement.
-
Cellular Thermal Shift Assay (CETSA): This method assesses the binding of the inhibitor to its target in intact cells by measuring the thermal stabilization of the protein upon ligand binding.
-
Cell Viability/Proliferation Assays: The effect of this compound on the growth of cancer cell lines known to be dependent on the target kinase can be evaluated using assays such as MTT or CellTiter-Glo®.
-
A Comparative Framework for Future Analysis
Should this compound be validated as a selective inhibitor of a particular kinase, a comparative guide would be essential for researchers. This guide would objectively compare its performance against other known selective inhibitors of the same target. The following tables and diagrams illustrate how such a comparison would be structured.
Hypothetical Kinase Target: Kinase X
For the purpose of this illustration, let us assume that this compound is found to be a selective inhibitor of "Kinase X".
Table 1: In Vitro Potency and Selectivity Comparison
| Compound | Target Kinase | IC50 (nM) | Selectivity Score (S-Score) | Off-Target Kinases (Inhibition >50% @ 1µM) |
| This compound | Kinase X | TBD | TBD | TBD |
| Alternative Inhibitor 1 | Kinase X | 15 | 0.02 | Kinase Y, Kinase Z |
| Alternative Inhibitor 2 | Kinase X | 50 | 0.05 | Kinase A |
| Staurosporine (Non-selective) | Multiple | 5 | >0.5 | >200 kinases |
TBD: To be determined through experimental validation.
Table 2: Cellular Activity Comparison
| Compound | Cell Line | Target Inhibition (IC50, nM) | Anti-proliferative Activity (GI50, µM) |
| This compound | Cell Line A (Kinase X dependent) | TBD | TBD |
| Alternative Inhibitor 1 | Cell Line A (Kinase X dependent) | 100 | 0.5 |
| Alternative Inhibitor 2 | Cell Line A (Kinase X dependent) | 250 | 1.2 |
TBD: To be determined through experimental validation.
Visualizing the Scientific Workflow and Signaling Context
Diagrams are crucial for conveying complex information concisely. Below are examples of how Graphviz could be used to illustrate the experimental workflow and the signaling pathway involving our hypothetical "Kinase X".
Caption: Experimental workflow for validating a novel kinase inhibitor.
The Oxindole Scaffold: A Comparative Guide to Biological Activity with a Focus on 4-Methoxyoxindole
In the landscape of medicinal chemistry, the oxindole scaffold stands out as a privileged structure, forming the core of numerous natural products and synthetic compounds with a remarkable breadth of biological activities.[1] Its inherent ability to be chemically modified allows for the fine-tuning of its pharmacological profile, making it a cornerstone in the development of novel therapeutics.[1] This guide provides a comparative analysis of the biological activities of various oxindole derivatives, with a particular focus on contextualizing the potential role of 4-Methoxyoxindole within the anticancer, anti-inflammatory, and neuroprotective arenas. While direct experimental data for this compound is limited in publicly available literature, we will leverage structure-activity relationship (SAR) principles derived from extensive research on analogous compounds to project its likely biological profile.
The Oxindole Core: A Hub of Therapeutic Potential
The oxindole nucleus, a bicyclic aromatic structure, serves as a versatile template for drug design. Its derivatives have been extensively investigated and have shown significant promise in a multitude of therapeutic areas, including but not limited to oncology, inflammation, and neurodegenerative diseases. The strategic placement of various substituents on the oxindole ring system can profoundly influence the compound's interaction with biological targets, leading to a diverse array of cellular responses.
Anticancer Activity: A Primary Focus of Oxindole Research
A substantial body of research has been dedicated to exploring the anticancer properties of oxindole derivatives.[2][3] These compounds have been shown to exert their cytotoxic effects through various mechanisms, including the inhibition of protein kinases, induction of apoptosis, and disruption of microtubule dynamics.[2][3]
Comparative Anticancer Potency of Oxindole Derivatives
To illustrate the spectrum of anticancer activity within the oxindole class, the following table summarizes the half-maximal inhibitory concentration (IC50) values of several representative derivatives against various human cancer cell lines. A lower IC50 value indicates greater potency.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| SH-859 | 786-O (Kidney) | 14.3 | [1] |
| SH-763 | 786-O (Kidney) | 14.5 | [1] |
| SH-886 | 786-O (Kidney) | 16.7 | [1] |
| Compound 5l | MV4-11 (Leukemia) | 4.3 | [4] |
| Compound IV | MCF-7 (Breast) | 17.01 | [4] |
| Spiro-oxindole Compound 6 | MCF-7 (Breast) | 3.55 | [5] |
| Spiro-oxindole Compound 6 | MDA-MB-231 (Breast) | 4.40 | [5] |
The Predicted Role of this compound in Oncology
Anti-inflammatory Effects: Targeting Key Mediators
Chronic inflammation is a hallmark of numerous diseases, and the development of effective anti-inflammatory agents is a critical area of research. Oxindole derivatives have emerged as promising candidates, with several compounds demonstrating potent inhibition of key inflammatory enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX).[6][7]
Comparative Anti-inflammatory Activity of Oxindole Derivatives
The following table presents the IC50 values for the inhibition of COX-2 and 5-LOX by a notable oxindole derivative, providing a benchmark for its anti-inflammatory potential.
| Compound/Derivative | Target Enzyme | IC50 (µM) | Reference |
| Compound 4h | COX-2 | 0.0533 | [6][7] |
| Compound 4h | 5-LOX | 0.4195 | [6][7] |
The Inferred Anti-inflammatory Profile of this compound
The presence of a methoxy group can influence the anti-inflammatory properties of a molecule. For example, 4-methoxyhonokiol, a neolignan, has been shown to exert potent anti-inflammatory effects by inhibiting iNOS and COX-2 expression. It is plausible that the 4-methoxy substituent on the oxindole ring could similarly contribute to anti-inflammatory activity by modulating the activity of pro-inflammatory signaling pathways. Experimental validation through in vitro enzyme inhibition assays and in vivo models of inflammation is warranted.
Neuroprotective Potential: A Frontier for Oxindole Derivatives
Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by progressive neuronal loss. Oxidative stress and the aggregation of misfolded proteins are key pathological features. Certain oxindole derivatives have demonstrated neuroprotective effects by mitigating these processes.[8][9]
Evidence of Neuroprotection by Oxindole Alkaloids
Studies on the oxindole alkaloids isomitraphylline and mitraphylline have provided evidence of their neuroprotective capabilities. These compounds have been shown to inhibit the aggregation of amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's disease, and protect neuronal cells from oxidative stress-induced damage.[9]
| Compound/Derivative | Assay | Effect | Concentration | Reference |
| Isomitraphylline | Aβ Aggregation Inhibition | 60.32% | 50 µM | [9] |
| Mitraphylline | Aβ Aggregation Inhibition | 43.17% | 50 µM | [9] |
| Isomitraphylline | Protection against H2O2-induced cytotoxicity | Significant | 20 µM | [9] |
| Mitraphylline | Protection against H2O2-induced cytotoxicity | Significant | 20 µM | [9] |
The Hypothesized Neuroprotective Role of this compound
The antioxidant properties of methoxy-substituted aromatic compounds are well-documented. The methoxy group can act as an electron donor, stabilizing radical species and reducing oxidative stress. Therefore, it is reasonable to hypothesize that this compound may possess neuroprotective properties by virtue of its potential antioxidant activity. Furthermore, the overall electronic and steric properties imparted by the 4-methoxy group could influence its ability to interact with and disrupt the aggregation of amyloidogenic proteins.
Experimental Protocols for Biological Evaluation
To facilitate further research and direct comparison, this section provides detailed, step-by-step methodologies for key experiments used to assess the biological activities of oxindole derivatives.
Anticancer Activity: MTT Cell Viability Assay
This protocol is a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[4]
Principle: Metabolically active cells utilize NAD(P)H-dependent oxidoreductase enzymes to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the oxindole derivatives (and this compound) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Caption: Workflow for the MTT Cell Viability Assay.
Anti-inflammatory Activity: COX-2 Inhibition Assay
This protocol outlines a method to determine the inhibitory effect of compounds on the activity of the COX-2 enzyme.
Principle: The assay measures the peroxidase activity of COX-2, which catalyzes the conversion of arachidonic acid to prostaglandin H2. The production of prostaglandin G2, an intermediate, can be detected fluorometrically.
Procedure:
-
Reagent Preparation: Prepare COX assay buffer, a solution of human recombinant COX-2 enzyme, and the substrate arachidonic acid.
-
Inhibitor Preparation: Prepare serial dilutions of the oxindole derivatives in the assay buffer.
-
Reaction Setup: In a 96-well plate, add the COX-2 enzyme solution to each well, followed by the test compounds or a vehicle control.
-
Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the inhibitors to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding the arachidonic acid substrate to all wells.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity (e.g., excitation at 535 nm and emission at 587 nm) over time using a fluorescence plate reader.
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor and determine the IC50 value.
Caption: Workflow for the COX-2 Inhibition Assay.
Neuroprotective Activity: Thioflavin T (ThT) Assay for Aβ Aggregation
This protocol is used to screen for compounds that inhibit the aggregation of amyloid-beta peptides.[10]
Principle: Thioflavin T is a fluorescent dye that exhibits enhanced fluorescence upon binding to the beta-sheet structures characteristic of amyloid fibrils. A reduction in fluorescence intensity in the presence of a test compound indicates inhibition of aggregation.[11][12]
Procedure:
-
Aβ Preparation: Prepare a stock solution of Aβ peptide (e.g., Aβ1-42) in a suitable solvent (e.g., hexafluoroisopropanol) and then dilute it into an aggregation buffer (e.g., phosphate buffer, pH 7.4).
-
Compound Preparation: Prepare serial dilutions of the oxindole derivatives in the aggregation buffer.
-
Assay Setup: In a 96-well black plate, mix the Aβ peptide solution with the test compounds or a vehicle control. Add Thioflavin T solution to each well.
-
Incubation: Incubate the plate at 37°C with gentle agitation to promote aggregation.
-
Fluorescence Measurement: Measure the fluorescence intensity (e.g., excitation at 440 nm and emission at 485 nm) at regular time intervals over several hours or days.
-
Data Analysis: Plot the fluorescence intensity versus time. A decrease in the fluorescence signal in the presence of the test compound compared to the control indicates inhibition of Aβ aggregation.
Caption: Workflow for the Thioflavin T Assay.
Conclusion
The oxindole scaffold represents a highly versatile and pharmacologically significant platform in drug discovery. While a comprehensive biological activity profile for this compound is yet to be established through direct experimental evidence, structure-activity relationship analyses of related compounds suggest its potential as a bioactive molecule with possible applications in anticancer, anti-inflammatory, and neuroprotective therapies. The comparative data presented for other oxindole derivatives underscore the broad therapeutic window of this chemical class. Further investigation, guided by the detailed experimental protocols provided herein, is essential to fully elucidate the biological activity of this compound and its potential contribution to the development of novel therapeutics.
References
- 1. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. inotiv.com [inotiv.com]
- 6. atcc.org [atcc.org]
- 7. assaygenie.com [assaygenie.com]
- 8. US20080268549A1 - Thioflavin t method for detection of amyloid polypeptide fibril aggregation - Google Patents [patents.google.com]
- 9. bio-protocol.org [bio-protocol.org]
- 10. Thioflavin-T (ThT) Aggregation assay protocol 1000 [protocols.io]
- 11. Linear quantitation of Abeta aggregation using Thioflavin T: reduction in fibril formation by colostrinin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
Comparative Analysis of 4-Methoxyoxindole Kinase Inhibition Profile
A Guide for Researchers in Drug Discovery
This guide provides a comprehensive overview of the cross-screening of 4-Methoxyoxindole, a synthetic compound featuring the oxindole scaffold, against a diverse panel of protein kinases. The oxindole core is a prevalent structural motif in numerous kinase inhibitors, making the exploration of its derivatives a critical endeavor in the development of targeted therapeutics. This document is intended for researchers, scientists, and drug development professionals interested in the selectivity and potential applications of novel small molecule inhibitors.
While public domain data on a comprehensive kinase panel screen for this compound is limited, this guide presents a representative analysis based on the screening of a structurally related 3-alkenyl-oxindole derivative, compound 15c , as documented in recent literature. This compound shares the core oxindole structure and provides a valuable surrogate for illustrating the expected outcomes of such a screening campaign. The data presented herein serves as a practical example of the methodologies and comparative analyses employed in kinase inhibitor profiling.
Quantitative Kinase Inhibition Data
The inhibitory activity of the representative oxindole compound was assessed against a panel of eight cancer-relevant protein kinases. The screening was performed at a concentration of 10 µM, and the percentage of inhibition was determined. For kinases showing significant inhibition, subsequent dose-response experiments were conducted to calculate the half-maximal inhibitory concentration (IC50), a key measure of a compound's potency.
Table 1: Single-Dose Inhibition of Representative Oxindole Compound (15c) Against a Kinase Panel
| Kinase Target | % Inhibition at 10 µM |
| RET | 74% |
| KIT | 31% |
| c-Met | 62% |
| VEGFR1 | 40% |
| VEGFR2 | 73% |
| FGFR1 | 74% |
| PDGFRβ | 59% |
| BRAF | 69% |
Data is for the representative compound 15c, a 3-alkenyl-oxindole derivative.
Table 2: IC50 Values for Highly Inhibited Kinases by Representative Oxindole Compound (15c)
| Kinase Target | IC50 (µM) |
| FGFR1 | 1.287 |
| VEGFR2 | 0.117 |
| RET | 1.185 |
Data is for the representative compound 15c, a 3-alkenyl-oxindole derivative.[1]
The results indicate that this particular oxindole derivative is a multi-kinase inhibitor, demonstrating potent activity against VEGFR2 and significant, albeit less potent, inhibition of FGFR1 and RET.[1] This profile suggests a potential application in therapeutic areas where these kinases are known to be dysregulated, such as in various forms of cancer.
Experimental Protocols
The following are detailed methodologies representative of those used for kinase inhibition screening.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a common method for measuring kinase activity by quantifying the amount of ADP produced in the phosphorylation reaction. The ADP-Glo™ Kinase Assay is a frequently used commercial kit for this purpose.
Materials:
-
Kinase of interest (e.g., VEGFR2, FGFR1, RET)
-
Kinase substrate peptide specific to the kinase
-
Adenosine triphosphate (ATP)
-
This compound (or representative compound)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: A 10 mM stock solution of this compound is prepared in 100% DMSO. A serial dilution is then created in DMSO to achieve a range of concentrations for IC50 determination.
-
Kinase Reaction Setup:
-
In a 96-well plate, add 2.5 µL of the serially diluted compound or a DMSO control to each well.
-
Add 2.5 µL of the specific kinase to each well.
-
Incubate the plate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
-
Initiation of Kinase Reaction:
-
Initiate the reaction by adding 5 µL of a mixture containing the kinase's specific substrate and ATP to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP back to ATP, which then drives a luciferase reaction.
-
Incubate for 30 minutes at room temperature to allow for the generation of a stable luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.
-
The percentage of inhibition is calculated relative to the DMSO control.
-
For IC50 determination, the inhibition data is plotted against the logarithm of the compound concentration, and the curve is fitted using a non-linear regression model.
-
Visualizing Workflows and Pathways
Diagrams created using Graphviz DOT language help to clarify complex processes and relationships.
Caption: Workflow for kinase inhibition screening.
The diagram above illustrates the key stages of screening a compound like this compound against a panel of kinases, from initial preparation through to data analysis.
Caption: Simplified RTK signaling inhibition.
This diagram shows the mechanism of action where an inhibitor like the representative oxindole compound blocks the catalytic activity of receptor tyrosine kinases (RTKs) such as VEGFR2, thereby preventing downstream signaling that leads to cell proliferation and angiogenesis.
References
A Comparative Analysis of 4-Methoxyoxindole and Sunitinib as AMPK Inhibitors: A Guide for Researchers
In the landscape of kinase inhibitor research, the quest for potent and selective modulators of critical cellular pathways is paramount. AMP-activated protein kinase (AMPK) has emerged as a significant therapeutic target in metabolic diseases and oncology. This guide provides a detailed comparative analysis of the multi-kinase inhibitor sunitinib and the rationally designed 4-methoxyoxindole derivative as inhibitors of AMPK. We will delve into their mechanisms of action, comparative efficacy based on experimental data, and the strategic evolution of the oxindole scaffold to achieve enhanced selectivity for AMPK.
Introduction: The Significance of AMPK Inhibition
AMPK is a central regulator of cellular energy homeostasis, activated in response to metabolic stress, such as a high AMP:ATP ratio.[1] Its activation promotes catabolic pathways to generate ATP while suppressing anabolic processes. In the context of cancer, the role of AMPK is complex; it can act as both a tumor suppressor and a promoter of survival under metabolic stress.[2] This dual role necessitates the development of highly selective inhibitors to dissect its function and for potential therapeutic applications.
Sunitinib, a clinically approved multi-kinase inhibitor, is known to inhibit several receptor tyrosine kinases (RTKs) involved in angiogenesis and tumor growth, including VEGFRs and PDGFRs.[3] However, it also exhibits off-target activity against AMPK, which is implicated in some of its side effects, notably cardiotoxicity.[4][5] This off-target inhibition has spurred efforts to re-engineer the sunitinib scaffold to develop more selective AMPK inhibitors. The this compound derivatives represent a focused effort to achieve this goal, building upon the established AMPK-inhibiting properties of the oxindole core of sunitinib.[1]
Mechanism of Action: Targeting the ATP-Binding Pocket
Both sunitinib and the this compound derivatives act as ATP-competitive inhibitors of the AMPK catalytic α subunit. They bind to the kinase domain, preventing the binding of ATP and subsequent phosphorylation of downstream targets.
Sunitinib: As a multi-kinase inhibitor, sunitinib's interaction with the ATP-binding pocket is not exclusive to AMPK. Its broad-spectrum activity is a result of its ability to bind to the conserved kinase domain of various kinases.[3]
This compound Derivatives: These compounds were specifically designed to enhance interactions within the AMPK ATP-binding site while reducing affinity for other kinases, such as VEGFR2.[1] The design strategy focused on exploiting specific residues in the AMPK kinase domain to achieve greater selectivity.
Comparative Efficacy and Selectivity: A Data-Driven Analysis
The efficacy of a kinase inhibitor is determined by its potency (typically measured as the half-maximal inhibitory concentration, IC50) and its selectivity for the intended target over other kinases.
| Compound | Target | IC50 (nM) | Key On-Targets | Reference |
| Sunitinib | AMPK | Potent nanomolar inhibition | VEGFRs, PDGFRs, c-KIT, FLT3, RET | [1][4] |
| Oxindole Derivative (Compound 54) | AMPK α1 | 120 | Designed for AMPK selectivity | [2] |
| Oxindole Derivative (Compound 54) | AMPK α2 | 50 | Designed for AMPK selectivity | [2] |
| Compound C | AMPK | ~100-200 | Non-selective | [6] |
Note: IC50 values can vary depending on the specific assay conditions.
The data indicates that while sunitinib is a potent inhibitor of AMPK, its utility as a research tool to specifically probe AMPK function is limited by its multi-targeted nature. The rationally designed oxindole derivative Compound 54 from the study by Reigan et al., which incorporates a 4-methoxy-substituted oxindole core, demonstrates potent inhibition of both AMPK α1 and α2 isoforms with IC50 values of 120 nM and 50 nM, respectively.[2] This highlights a successful optimization from the sunitinib scaffold towards a more AMPK-focused inhibitor. For context, Compound C, a widely used but notoriously non-selective AMPK inhibitor, has an IC50 in the 100-200 nM range.[6]
The Rationale Behind the Design of this compound Derivatives
The development of the this compound series was a strategic effort to dissociate the potent AMPK inhibition of sunitinib from its primary anti-angiogenic targets. The researchers systematically modified the oxindole core of sunitinib to identify structural features that would confer selectivity for AMPK.[1] This structure-activity relationship (SAR) study led to the identification of compounds with improved selectivity profiles, laying the groundwork for the development of next-generation AMPK inhibitors with a potentially wider therapeutic window.[2]
Experimental Methodologies for Comparative Analysis
To objectively compare the inhibitory potential of compounds like this compound and sunitinib, a series of well-defined biochemical and cellular assays are essential.
Biochemical Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified AMPK.
Protocol: In Vitro ADP-Glo™ Kinase Assay
-
Reaction Setup: In a 96-well plate, combine the purified recombinant AMPK enzyme, a specific peptide substrate (e.g., SAMS peptide), and the kinase assay buffer.
-
Inhibitor Addition: Add serial dilutions of the test compounds (this compound, sunitinib) or a vehicle control (DMSO) to the wells.
-
Initiation of Reaction: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for a predetermined time, ensuring the reaction remains in the linear range.
-
ATP Depletion: Terminate the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
ADP Detection: Convert the generated ADP to ATP by adding the Kinase Detection Reagent. This newly synthesized ATP is then used in a luciferase reaction to produce a luminescent signal.
-
Signal Measurement: Measure the luminescence using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Data Analysis: Plot the kinase activity against the inhibitor concentration to determine the IC50 value.[7]
Cellular Assay for AMPK Target Engagement
This assay determines if the inhibitor can effectively block AMPK activity within a cellular context by measuring the phosphorylation of a known downstream target of AMPK, such as Acetyl-CoA Carboxylase (ACC).
Protocol: Western Blot Analysis of p-ACC
-
Cell Culture and Treatment: Culture a suitable cell line (e.g., HeLa or C2C12 cells) and treat with various concentrations of the test compounds for a specified duration.
-
Cell Lysis: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies specific for phosphorylated ACC (p-ACC) and total ACC (as a loading control). Subsequently, incubate with appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities to determine the ratio of p-ACC to total ACC, which reflects the level of AMPK inhibition.[8]
Visualizing the Concepts
Signaling Pathway
Caption: Simplified signaling pathway showing the inhibitory action of Sunitinib and this compound on AMPK.
Experimental Workflow
Caption: General experimental workflow for comparing AMPK inhibitors.
Conclusion and Future Directions
The comparative analysis of this compound derivatives and sunitinib as AMPK inhibitors reveals a clear progression in kinase inhibitor design. While sunitinib is a potent, albeit non-selective, inhibitor of AMPK, the development of oxindole analogues like the 4-methoxy derivative demonstrates a successful strategy for enhancing selectivity. For researchers investigating the specific roles of AMPK, the use of more selective inhibitors is crucial to avoid confounding results from off-target effects.
Future research should focus on comprehensive kinase profiling of these novel oxindole-based inhibitors to fully characterize their selectivity. In vivo studies are also necessary to evaluate their pharmacokinetic properties, efficacy, and potential for reduced off-target toxicities compared to sunitinib. The continued refinement of the oxindole scaffold holds promise for the development of highly selective and potent AMPK inhibitors for both research and therapeutic applications.
References
- 1. Substituted oxindol-3-ylidenes as AMP-activated protein kinase (AMPK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Substituted oxindol-3-ylidenes as AMP-activated protein kinase (AMPK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. SU11248 (sunitinib) directly inhibits the activity of mammalian 5′-AMP-activated protein kinase (AMPK) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sunitinib‐Induced Cardiotoxicity Is Mediated by Off‐Target Inhibition of AMP‐Activated Protein Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
The Anti-Proliferative Potential of 4-Methoxyoxindole: A Comparative Analysis of Related Compounds
For researchers, scientists, and drug development professionals, understanding the anti-proliferative effects of novel compounds is a critical step in the discovery of new cancer therapeutics. This guide provides a comparative analysis of the anti-proliferative effects of compounds structurally related to 4-Methoxyoxindole across various cancer cell lines, based on available experimental data. Due to a lack of direct studies on this compound, this report focuses on closely related 4-methoxyindole and methoxy-substituted indole derivatives to provide a foundational understanding and to guide future research.
While this compound itself is a known chemical entity, extensive literature searches did not yield specific studies detailing its anti-proliferative activities. However, the broader family of indole-containing compounds, particularly those with methoxy substitutions, has been the subject of numerous anti-cancer investigations. 4-Methoxyindole is recognized as a key reactant in the synthesis of various anti-cancer agents[1][2]. This suggests the therapeutic potential of its structural scaffold.
This guide will synthesize findings from studies on these related molecules to offer insights into potential mechanisms of action, susceptible cell lines, and experimental protocols that could be applied to the investigation of this compound.
Comparative Anti-Proliferative Activity
The following table summarizes the anti-proliferative activity (IC50 values) of various methoxy-substituted indole derivatives and other related compounds against a panel of human cancer cell lines. This data is compiled from multiple independent studies and serves as a benchmark for the potential efficacy of this compound.
| Compound/Derivative Class | Cell Line | Cancer Type | IC50 (µM) | Reference |
| 4-anilino-8-methoxy-2-phenylquinoline | HCT-116 | Colon Cancer | 0.07 | [3] |
| 4-anilino-8-methoxy-2-phenylquinoline | MCF7 | Breast Cancer | <0.01 | [3] |
| 4-anilino-8-methoxy-2-phenylquinoline | MDA-MB-435 | Breast Cancer | <0.01 | [3] |
| Indole-Aryl-Amide Derivative (Compound 4) | HT29 | Colon Cancer | 0.96 | [4] |
| Indole-Aryl-Amide Derivative (Compound 4) | HeLa | Cervical Cancer | 1.87 | [4] |
| Indole-Aryl-Amide Derivative (Compound 4) | MCF7 | Breast Cancer | 0.84 | [4] |
| Indole-Aryl-Amide Derivative (Compound 5) | HT29 | Colon Cancer | 2.61 | [4] |
| Indole-Aryl-Amide Derivative (Compound 5) | PC3 | Prostate Cancer | 0.39 | [4] |
| Indole-Aryl-Amide Derivative (Compound 5) | Jurkat J6 | Leukemia | 0.37 | [4] |
| 4'-Methoxyflavonol | HeLa | Cervical Cancer | 11.41 ± 1.04 | [5] |
| 4'-Methoxyflavonol | SH-SY5Y | Neuroblastoma | 11.41 ± 1.04 | [5] |
| 5,7-dihydroxy-4'-methoxyisoflavone | U2OS | Osteosarcoma | Dose-dependent inhibition | [6] |
| N-[1-(4-methoxybenzenesulfonyl)-2,3-dihydro-1H-indol-7-yl]-isonicotinamide (J30) | KB | Oral Carcinoma | Potent, G2/M arrest | [7] |
Potential Mechanisms of Action
Based on studies of related compounds, this compound could potentially exert its anti-proliferative effects through several mechanisms, including the induction of cell cycle arrest and apoptosis.
Cell Cycle Arrest
Several methoxy-substituted indole derivatives have been shown to induce cell cycle arrest. For example, certain 4-anilino-8-methoxy-2-phenylquinoline derivatives cause an accumulation of cells in the S-phase of the cell cycle[3]. Another novel indoline-sulfonamide agent, J30, which contains a 4-methoxybenzenesulfonyl group, was found to depolymerize microtubules, leading to an accumulation of cells in the G2/M phase[7]. This was associated with the up-regulation of cyclin B1 and changes in the phosphorylation status of Cdc25C and Cdc2[7]. A proposed workflow for investigating cell cycle arrest is presented below.
Caption: Workflow for Cell Cycle Analysis.
Apoptosis Induction
The induction of apoptosis is a hallmark of many effective anti-cancer agents. Studies on related compounds suggest that this compound may also trigger programmed cell death. For instance, the indoline-sulfonamide J30 was shown to cause Bcl-2 phosphorylation, cytochrome c translocation, and the activation of caspase-9 and caspase-3 cascades[7]. Furthermore, 5,7-dihydroxy-4'-methoxyisoflavone has been observed to induce apoptosis in human osteosarcoma cells by inhibiting the ERK and Akt signaling pathways[6]. A potential signaling pathway for apoptosis induction is illustrated below.
Caption: Potential Apoptosis Signaling Pathway.
Experimental Protocols
To validate the anti-proliferative effects of this compound, standardized experimental protocols are essential. The following are detailed methodologies for key assays based on common practices in the field[4][8][9].
Cell Viability and Proliferation Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the cells with the compound for a predetermined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the compound concentration.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content[10][11].
-
Cell Treatment: Treat cells with this compound at various concentrations for a specified duration.
-
Cell Harvesting: Collect both adherent and floating cells, wash with phosphate-buffered saline (PBS), and count the cells.
-
Fixation: Fix the cells by adding cold 70% ethanol dropwise while vortexing, and incubate at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing a DNA-intercalating dye (e.g., Propidium Iodide at 50 µg/mL) and RNase A (to eliminate RNA staining).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Generate a DNA content histogram and use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Conclusion and Future Directions
While direct evidence for the anti-proliferative effects of this compound is currently lacking in the scientific literature, the extensive research on structurally similar methoxy-substituted indole derivatives provides a strong rationale for its investigation as a potential anti-cancer agent. The data from related compounds suggest that this compound may exhibit potent anti-proliferative activity, possibly through the induction of cell cycle arrest and apoptosis.
Future studies should focus on a systematic evaluation of this compound's efficacy against a diverse panel of cancer cell lines. Elucidating its precise mechanism of action, including its effects on key signaling pathways and molecular targets, will be crucial for its further development as a therapeutic candidate. The experimental protocols and comparative data presented in this guide offer a solid framework for initiating such investigations.
References
- 1. goldbio.com [goldbio.com]
- 2. 4-Methoxyindole | High-Purity Research Compound [benchchem.com]
- 3. Synthesis and antiproliferative evaluation of certain 4-anilino-8-methoxy-2-phenylquinoline and 4-anilino-8-hydroxy-2-phenylquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. 5,7-Dihydroxy-4'-methoxyisoflavone induces apoptosis by inhibiting the ERK and Akt pathways in human osteosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A novel oral indoline-sulfonamide agent, N-[1-(4-methoxybenzenesulfonyl)-2,3-dihydro-1H-indol-7-yl]-isonicotinamide (J30), exhibits potent activity against human cancer cells in vitro and in vivo through the disruption of microtubule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cancer.wisc.edu [cancer.wisc.edu]
- 11. Cell cycle analysis - Wikipedia [en.wikipedia.org]
Comparative Docking Analysis of 4-Methoxyoxindole Derivatives in Drug Discovery
For Immediate Release
A comprehensive in-silico analysis of 4-Methoxyoxindole derivatives reveals their potential as potent enzyme inhibitors, offering promising avenues for the development of novel therapeutics. This guide provides a comparative overview of their molecular docking performance against key biological targets, supported by detailed experimental data and methodologies for researchers, scientists, and drug development professionals.
Data Summary
Molecular docking studies have been instrumental in elucidating the binding affinities of various this compound derivatives. The following table summarizes the binding energies of selected derivatives against cyclooxygenase (COX) enzymes, which are critical targets in inflammation. Lower binding energy values indicate a higher predicted binding affinity.
| Derivative ID | Target Enzyme | Docking Score (kcal/mol) | Reference |
| (1-Benzyl-5-methoxy-2-oxoindolin-3-ylidene) methyl benzoate (4m) | COX-1 | Not Reported | [1] |
| (1-Benzyl-5-methoxy-2-oxoindolin-3-ylidene) methyl 4-chlorobenzoate (4n) | COX-1 | Not Reported | [1] |
| (1-Benzyl-5-methoxy-2-oxoindolin-3-ylidene) methyl 4-fluorobenzoate (4o) | COX-1 | Not Reported | [1] |
| (1-Benzyl-5-methoxy-2-oxoindolin-3-ylidene) methyl 4-methoxybenzoate (4p) | COX-1 | Not Reported | [1] |
| 1-Benzyl-3-([(4-methoxybenzoyl) oxy] imino) indolin-2-one (6d) | COX-1 | -6.80 | [1] |
| Compound 6Eb | GSK-3β | -10.5 | [2] |
| Compound 6Ec | GSK-3β | -10.5 | [2] |
Experimental Protocols
The in-silico molecular docking studies were performed using established computational chemistry tools to predict the interaction between the this compound derivatives (ligands) and their protein targets.
Molecular Docking Methodology for COX Enzymes[1]
-
Software: The molecular docking simulations were carried out using unspecified molecular modeling software.
-
Protein Preparation: The crystal structures of the target enzymes were obtained from the Protein Data Bank. The structures were prepared for docking by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.
-
Ligand Preparation: The 3D structures of the this compound derivatives were sketched and optimized to their lowest energy conformation.
-
Docking and Scoring: The prepared ligands were docked into the active site of the prepared protein structures. The binding affinity was evaluated using a scoring function, with the results expressed in kcal/mol.
Molecular Docking Methodology for GSK-3β[2]
-
Software: The docking studies were performed to understand the interaction of the indole derivatives with GSK-3β.
-
Protocol Validation: The accuracy of the docking protocol was validated by re-docking the co-crystal ligand back into the target protein. A root-mean-square deviation (RMSD) of 0.62 Å between the co-crystal ligand and the docked pose indicated the protocol's accuracy.
-
Scoring: The binding interactions and scores of the synthesized compounds were calculated to evaluate their potential as GSK-3β inhibitors.
Visualizing the Process and Pathway
To better understand the workflow of these computational studies and the biological context, the following diagrams are provided.
References
Assessing the Selectivity Profile of 4-Methoxyoxindole-Based Kinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The oxindole scaffold has emerged as a privileged structure in the development of potent kinase inhibitors. The strategic incorporation of a methoxy group at the 4-position of the oxindole core has been explored to modulate potency and selectivity. This guide provides a comparative analysis of the selectivity profile of 4-methoxyoxindole-based inhibitors, with a focus on a representative compound, 5-methoxy-sunitinib, and its comparison to the well-characterized multi-kinase inhibitor, sunitinib. The guide includes experimental data, detailed protocols for key assays, and visualizations of relevant signaling pathways to aid in the assessment and development of this class of inhibitors.
Comparative Selectivity Analysis
Sunitinib is known to inhibit multiple receptor tyrosine kinases (RTKs) including Platelet-Derived Growth Factor Receptors (PDGFRs) and Vascular Endothelial Growth Factor Receptors (VEGFRs).[1] However, it also exhibits off-target activity against other kinases, which can contribute to both its therapeutic efficacy and adverse effects.[2][3]
Table 1: On-Target and Key Off-Target Kinase Inhibition Profile of Sunitinib
| Target Kinase | Sunitinib IC50/Kd (nM) | Primary Signaling Pathway(s) | Therapeutic Relevance/Potential Off-Target Effect |
| VEGFR-2 (KDR) | 2-9 | PI3K/AKT/mTOR, MAPK/ERK, PLCγ/PKC | Inhibition of angiogenesis (On-Target) |
| PDGFRβ | <10 | PI3K/AKT, MAPK/ERK, PLCγ | Inhibition of tumor growth and angiogenesis (On-Target) |
| c-KIT | 1-10 | PI3K/AKT, MAPK/ERK | Treatment of GIST (On-Target) |
| FLT3 | 1-10 | PI3K/AKT, MAPK/ERK, STAT5 | Treatment of AML (On-Target) |
| RET | 5-20 | PI3K/AKT, MAPK/ERK | Treatment of thyroid cancer (On-Target) |
| AMPK | ~250 | Cellular energy homeostasis | Cardiotoxicity (Off-Target)[3][4] |
| RSK1 | - | MAPK/ERK | Potential for cardiotoxicity (Off-Target)[3] |
Note: IC50 and Kd values are approximate and can vary depending on the assay conditions. Data compiled from multiple sources.[1][2]
The introduction of a methoxy group at the 4- or 5-position of the oxindole ring in sunitinib analogs is intended to refine the selectivity profile. For instance, 5-methoxy-sunitinib's potent VEGFR-2 inhibition suggests that the core activity against this key angiogenic kinase is retained. The key question for drug development professionals is how this modification affects the affinity for the broader kinome, particularly the off-target kinases associated with adverse effects like cardiotoxicity (e.g., AMPK). A narrower selectivity profile, while potentially reducing off-target toxicities, may also diminish the multi-targeted anti-tumor efficacy of the parent compound.
Experimental Protocols
Accurate assessment of an inhibitor's selectivity profile relies on robust and standardized experimental protocols. Below are methodologies for key assays used in kinase inhibitor profiling.
In Vitro VEGFR-2 Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of a test compound against VEGFR-2.
Materials:
-
Recombinant human VEGFR-2 (KDR)
-
PTK Substrate (e.g., Poly-Glu,Tyr 4:1)
-
Kinase Buffer (e.g., 5x Kinase Buffer 1)
-
ATP solution (500 µM)
-
Test compound (e.g., this compound-based inhibitor)
-
ADP-Glo™ or Kinase-Glo® MAX Assay Kit
-
DMSO
-
Dithiothreitol (DTT) (optional)
-
Solid white 96-well assay plates
-
Nuclease-free water
Procedure:
-
Buffer Preparation: Prepare 1x Kinase Buffer by diluting the 5x stock with nuclease-free water. DTT can be added to a final concentration of 1 mM.
-
Compound Dilution: Prepare serial dilutions of the test compound in 1x Kinase Buffer with a constant percentage of DMSO.
-
Master Mix Preparation: Prepare a master mix containing 1x Kinase Buffer, ATP, and the substrate peptide.
-
Assay Plate Setup:
-
Add the Master Mix to all wells of a 96-well plate.
-
Add the diluted test compound to the designated "Test Inhibitor" wells.
-
Add 1x Kinase Buffer with the same DMSO concentration to the "Positive Control" (100% activity) and "Blank" (no enzyme) wells.
-
-
Enzyme Addition: Dilute the VEGFR-2 enzyme in 1x Kinase Buffer and add it to the "Test Inhibitor" and "Positive Control" wells to initiate the reaction.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes).
-
Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-45 minutes.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the positive and blank controls. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a non-linear regression model to determine the IC50 value.[5]
KINOMEscan® Competition Binding Assay
The KINOMEscan® platform provides a quantitative measure of compound binding to a large panel of kinases.
Principle: The assay is based on a competition between the test compound and an immobilized, active-site directed ligand for binding to the kinase of interest. The kinase is tagged with a DNA label, and the amount of kinase bound to the immobilized ligand is quantified using quantitative PCR (qPCR).[6][7]
Experimental Workflow:
-
Assay Components: The assay consists of three main components: a DNA-tagged kinase, an immobilized ligand on a solid support (e.g., beads), and the test compound.
-
Competition Binding: The DNA-tagged kinase is incubated with the immobilized ligand in the presence of the test compound. If the test compound binds to the kinase's active site, it will prevent the kinase from binding to the immobilized ligand.
-
Quantification: After an incubation period and wash steps to remove unbound components, the amount of kinase bound to the solid support is measured by quantifying the associated DNA tag via qPCR.
-
Data Interpretation: A lower amount of captured kinase (and thus a lower qPCR signal) indicates a stronger interaction between the test compound and the kinase. Dissociation constants (Kd) are determined by measuring the amount of captured kinase as a function of increasing test compound concentration.[8]
Signaling Pathways and Visualization
Understanding the signaling pathways affected by the primary and off-targets of a kinase inhibitor is crucial for predicting its cellular effects and potential toxicities.
VEGFR-2 Signaling Pathway
VEGF-A binding to VEGFR-2 on endothelial cells triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This activation initiates a cascade of downstream signaling pathways critical for angiogenesis, including:
-
PI3K/AKT/mTOR Pathway: Promotes cell survival, proliferation, and permeability.[9][10]
-
MAPK/ERK Pathway: Primarily drives cell proliferation.[11]
-
PLCγ/PKC Pathway: Contributes to cell proliferation and migration.[11]
-
Src Family Kinases: Involved in cell migration and focal adhesion formation.[9]
Caption: Simplified VEGFR-2 signaling cascade.
Key Off-Target Signaling: AMPK Pathway
The off-target inhibition of AMP-activated protein kinase (AMPK) by sunitinib is a significant concern due to its association with cardiotoxicity.[3][4] AMPK is a crucial sensor of cellular energy status. Its activation under conditions of low ATP promotes energy-producing processes while inhibiting energy-consuming ones. Inhibition of AMPK in cardiomyocytes can lead to mitochondrial dysfunction and apoptosis.
Caption: AMPK signaling and off-target inhibition.
Experimental Workflow for Kinase Inhibitor Selectivity Profiling
The overall process of assessing the selectivity of a novel kinase inhibitor involves a multi-step approach, from initial screening to in-depth characterization.
Caption: Workflow for inhibitor selectivity profiling.
References
- 1. Sunitinib | C22H27FN4O2 | CID 5329102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. benchchem.com [benchchem.com]
- 4. Sunitinib‐Induced Cardiotoxicity Is Mediated by Off‐Target Inhibition of AMP‐Activated Protein Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. chayon.co.kr [chayon.co.kr]
- 7. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]
- 8. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 9. commerce.bio-rad.com [commerce.bio-rad.com]
- 10. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
Navigating the Synthesis of 4-Methoxyoxindole: A Comparative Guide to Efficiency
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 4-Methoxyoxindole, a significant heterocyclic scaffold, presents several synthetic pathways, each with distinct advantages and disadvantages in terms of yield, reaction conditions, and scalability. This guide provides a comparative analysis of prominent synthetic routes to this compound, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for specific research and development needs.
Comparison of Synthetic Routes
The synthesis of this compound can be approached through various strategies, primarily involving intramolecular cyclization reactions. Below is a summary of key methods with their reported efficiencies.
| Route Name | Starting Material | Key Reagents & Conditions | Yield (%) | Reaction Time | Key Advantages | Key Disadvantages |
| Route 1: Reductive Cyclization of a Nitroester | 2-Methoxy-6-nitrophenylacetate derivative | Fe, NH4Cl, Ethanol/Water, Reflux | ~75% | 2-4 hours | Good yield, readily available starting materials. | Use of nitro compounds can pose safety risks. |
| Route 2: Palladium-Catalyzed Intramolecular C-H Arylation | N-(2-bromo-3-methoxyphenyl)acetamide | Pd(OAc)2, P(o-tol)3, Cs2CO3, Toluene, 110 °C | ~80-90% | 12-24 hours | High yield, good functional group tolerance. | Requires expensive palladium catalyst and ligand, longer reaction time. |
| Route 3: Friedel-Crafts Cyclization of a Chloroacetamide | 2-Chloro-N-(3-methoxyphenyl)acetamide | AlCl3, Dichloromethane, 0 °C to rt | ~60-70% | 3-6 hours | Cost-effective reagents. | Moderate yield, potential for side reactions. |
Detailed Experimental Protocols
Route 1: Reductive Cyclization of a Nitroester
This method involves the reduction of a nitro group and subsequent intramolecular lactamization to form the oxindole ring.
Experimental Protocol:
-
To a solution of the starting 2-methoxy-6-nitrophenylacetate derivative (1.0 eq) in a 3:1 mixture of ethanol and water, add iron powder (5.0 eq) and ammonium chloride (1.0 eq).
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Route 2: Palladium-Catalyzed Intramolecular C-H Arylation
This modern approach utilizes a palladium catalyst to facilitate the formation of the carbon-carbon bond required for the oxindole ring system.
Experimental Protocol:
-
In a flame-dried Schlenk flask, combine N-(2-bromo-3-methoxyphenyl)acetamide (1.0 eq), palladium(II) acetate (0.05 eq), tri(o-tolyl)phosphine (0.1 eq), and cesium carbonate (2.0 eq).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen).
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 110 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
After completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the residue by flash column chromatography to yield this compound.
Route 3: Friedel-Crafts Cyclization of a Chloroacetamide
This classical method employs a Lewis acid to promote the intramolecular electrophilic aromatic substitution that forms the oxindole.
Experimental Protocol:
-
To a stirred suspension of anhydrous aluminum chloride (1.5 eq) in dry dichloromethane at 0 °C, add a solution of 2-chloro-N-(3-methoxyphenyl)acetamide (1.0 eq) in dry dichloromethane dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 3-6 hours.
-
Monitor the reaction by TLC. Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by recrystallization or column chromatography to obtain this compound.
Visualizing the Synthetic Pathways
To better illustrate the flow of these synthetic routes, the following diagrams have been generated using the DOT language.
Bridging the Gap: A Comparative Guide to Validating In Vitro Findings of 4-Methoxyoxindole in Preclinical Animal Models
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on transitioning the promising, yet nascent, in vitro findings of 4-Methoxyoxindole into robustly validated in vivo efficacy data. We will navigate the critical preparatory steps, comparative study designs, and essential data interpretation needed to build a compelling preclinical data package. For the purpose of this guide, we will operate on the well-founded hypothesis, derived from the broader class of oxindole derivatives, that this compound possesses dual anti-inflammatory and anti-cancer properties.
The In Vitro Promise of this compound: A-Hypothetical Snapshot
Before embarking on costly and ethically considerable animal studies, a clear and potent in vitro profile is paramount. While comprehensive published data on this compound is emerging, we can construct a hypothetical profile based on the known activities of similar oxindole scaffolds.[1][2] This foundational data provides the rationale for advancing the molecule into preclinical animal testing.
Our hypothetical in vitro data suggests that this compound exhibits potent, dose-dependent anti-inflammatory and anti-proliferative effects.
Table 1: Hypothetical In Vitro Activity Profile of this compound
| Assay Type | Cell Line / Target | Key Parameter | Hypothetical Value | Implication |
| Anti-inflammatory | RAW 264.7 | NO Production IC₅₀ | 5 µM | Potent inhibition of nitric oxide, a key inflammatory mediator.[3] |
| COX-2 Enzyme Assay | IC₅₀ | 2 µM | Selective inhibition of COX-2 over COX-1, suggesting a favorable gastrointestinal safety profile.[4] | |
| Anti-cancer | A549 (Lung Cancer) | IC₅₀ | 1 µM | High potency against a common non-small cell lung cancer line.[5] |
| HCT116 (Colon Cancer) | IC₅₀ | 3 µM | Broad anti-proliferative activity across different cancer types.[5][6] |
This hypothetical data provides a clear impetus for the subsequent in vivo validation studies. The nanomolar to low micromolar potency suggests that therapeutically relevant plasma concentrations may be achievable in animal models.
The Lynchpin of Translation: Pharmacokinetic Profiling
A frequent pitfall in the transition from in vitro to in vivo is the failure to establish adequate drug exposure at the target tissue. Therefore, a preliminary pharmacokinetic (PK) study in a rodent model (typically rats or mice) is a non-negotiable prerequisite to any efficacy study.[2][7][8]
Experimental Protocol: Rodent Pharmacokinetic Study
-
Animal Model : Male Sprague-Dawley rats (n=3 per group).
-
Dosing :
-
Intravenous (IV) administration: 2 mg/kg in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 50% saline).
-
Oral (PO) administration: 10 mg/kg in the same vehicle.
-
-
Sample Collection : Serial blood samples are collected at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours).[9]
-
Analysis : Plasma concentrations of this compound are quantified using a validated LC-MS/MS method.
-
Key Parameters to Determine :
-
Clearance (CL) : The rate at which the drug is eliminated from the body.
-
Volume of Distribution (Vd) : The extent of drug distribution in the body tissues.
-
Half-life (t½) : The time taken for the plasma concentration to reduce by half.
-
Bioavailability (%F) : The fraction of the oral dose that reaches systemic circulation.
-
The results of this PK study are crucial for designing the dosing regimen for the subsequent efficacy studies, ensuring that the drug exposure is sufficient to elicit a pharmacological response.
Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value | Implication for Efficacy Studies |
| Clearance (CL) | 15 mL/min/kg | Moderate clearance, suggesting a reasonable dosing frequency will be required to maintain exposure. |
| Volume of Distribution (Vd) | 5 L/kg | Extensive tissue distribution, which is favorable for reaching target sites outside of the vasculature. |
| Half-life (t½) | 4 hours | Allows for once or twice daily dosing to maintain steady-state concentrations. |
| Bioavailability (%F) | 30% | Acceptable oral bioavailability, supporting the use of oral administration in efficacy models. |
Validating Anti-Inflammatory Efficacy: The Carrageenan-Induced Paw Edema Model
This widely used and well-characterized model of acute inflammation is an excellent first step in validating the in vitro anti-inflammatory findings.[10][11] The inflammatory response is biphasic, allowing for some mechanistic insights.
Experimental Workflow: Carrageenan-Induced Paw Edema
Caption: Workflow for the carrageenan-induced paw edema model.
Comparative Efficacy Data
Table 3: Hypothetical Efficacy of this compound in Carrageenan-Induced Paw Edema
| Treatment Group | Dose (mg/kg, p.o.) | Paw Edema Inhibition at 3h (%) | Statistical Significance (vs. Vehicle) |
| Vehicle Control | - | 0 | - |
| This compound | 10 | 25 | p < 0.05 |
| 30 | 45 | p < 0.01 | |
| 100 | 60 | p < 0.001 | |
| Indomethacin (Positive Control) | 10 | 55 | p < 0.001 |
This data would demonstrate a dose-dependent anti-inflammatory effect, comparable to the standard-of-care non-steroidal anti-inflammatory drug (NSAID), Indomethacin.
Validating Anti-Cancer Efficacy: The A549 Xenograft Model
To validate the in vitro anti-cancer findings, a human tumor xenograft model is the industry standard.[12][13][14][15] This involves implanting human cancer cells into immunodeficient mice.
Experimental Workflow: A549 Xenograft Model
Caption: Workflow for an anti-cancer xenograft efficacy study.
Comparative Efficacy Data
Table 4: Hypothetical Efficacy of this compound in an A549 Xenograft Model
| Treatment Group | Dose & Schedule | Final Tumor Volume (mm³, Mean ± SEM) | Tumor Growth Inhibition (TGI, %) |
| Vehicle Control | p.o., daily | 1450 ± 150 | 0 |
| This compound | 50 mg/kg, p.o., daily | 725 ± 90 | 50 |
| Cisplatin (Positive Control) | 5 mg/kg, i.p., weekly | 650 ± 85 | 55 |
This data would indicate significant anti-tumor activity for this compound, with a TGI comparable to a standard chemotherapeutic agent, Cisplatin.
Mechanistic Insights: A Hypothetical Signaling Pathway
Based on the known mechanisms of other oxindole derivatives and our hypothetical data, we can propose a signaling pathway for this compound's dual action.
Caption: Hypothetical dual signaling pathway inhibition by this compound.
Conclusion
This guide outlines a logical, stepwise, and scientifically rigorous approach to validating the in vitro potential of this compound in preclinical animal models. By first establishing a solid pharmacokinetic profile, researchers can design meaningful efficacy studies that provide a clear, comparative assessment against established standards of care. The successful execution of these studies, generating data akin to our hypothetical examples, would provide the necessary evidence to justify the further development of this compound as a novel therapeutic agent for inflammatory diseases and cancer.
References
- 1. Patient-derived cancer models: Valuable platforms for anticancer drug testing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anti-inflammatory activity of 4-methoxyhonokiol is a function of the inhibition of iNOS and COX-2 expression in RAW 264.7 macrophages via NF-kappaB, JNK and p38 MAPK inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijpbr.in [ijpbr.in]
- 5. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Machine learning framework to predict pharmacokinetic profile of small molecule drugs based on chemical structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 9. Development of the first in vivo GPR17 ligand through an iterative drug discovery pipeline: A novel disease-modifying strategy for multiple sclerosis | PLOS One [journals.plos.org]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. blog.crownbio.com [blog.crownbio.com]
- 14. Xenograft Models - Altogen Labs [altogenlabs.com]
- 15. Xenograft Models - Creative Biolabs [creative-biolabs.com]
A Comparative Benchmarking Guide to 4-Methoxyoxindole: Evaluating Anti-Inflammatory Potential Against Established NSAIDs
Executive Summary: The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a cornerstone of pharmaceutical research. The oxindole scaffold is a privileged structure in medicinal chemistry, found in numerous bioactive compounds.[1][2] This guide presents a comparative framework for evaluating the anti-inflammatory potential of 4-Methoxyoxindole, a derivative of this promising class. We outline a series of validated in-vitro and in-vivo experimental protocols to benchmark its performance against two clinically relevant non-steroidal anti-inflammatory drugs (NSAIDs): Indomethacin, a potent non-selective COX inhibitor, and Celecoxib, a selective COX-2 inhibitor. This document provides researchers, scientists, and drug development professionals with the scientific rationale, detailed methodologies, and data interpretation frameworks necessary to rigorously assess the compound's therapeutic potential.
Introduction: The Inflammatory Cascade and Therapeutic Intervention
Inflammation is a fundamental biological response to harmful stimuli, such as pathogens or damaged cells.[3] It is a complex process orchestrated by a network of signaling molecules, including prostaglandins, cytokines, and chemokines, which are regulated by transcription factors like Nuclear Factor-kappa B (NF-κB).[4][5] While essential for healing, dysregulated or chronic inflammation contributes to a wide range of diseases.[6]
Current therapeutic strategies largely rely on NSAIDs, which primarily function by inhibiting cyclooxygenase (COX) enzymes.[7] The COX enzyme exists in two main isoforms: COX-1, which is constitutively expressed and plays a role in protecting the gastric mucosa and maintaining platelet function, and COX-2, which is inducible at sites of inflammation and is the primary mediator of pain and swelling.[8] Non-selective NSAIDs like Indomethacin inhibit both isoforms, providing potent anti-inflammatory effects but also carrying a risk of gastrointestinal side effects.[9][10] Selective COX-2 inhibitors, such as Celecoxib, were developed to mitigate these risks by preferentially targeting the inflammation-specific enzyme.[8][11]
Profile of Investigational Compound & Comparators
Investigational Compound: this compound
The oxindole core is a key pharmacophore in many synthetic drugs.[1] While direct, extensive anti-inflammatory data for this compound is emerging, the broader oxindole class has demonstrated significant anti-inflammatory and analgesic activities, often through mechanisms that include inhibition of MAPK/NF-κB signaling pathways.[12][13][14] The methoxy group is an important substituent in many biologically active indoles, enhancing their reactivity and modulating their biological profile.[15] The structural features of this compound warrant a thorough investigation into its potential as a novel anti-inflammatory agent.
Comparator Drugs
-
Indomethacin: A potent, non-selective COX inhibitor used for moderate to severe inflammatory conditions.[7][16] It serves as a benchmark for high anti-inflammatory efficacy, but also represents the classic side-effect profile of non-selective NSAIDs.[9] Its mechanism involves blocking prostaglandin synthesis by inhibiting both COX-1 and COX-2.[10][16]
-
Celecoxib: A selective COX-2 inhibitor that provides anti-inflammatory and analgesic effects with a theoretically reduced risk of gastrointestinal complications compared to non-selective NSAIDs.[11][17][18] It is approximately 10-20 times more selective for COX-2 over COX-1.[11]
Comparative In-Vitro Evaluation
Rationale for Assay Selection
To build a comprehensive profile of this compound, a multi-assay in-vitro approach is essential.
-
COX-1/COX-2 Inhibition Assay: This is the foundational screen for any potential NSAID. Determining the half-maximal inhibitory concentration (IC50) for both COX isoforms allows for the calculation of a selectivity index (SI = IC50 COX-1 / IC50 COX-2). A high SI suggests COX-2 selectivity and a potentially better gastrointestinal safety profile.
-
LPS-Stimulated Cytokine Release in Macrophages: Inflammation is more than just prostaglandins. Macrophages stimulated with lipopolysaccharide (LPS) release a cascade of pro-inflammatory cytokines like TNF-α and interleukins.[19] Measuring the inhibition of these mediators provides a broader view of the compound's anti-inflammatory activity beyond COX inhibition.[19]
Experimental Protocol: COX Enzyme Inhibition Assay
This protocol outlines a common colorimetric method for assessing COX-1 and COX-2 inhibition.
-
Preparation: Reconstitute purified ovine COX-1 or human recombinant COX-2 enzyme in Tris-HCl buffer.
-
Compound Incubation: In a 96-well plate, add buffer, heme, and the enzyme solution. Add varying concentrations of this compound, Indomethacin, or Celecoxib. Include a vehicle control (e.g., DMSO) and a no-enzyme control. Incubate for 10 minutes at 37°C.
-
Reaction Initiation: Add arachidonic acid (the substrate) to all wells to initiate the enzymatic reaction.
-
Peroxidase Reaction: After a 2-minute incubation, add a colorimetric peroxidase substrate (e.g., TMPD). The COX enzyme produces PGG2, which is then reduced to PGH2 by the peroxidase activity of COX, leading to the oxidation of the substrate and a color change.
-
Data Acquisition: Read the absorbance at a specified wavelength (e.g., 590-620 nm) using a plate reader.
-
Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting inhibition versus log concentration and fitting to a dose-response curve.
Data Summary: In-Vitro COX Inhibition (Hypothetical Data)
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) |
| This compound | 15.2 | 0.85 | 17.9 |
| Indomethacin | 0.1 | 1.6 | 0.06 |
| Celecoxib | 7.6 | 0.09 | 84.4 |
Interpretation: This hypothetical data suggests this compound is a preferential COX-2 inhibitor, being significantly more selective than the non-selective Indomethacin. While not as highly selective as Celecoxib, its profile indicates a promising therapeutic window with potentially reduced COX-1 related side effects.
Comparative In-Vivo Assessment
Rationale for Model Selection
The carrageenan-induced paw edema model in rodents is a classic, highly reproducible, and widely accepted assay for evaluating the acute anti-inflammatory activity of novel compounds.[20][21] The injection of carrageenan, a polysaccharide, into the paw induces a biphasic inflammatory response, allowing for the assessment of a compound's effect on different inflammatory mediators.[20][22]
Experimental Workflow: Carrageenan-Induced Paw Edema
Caption: Workflow for the in-vivo carrageenan-induced paw edema assay.
Experimental Protocol: Carrageenan-Induced Paw Edema
-
Animal Grouping: Use male Wistar rats or Swiss albino mice (n=6 per group).
-
Group I: Vehicle Control (e.g., 0.5% Carboxymethyl cellulose, oral)
-
Group II: this compound (e.g., 10 mg/kg, oral)
-
Group III: Indomethacin (Positive Control, 10 mg/kg, oral)
-
Group IV: Celecoxib (Positive Control, 20 mg/kg, oral)
-
-
Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer (V₀).
-
Drug Administration: Administer the respective compounds or vehicle orally.
-
Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% w/v carrageenan solution into the sub-plantar region of the right hind paw.[20][23]
-
Paw Volume Measurement: Measure the paw volume (Vₜ) at 1, 2, 3, 4, 5, and 6 hours after the carrageenan injection.[20]
-
Data Analysis:
-
Calculate the increase in paw volume (Edema) for each animal: Edema (mL) = Vₜ - V₀.
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100.
-
Data Summary: In-Vivo Anti-Inflammatory Activity (Hypothetical Data)
| Treatment Group (Dose) | Mean Paw Edema (mL) at 3 hours | % Inhibition of Edema at 3 hours |
| Vehicle Control | 0.85 ± 0.07 | - |
| This compound (10 mg/kg) | 0.42 ± 0.05 | 50.6% |
| Indomethacin (10 mg/kg) | 0.35 ± 0.04 | 58.8% |
| Celecoxib (20 mg/kg) | 0.45 ± 0.06* | 47.1% |
| p<0.05 compared to Vehicle Control |
Interpretation: In this representative data, this compound demonstrates significant anti-inflammatory activity in an acute in-vivo model. Its efficacy is comparable to that of Celecoxib and approaches the potency of Indomethacin at the tested doses, confirming its potential as an effective anti-inflammatory agent.
Mechanistic Insights: NF-κB Signaling Pathway
Investigating the NF-κB Pathway
The NF-κB transcription factor is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including COX-2 and various cytokines.[3][4][24] In resting cells, NF-κB is held inactive in the cytoplasm by an inhibitory protein, IκBα.[25] Inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκBα, allowing the active NF-κB dimer (typically p65/p50) to translocate to the nucleus and initiate gene transcription.[25] Investigating whether this compound can inhibit this pathway is crucial for understanding its mechanism beyond direct enzyme inhibition.
Caption: The canonical NF-κB signaling pathway and the hypothesized point of inhibition.
Discussion & Future Directions
The outlined experimental framework provides a robust method for the initial characterization of this compound as an anti-inflammatory agent. The hypothetical data presented suggests a compound with a favorable profile: preferential COX-2 inhibition combined with potent in-vivo efficacy. This profile positions this compound as a promising candidate, potentially balancing the high efficacy of non-selective NSAIDs with the improved safety of COX-2 selective agents.
Next Steps:
-
Mechanism of Action Deep Dive: Utilize Western blotting to confirm the inhibition of IκBα phosphorylation and p65 nuclear translocation in LPS-stimulated macrophages.
-
Broader In-Vitro Profiling: Assess the inhibition of other inflammatory enzymes, such as 5-lipoxygenase (5-LOX), to check for dual-inhibitor potential.[12]
-
Pharmacokinetic Studies: Determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to understand its bioavailability and half-life.
-
Chronic Inflammation Models: Evaluate efficacy in models of chronic inflammation, such as adjuvant-induced arthritis, to assess its potential for long-term therapeutic use.
-
Safety and Toxicology: Conduct initial safety evaluations, including cytotoxicity assays and acute toxicity studies in rodents.
By systematically following this comparative guide, researchers can generate the comprehensive data package required to validate this compound and advance its development as a next-generation anti-inflammatory therapeutic.
References
- 1. mdpi.com [mdpi.com]
- 2. 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02217J [pubs.rsc.org]
- 3. purformhealth.com [purformhealth.com]
- 4. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Indomethacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 9. Indometacin - Wikipedia [en.wikipedia.org]
- 10. What is the mechanism of Indomethacin? [synapse.patsnap.com]
- 11. Celecoxib - Wikipedia [en.wikipedia.org]
- 12. Insight on novel oxindole conjugates adopting different anti-inflammatory investigations and quantitative evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Insight on novel oxindole conjugates adopting different anti-inflammatory investigations and quantitative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Antinociceptive, Antioxidant and Anti-Inflammatory Effects of 5-Fluoro-2-Oxindole during Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 15. soc.chim.it [soc.chim.it]
- 16. Indomethacin: Package Insert / Prescribing Information / MOA [drugs.com]
- 17. news-medical.net [news-medical.net]
- 18. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 22. researchgate.net [researchgate.net]
- 23. bio-protocol.org [bio-protocol.org]
- 24. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
- 25. NF-κB - Wikipedia [en.wikipedia.org]
Confirming the Mechanism of Action of 4-Methoxyoxindole through Knockout Studies: A Comparative Guide
A Note on the Analyzed Compound: Initial research indicates that "4-Methoxyoxindole" may be a less common or potentially misidentified compound. The available scientific literature extensively covers "4-Methoxyindole" and a wide array of "oxindole" derivatives. This guide will proceed with a hypothetical analysis of a compound, herein termed this compound, based on the well-established activities of the broader oxindole class of molecules. Oxindole scaffolds are frequently found in kinase inhibitors.[1][2] For the purpose of this illustrative guide, we will hypothesize that this compound is an inhibitor of MEK1, a key kinase in the MAPK/ERK signaling pathway, and compare its hypothetical performance with a known MEK1 inhibitor, Trametinib.
This guide provides an objective comparison of the hypothetical this compound and the established MEK1 inhibitor, Trametinib, with a focus on how knockout studies can definitively confirm the mechanism of action. The content is intended for researchers, scientists, and drug development professionals.
Hypothetical Mechanism of Action: MEK1 Inhibition
The mitogen-activated protein kinase (MAPK) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[1] Dysregulation of this pathway is a hallmark of many cancers. We hypothesize that this compound, like many other oxindole derivatives, functions as an ATP-competitive inhibitor of MEK1, a central kinase in this pathway. Inhibition of MEK1 would block the phosphorylation of its downstream target, ERK, thereby inhibiting uncontrolled cell proliferation.
Comparative Analysis with Trametinib
Trametinib is an approved, potent, and selective allosteric inhibitor of MEK1 and MEK2. It serves as an excellent benchmark for our hypothetical this compound.
Table 1: Comparison of Hypothetical this compound and Trametinib
| Feature | Hypothetical this compound | Trametinib (Alternative) |
| Target | MEK1 Kinase (hypothesized) | MEK1/2 Kinase |
| Mechanism | ATP-competitive inhibition (hypothesized) | Allosteric, non-ATP-competitive inhibition |
| Potency (IC50) | To be determined | 0.92 nM (MEK1) |
| Cellular Effect | Inhibition of ERK phosphorylation, decreased cell viability | Inhibition of ERK phosphorylation, decreased cell viability |
Confirming the Mechanism of Action with Knockout Studies
To definitively confirm that this compound's cytotoxic effects are mediated through MEK1, a knockout (KO) study can be performed. This involves comparing the drug's effect on wild-type (WT) cells versus cells where the gene for MEK1 (MAP2K1) has been knocked out.
Experimental Workflow
The general workflow for a knockout study to confirm the mechanism of action is as follows:
-
Generation of MEK1 Knockout Cell Line: Using CRISPR-Cas9 technology to create a stable cell line (e.g., HeLa or A375) that does not express MEK1.
-
Characterization of Knockout: Confirming the absence of MEK1 protein in the KO cell line via Western Blot.
-
Treatment: Treating both WT and MEK1 KO cells with increasing concentrations of this compound and Trametinib.
-
Assessment of Cell Viability: Measuring cell viability using an MTS or similar assay to determine the IC50 in both cell lines.
-
Analysis of Downstream Signaling: Assessing the phosphorylation status of ERK in both cell lines after treatment using Western Blot.
References
Safety Operating Guide
Proper Disposal of 4-Methoxyoxindole: A Comprehensive Guide for Laboratory Professionals
Effective management of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the proper disposal of 4-Methoxyoxindole, ensuring the safety of laboratory personnel and compliance with regulatory standards.
For the safe handling of this compound, it is imperative to use appropriate personal protective equipment (PPE). This includes chemical safety goggles or a face shield, a laboratory coat or long-sleeved clothing, and chemical-resistant gloves such as nitrile or neoprene. All handling of this compound should be conducted in a well-ventilated area or under a chemical fume hood to minimize inhalation exposure. Although not specifically classified, indole derivatives may be harmful if swallowed and can cause skin and eye irritation. Therefore, all chemical waste should be treated as hazardous unless a formal hazard assessment proves otherwise.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, ensure that all safety measures are in place to minimize exposure and risk.
| Protective Measure | Specification |
| Eye/Face Protection | Chemical safety goggles or a face shield. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). |
| Body Protection | Laboratory coat, long-sleeved clothing. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. |
Step-by-Step Disposal Protocol
The proper disposal of this compound waste involves a systematic approach of segregation, containment, labeling, and transfer.
1. Waste Segregation:
-
Solid Waste: Collect unused or residual solid this compound and any contaminated lab supplies (e.g., weighing paper, gloves, pipette tips) in a designated, compatible, and clearly labeled solid waste container.
-
Liquid Waste: If this compound is in a solution, collect it in a separate, compatible, and labeled liquid waste container. It is crucial not to mix it with incompatible waste streams. For instance, halogenated and non-halogenated solvent wastes should be kept separate.[1]
-
Sharps Waste: Any contaminated sharps, such as needles or broken glass, must be placed in a designated sharps container.[1]
2. Waste Containment:
-
Use containers that are in good condition, compatible with the chemical waste, and have a secure, leak-proof lid.[1][2]
-
For liquid waste, never fill a container to more than 80% of its capacity to allow for vapor expansion and to prevent spills.[1]
-
It is often best to reuse the original product containers for waste, provided they are in good condition and properly relabeled.[2]
3. Waste Labeling:
-
Clearly label all waste containers with the words "Hazardous Waste," the full chemical name ("this compound"), and a clear description of the contents (e.g., "solid waste with this compound contamination" or "this compound in methanol solution").
-
If the hazards are not fully known, this should be indicated on the label.[1]
4. Storage of Waste:
-
Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA should be at or near the point of generation and under the control of laboratory personnel.[1]
-
Ensure secondary containment, such as a chemical-resistant tray, is used to capture any potential leaks or spills.[1]
-
Store incompatible waste streams separately to prevent accidental mixing and dangerous reactions.[1]
5. Waste Disposal and Pickup:
-
Do not dispose of this compound down the drain or in the regular trash.[1]
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup.[1] Follow your institution's specific procedures for hazardous waste pickup.[1]
-
In the absence of specific published degradation or neutralization protocols for this compound, it is not recommended to attempt chemical treatment of the waste in the laboratory. Such procedures can be dangerous and may produce byproducts of unknown toxicity.[1] The most prudent and compliant approach is to transfer the chemical waste to a licensed hazardous waste disposal facility through your institution's EHS office.[1]
Accidental Release Measures
In the event of a spill, ensure adequate ventilation and wear appropriate personal protective equipment.[3] Sweep up the solid material and shovel it into a suitable container for disposal, avoiding dust formation.[3] Do not let the product enter drains.[4]
Logical Workflow for Disposal
Caption: Workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling 4-Methoxyoxindole
Hazard Assessment and Mitigation
Given the lack of specific toxicity data for 4-Methoxyoxindole, a thorough risk assessment should be conducted before any handling. Based on the data for 4-Methoxyindole, it is prudent to assume that this compound may be an irritant to the skin, eyes, and respiratory system.[1] All operations should be performed in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial to prevent exposure. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Recommended Equipment | Purpose and Specifications |
| Eye and Face Protection | Chemical splash goggles and a face shield | Goggles are mandatory to protect against splashes. A face shield should be worn over goggles, especially when handling larger quantities or during procedures with a high risk of splashing. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile), with double-gloving recommended | Nitrile gloves offer good resistance to a range of chemicals. Double-gloving provides an additional layer of protection. Gloves should be inspected before use and changed immediately if contaminated.[2] |
| Body Protection | Chemical-resistant laboratory coat | A lab coat, preferably one that is chemical-resistant, should be worn and fully buttoned. |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 or higher) | Required when handling the powder outside of a fume hood or if dust generation is likely.[3] |
Operational Plan: Safe Handling Protocol
Adherence to a strict operational plan is critical for safety.
1. Preparation and Weighing:
-
Ensure a certified chemical fume hood is used for all manipulations of solid this compound.
-
Cover the work surface within the fume hood with disposable absorbent bench paper.
-
Don all required PPE before handling the compound.
-
Perform all weighing operations within the fume hood to contain any airborne particles.
-
Use a dedicated spatula and weigh boat. Handle the powder gently to avoid creating dust.
-
Securely close the primary container immediately after weighing.
2. Solution Preparation:
-
In a controlled manner, slowly add the solvent to the vessel containing the weighed this compound to prevent splashing.
-
If sonication or heating is required, ensure the vessel is appropriately sealed or equipped with a condenser to prevent the release of vapors.
3. During Use:
-
Avoid all direct contact with the skin and eyes.[4]
-
Do not eat, drink, or smoke in the laboratory area where this chemical is handled.[5]
-
Should any part of the body come into contact with the substance, immediately follow the first aid procedures outlined below.
4. Storage:
-
Store this compound in a tightly closed, properly labeled container.[4]
-
Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[6]
-
Some sources suggest storing 4-Methoxyindole at 4°C and protecting it from light.[7]
First Aid Measures
In the event of exposure, immediate action is necessary.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek medical attention.[8] |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[4][8] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[8] |
| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterward. Seek medical attention.[8] |
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
1. Waste Segregation:
-
Solid Waste: Collect unused solid this compound and contaminated materials (e.g., gloves, weigh boats, pipette tips) in a designated and clearly labeled solid hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate, compatible, and clearly labeled liquid hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
2. Container Management:
-
Ensure all waste containers are kept tightly closed except when adding waste.
-
Label containers with "Hazardous Waste" and the full chemical name: "this compound".
3. Disposal Procedure:
-
Dispose of all waste in accordance with institutional, local, state, and federal regulations.
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal by a licensed professional waste disposal service.
-
Do not dispose of this compound down the drain or in the regular trash.
Experimental Workflow Diagram
Caption: Workflow for Safe Handling of this compound.
References
- 1. 4-Methoxy-1H-indole | C9H9NO | CID 138363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pppmag.com [pppmag.com]
- 3. benchchem.com [benchchem.com]
- 4. s3.amazonaws.com [s3.amazonaws.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. goldbio.com [goldbio.com]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
